1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Description
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMZMYJNCROIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381605 | |
| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136773-58-5 | |
| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
This document provides an in-depth technical guide for the synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring makes this molecule a valuable synthon for further functionalization and a potential building block for developing novel bioactive agents.[1] This guide explores the most logical and efficient synthetic pathways, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary strategic approaches for its construction. The most direct approach involves forming the C-N bond between a pre-formed pyrrole nucleus and an activated aryl precursor. An alternative, and often more classical, approach is to construct the pyrrole ring itself using the corresponding aniline as a key building block.
The most common and robust strategy for synthesizing N-aryl pyrroles is the condensation of an aniline with a 1,4-dicarbonyl compound or its synthetic equivalent. This leads us to the well-established Paal-Knorr and Clauson-Kaas pyrrole syntheses.[2][3] The key precursors are identified as 2-nitro-4-(trifluoromethyl)aniline and a suitable four-carbon electrophile, such as 2,5-dimethoxytetrahydrofuran .
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthesis Pathway: The Clauson-Kaas Reaction
The Clauson-Kaas reaction is a highly reliable and versatile method for the synthesis of N-substituted pyrroles.[4][5] It involves the acid-catalyzed reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran.[3] For this synthesis, 2-nitro-4-(trifluoromethyl)aniline serves as the amine nucleophile, and 2,5-dimethoxytetrahydrofuran acts as a stable and easily handled precursor to the reactive succinaldehyde intermediate.[6]
Mechanistic Rationale
The reaction proceeds through a well-understood mechanism. First, the acid catalyst protonates an oxygen atom in 2,5-dimethoxytetrahydrofuran, facilitating a ring-opening to generate a reactive oxocarbenium ion. This intermediate is then hydrolyzed in situ to form the 1,4-dicarbonyl species, succinaldehyde. The primary amine, 2-nitro-4-(trifluoromethyl)aniline, then undergoes a double condensation with the two carbonyl groups. The initial attack of the amine on one carbonyl group forms a hemiaminal, which dehydrates to an imine. An intramolecular cyclization then occurs as the nitrogen attacks the second carbonyl group, forming a five-membered ring. Subsequent dehydration of this cyclic intermediate yields the aromatic pyrrole ring.[7]
Caption: Simplified workflow of the Clauson-Kaas reaction.
Detailed Experimental Protocol
This protocol is adapted from standard Clauson-Kaas procedures, optimized for an aniline bearing strong electron-withdrawing groups.[8][9]
Materials:
-
2-Nitro-4-(trifluoromethyl)aniline (1.0 eq)[10]
-
2,5-Dimethoxytetrahydrofuran (1.2 eq)
-
Glacial Acetic Acid (solvent)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per mmol of aniline). Stir until the aniline is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Expert Insight: The reduced nucleophilicity of the aniline due to the nitro and trifluoromethyl substituents necessitates forcing conditions (reflux) to drive the reaction to completion.[11] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Alternative Pathway: Palladium-Catalyzed N-Arylation
For substrates where the Clauson-Kaas reaction may be low-yielding or incompatible with other functional groups, the Buchwald-Hartwig amination offers a powerful alternative.[12] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between pyrrole and an appropriate aryl halide, such as 1-bromo-2-nitro-4-(trifluoromethyl)benzene.[13]
Mechanistic Overview
The Buchwald-Hartwig catalytic cycle is a cornerstone of modern organic synthesis.[12] It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The deprotonated pyrrole (pyrrolide anion), formed by the action of a strong base, then coordinates to the palladium center. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12] The choice of phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[14]
Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.
Protocol Considerations
A typical Buchwald-Hartwig reaction requires careful control of an inert atmosphere due to the air-sensitivity of the catalyst and some reagents.
| Parameter | Clauson-Kaas Synthesis | Buchwald-Hartwig Amination |
| Catalyst | Brønsted or Lewis Acid (e.g., AcOH, ZrOCl₂) | Palladium Precursor + Ligand (e.g., Pd₂(dba)₃ + XPhos) |
| Reactants | 2-Nitro-4-(CF₃)aniline + 2,5-DMTHF | Pyrrole + 1-Bromo-2-nitro-4-(CF₃)benzene |
| Base | Not required (acidic) | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) |
| Solvent | Acetic Acid, Water, Toluene | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) |
| Temperature | 60-120 °C | 80-110 °C |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
| Advantages | Atom economical, lower cost reagents | Broad substrate scope, high functional group tolerance |
| Disadvantages | Can require harsh conditions | Cost of catalyst/ligand, requires inert atmosphere |
Product Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.[15]
| Technique | Expected Data |
| ¹H NMR | Pyrrole Protons: Complex multiplets between δ 6.0-7.5 ppm. Aromatic Protons: Signals in the aromatic region (δ 7.5-8.5 ppm) consistent with a 1,2,4-trisubstituted pattern. |
| ¹³C NMR | Signals corresponding to the four unique carbons of the pyrrole ring and the six carbons of the substituted phenyl ring. The carbon attached to the CF₃ group will appear as a quartet. |
| FTIR (cm⁻¹) | Absence of N-H stretch (around 3300-3400 cm⁻¹). Presence of aromatic C-H stretches (~3100 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |
| Mass Spec (MS) | Molecular Formula: C₁₁H₇F₃N₂O₂. Molecular Weight: 256.18 g/mol . Expect to see the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to this mass. |
Conclusion
The synthesis of this compound is most reliably achieved via the Clauson-Kaas reaction, which offers an operationally simple and cost-effective pathway by constructing the pyrrole ring from commercially available starting materials. The protocol requires refluxing in an acidic medium to overcome the deactivating effects of the substituents on the aniline precursor. For more sensitive substrates or specialized applications, the Buchwald-Hartwig N-arylation provides a powerful, albeit more costly, alternative. Proper execution of the described protocols and subsequent characterization will yield the desired compound with high purity, ready for application in further research and development.
References
- Zhang, L., Zhang, J., Ma, J., & Tan, B. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 1714–1717.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Yadav, J., & Behera, M. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
- ResearchGate. (2024). Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
- Sheremet, E. A., et al. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(11), 3379.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
- Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Anderson, K. W., et al. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(14), 2779–2782.
- Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.
- ResearchGate. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions.
- ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview.
- Journal of the Brazilian Chemical Society. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- ACS Publications. (2000). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 65(17), 5327–5338.
- MDPI. (2002). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(26), 19787-19808.
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- ResearchGate. (2025). The Synthesis of Pyrroles from Nitroolefins.
- De Luca, L., et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Bioorganic & Medicinal Chemistry Letters, 111, 129905.
- NIST. (n.d.). Pyrrole.
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synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
An In-Depth Technical Guide to the Synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic methodologies for preparing this compound, a key heterocyclic building block. The presence of both a nitro and a trifluoromethyl group on the phenyl ring makes this compound a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This document balances theoretical principles with practical, field-proven protocols, emphasizing the causality behind experimental choices to ensure reproducibility and methodological robustness.
Strategic Overview: The N-Arylation Challenge
The core transformation in the synthesis of the target molecule is the formation of a carbon-nitrogen bond between the pyrrole ring's nitrogen atom and the C1 position of the 2-nitro-4-(trifluoromethyl)phenyl moiety. Pyrrole is an aromatic heterocycle, and while the N-H bond is acidic (pKa ≈ 17.5), its nucleophilicity requires careful consideration.[1] The phenyl partner is an aryl halide or equivalent, which is exceptionally well-activated for C-N bond formation due to the potent electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl substituents.
Three primary strategies are viable for this N-arylation reaction:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct and often preferred route, leveraging the highly electron-deficient nature of the aryl halide.
-
Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction, providing a robust, albeit often thermally demanding, alternative.[2][3]
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling method known for its broad scope and milder conditions compared to the traditional Ullmann reaction.[4][5]
The choice of method depends on factors such as substrate availability, cost, scale, and tolerance of other functional groups in more complex derivatives.
Methodology I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is arguably the most efficient for this specific target due to the profound activation of the aryl ring. The electron density of the aromatic ring is significantly reduced by the nitro and trifluoromethyl groups, making it highly susceptible to attack by nucleophiles.
Mechanistic Principle
The reaction proceeds via a two-step addition-elimination mechanism. First, the pyrrolide anion, generated by deprotonating pyrrole with a suitable base, acts as the nucleophile. It attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final N-arylated product. The fluorine atom in 1-fluoro-2-nitro-4-(trifluoromethyl)benzene is an excellent leaving group for SNAr reactions.[6]
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol
Materials:
-
Pyrrole
-
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq.). Wash the NaH with anhydrous hexane three times to remove the mineral oil, decanting the hexane carefully under nitrogen.
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Dissolve pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel over 15-20 minutes. Causality Note: This exothermic reaction generates hydrogen gas; slow addition is crucial for safety and temperature control. The strong, non-nucleophilic NaH base irreversibly forms the sodium pyrrolide salt, driving the reaction forward.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Arylation: Dissolve 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.1 eq.) in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrrole is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Methodology II: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a powerful, copper-promoted reaction for forming C-N bonds.[7][8] While traditional Ullmann conditions are harsh, requiring high temperatures and stoichiometric copper, modern ligand-accelerated systems have significantly improved the reaction's scope and practicality.[3][9] This method is particularly useful if the starting aryl halide is a bromide or iodide, which are less reactive in SNAr but well-suited for cross-coupling.
Mechanistic Principle
The mechanism is believed to involve the formation of a Cu(I) pyrrolide species in situ. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Reductive elimination from this intermediate yields the N-arylated pyrrole and regenerates a Cu(I) species, completing the catalytic cycle.[10] Ligands, such as diamines, stabilize the copper intermediates and accelerate the rate-limiting steps, allowing for lower catalyst loading and temperatures.[11][12]
Caption: A simplified representation of the Ullmann C-N coupling cycle.
Experimental Protocol
Materials:
-
1-Iodo-2-nitro-4-(trifluoromethyl)benzene (or the corresponding bromide)
-
Pyrrole
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Toluene
Procedure:
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), CuI (5-10 mol%), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Reagent Addition: Evacuate and backfill the tube with argon or nitrogen. Add the solvent (DMSO or toluene), pyrrole (1.2-1.5 eq.), and the DMEDA ligand (10-20 mol%) via syringe.
-
Heating: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110-130 °C. Causality Note: The base is crucial for deprotonating the pyrrole. Cs₂CO₃ is more soluble and often more effective than K₂CO₃ but is also more expensive. The ligand accelerates the coupling, allowing for lower temperatures than classic Ullmann conditions.[13]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove the insoluble copper salts and base, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash extensively with water to remove the high-boiling solvent, followed by a brine wash.
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography as described in the SNAr protocol.
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig |
| Key Reagents | Strong Base (NaH, KH), Aprotic Solvent (DMF, DMSO) | Cu(I) salt, Base (K₂CO₃, Cs₂CO₃), Optional Ligand | Pd Catalyst, Ligand (e.g., phosphine), Base |
| Aryl Substrate | Activated Aryl Halide (esp. F, Cl) | Aryl Halide (I > Br >> Cl) | Aryl Halide/Triflate (Br, I, Cl, OTf) |
| Catalyst | None (Stoichiometric base) | Copper (5-10 mol%) | Palladium (1-5 mol%) |
| Temperature | Room Temperature to Moderate Heat (25-80 °C) | High Temperature (110-160 °C) | Moderate to High Heat (80-120 °C) |
| Advantages | Catalyst-free, simple, rapid for activated substrates | Robust, well-established, good for aryl iodides/bromides | Broad scope, high functional group tolerance |
| Disadvantages | Limited to highly electron-deficient aryl halides | High temperatures, potential for side reactions, copper waste | Expensive/air-sensitive catalysts & ligands, Pd waste |
Conclusion
The is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The powerful electron-withdrawing nature of the nitro and trifluoromethyl groups renders the corresponding 1-fluoro-aryl precursor exceptionally reactive towards the pyrrolide anion, allowing for a straightforward, catalyst-free transformation under mild conditions. While copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination represent viable and important alternatives for N-arylation, particularly with less activated aryl partners, they introduce additional complexity and cost (catalysts, ligands, higher temperatures) that are unnecessary for this specific target. For researchers and drug development professionals, the SNAr approach offers the most practical, scalable, and economical route to this valuable chemical intermediate.
References
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- Ullmann condens
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- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications.
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- Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH.
- Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF - ResearchGate.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications.
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1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The guide details the molecule's core physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, and explores its characteristic reactivity and spectroscopic signature. By integrating the strong electron-withdrawing properties of the 2-nitro-4-(trifluoromethyl)phenyl moiety with the versatile pyrrole scaffold, this compound serves as a valuable building block for novel therapeutics and functional materials. Particular attention is given to its potential applications in drug discovery, drawing parallels with structurally related molecules investigated as modulators of protein aggregation in neurodegenerative diseases.
Introduction: The Architectural and Electronic Profile
The N-arylpyrrole scaffold is a privileged motif in a multitude of biologically active molecules and functional materials.[1] The specific compound, this compound, is distinguished by the unique electronic characteristics of its N-phenyl substituent. This substituent is decorated with two potent electron-withdrawing groups: a nitro group (NO₂) ortho to the point of attachment and a trifluoromethyl group (CF₃) in the para position.
The cumulative inductive and resonance effects of these groups render the attached pyrrole ring significantly electron-deficient. This has profound implications for the molecule's reactivity, stability, and intermolecular interactions. The trifluoromethyl group, in particular, is a cornerstone of modern drug design, often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3] The nitro group, also a strong electronic modifier, is a feature in several small molecules designed to inhibit the aggregation of proteins like alpha-Synuclein, a process implicated in Parkinson's disease.[4] This guide elucidates the chemical properties stemming from this unique molecular architecture.
Core Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The properties of this compound are dominated by its aromatic character and the influence of its highly fluorinated and nitrated substituent.
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | Confirms the elemental composition of the molecule. |
| Molecular Weight | 256.18 g/mol [5] | Essential for all stoichiometric calculations in synthesis and analysis. |
| Appearance | Expected to be a crystalline solid at room temperature. | N-arylpyrroles are typically solids. Purification can be achieved via recrystallization or chromatography. |
| Lipophilicity (LogP) | Predicted to be high. | The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability but may also affect solubility in aqueous media.[2][3] |
| Acidity (pKa) | The pyrrole N-H proton is absent. The C-H protons are weakly acidic. | The electron-withdrawing phenyl ring enhances the acidity of the pyrrole C-H protons compared to unsubstituted pyrrole. |
| Dipole Moment | A significant molecular dipole is expected. | The strong electron-withdrawing nature of the NO₂ and CF₃ groups creates a substantial charge separation across the molecule. |
Synthesis and Mechanistic Insights
The construction of the N-arylpyrrole core can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.
Paal-Knorr Synthesis
This classical method remains one of the most direct routes to N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[6]
Reaction: Succinaldehyde (a 1,4-dicarbonyl equivalent) reacts with 2-nitro-4-(trifluoromethyl)aniline in the presence of a weak acid catalyst to form the target N-arylpyrrole.
Mechanism: The reaction proceeds through a well-established pathway involving the formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7][8] The use of a weak acid like acetic acid is crucial to catalyze the condensation steps without promoting the acid-catalyzed self-condensation of the dicarbonyl compound into a furan, which can be a competing side reaction at lower pH.[9]
Experimental Protocol: Paal-Knorr Synthesis
-
To a solution of 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (0.2 M), add 2,5-dimethoxytetrahydrofuran (1.1 eq), which serves as a stable precursor to succinaldehyde.
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Buchwald-Hartwig Amination
A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the C-N bond between pyrrole and an aryl halide.[10][11]
Reaction: Pyrrole is coupled with 1-bromo-2-nitro-4-(trifluoromethyl)benzene using a palladium catalyst, a phosphine ligand, and a base.
Mechanism: The catalytic cycle is a hallmark of modern cross-coupling chemistry.[12] It begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide. The resulting Pd(II) complex then coordinates with the deprotonated pyrrole (pyrrolide). The final, irreversible step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12] The choice of ligand is critical and often requires screening to optimize the reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), pyrrole (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Add anhydrous, degassed toluene as the solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. The predicted data below are based on the known effects of the substituents on the pyrrole and phenyl rings.[13]
| Technique | Predicted Spectral Features |
| ¹H NMR | Pyrrole Protons: The H2/H5 protons (α to N) will appear as a triplet downfield from the H3/H4 protons (β to N), which will appear as a separate triplet. Due to the electron-withdrawing N-substituent, all pyrrole protons will be shifted downfield compared to unsubstituted pyrrole (δ 6.1-6.7). Phenyl Protons: The three protons on the phenyl ring will appear in the aromatic region (δ 7.5-8.5) with complex splitting patterns (doublets and doublets of doublets) due to ortho and meta coupling. |
| ¹³C NMR | Pyrrole Carbons: Two distinct signals for the C2/C5 and C3/C4 carbons. Phenyl Carbons: Six signals, including quaternary carbons attached to the pyrrole, nitro, and trifluoromethyl groups. The CF₃ carbon will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A single, sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 256.18. Fragmentation: Characteristic losses of NO₂ (m/z = 210), and fragmentation of the pyrrole ring. |
Chemical Reactivity and Derivatization
The reactivity of the molecule is twofold, involving potential transformations on both the pyrrole and phenyl rings.
Electrophilic Aromatic Substitution
The pyrrole ring is inherently electron-rich and readily undergoes electrophilic substitution, typically at the C2 position.[14] However, the strongly deactivating N-phenyl substituent in this molecule significantly reduces the nucleophilicity of the pyrrole ring. While challenging, electrophilic substitution reactions such as Vilsmeyer-Haack formylation or Friedel-Crafts acylation may still proceed under forcing conditions, yielding the 2-substituted derivative.[14]
Reduction of the Nitro Group
The nitro group on the phenyl ring is a versatile functional handle for further derivatization. It can be selectively reduced to an aniline (amino group) using various standard reagents, such as tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂ over Pd/C). This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide coupling, and sulfonamide formation, making it a key step in synthesizing libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.
Potential Applications in Research and Development
The unique combination of a pyrrole core and a nitro-trifluoromethyl-phenyl substituent positions this molecule as a valuable intermediate for several high-value applications.
-
Medicinal Chemistry: Pyrrole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[15][16] The specific 2-nitro-4-(trifluoromethyl)phenyl moiety has been explored in the development of small molecule inhibitors of alpha-Synuclein fibril formation, a key pathological process in Parkinson's disease.[4] This makes the title compound an excellent starting point for synthesizing novel agents targeting neurodegenerative disorders. The reduction of the nitro group to an amine provides a critical vector for diversification to explore SAR.
-
Materials Science: N-arylpyrroles can serve as monomers for the synthesis of conductive polymers. The electronic properties of the resulting polymer can be fine-tuned by the substituents on the aryl ring. The strong dipole and potential for intermolecular interactions (e.g., π-π stacking) make this compound an interesting candidate for creating novel organic electronic materials.
Safety and Handling
As a novel chemical entity, this compound should be handled with care, assuming it may be hazardous. The following precautions are based on the known toxicology of its constituent parts, such as pyrrole, nitroaromatics, and organofluorine compounds.[17][18]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents and acids.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a synthetically accessible and chemically versatile molecule. Its properties are defined by an electron-deficient pyrrole ring, a consequence of the powerful electron-withdrawing N-aryl substituent. This electronic nature governs its reactivity and provides multiple handles for derivatization, most notably through the selective reduction of the nitro group. The structural motifs present in the molecule are highly relevant to modern drug discovery, particularly in the field of neurodegenerative diseases. This guide provides the foundational chemical knowledge for researchers to effectively synthesize, characterize, and utilize this promising compound in their scientific endeavors.
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A Technical Guide to 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole (CAS: 136773-58-5): Synthesis, Characterization, and Biological Evaluation
Abstract
This technical guide provides an in-depth overview of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole, a heterocyclic compound characterized by an N-aryl linkage between a pyrrole ring and a phenyl ring bearing two potent electron-withdrawing groups. The strategic placement of the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties suggests significant modulation of the compound's electronic properties, metabolic stability, and potential for biological activity. This document serves as a resource for researchers in medicinal chemistry and drug development, detailing viable synthetic routes, predicted spectroscopic signatures for characterization, and a comprehensive framework for its preclinical evaluation. We will explore established protocols for assessing its cytotoxic potential and elucidating its mechanism of action, thereby providing a roadmap for investigating its therapeutic promise.
Physicochemical and Spectroscopic Profile
The foundational characteristics of a compound are critical for its synthesis, purification, and analysis. The properties of this compound are dictated by its unique combination of an aromatic pyrrole core and a heavily substituted phenyl ring.
Core Chemical Data
| Property | Value | Source(s) |
| CAS Number | 136773-58-5 | [1][2] |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | [1] |
| Molecular Weight | 256.18 g/mol | [1] |
| Appearance | Likely a solid at room temperature (e.g., yellow solid) | [3] |
| IUPAC Name | This compound |
Spectroscopic Characterization (Predicted)
Definitive structural confirmation relies on a suite of spectroscopic techniques. Based on the known effects of its constituent functional groups, the following spectral characteristics can be anticipated.
-
¹H NMR: The spectrum would be complex. The pyrrole protons would likely appear as two distinct multiplets in the aromatic region (approx. 6.0-7.0 ppm).[4] The three protons on the phenyl ring would exhibit a distinct splitting pattern (likely a doublet, a doublet of doublets, and another doublet) at lower field (downfield, >7.5 ppm) due to the strong deshielding effects of the adjacent nitro and trifluoromethyl groups.
-
¹³C NMR: The spectrum will show 11 distinct carbon signals. The carbons attached to the fluorine and nitro groups will be significantly deshielded. The CF₃ group itself will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.
-
FT-IR: Key vibrational bands would confirm the presence of the functional groups. Expect strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), strong C-F stretching bands for the trifluoromethyl group (approx. 1100-1350 cm⁻¹), and characteristic C-H and C=C stretching from the aromatic rings.[5]
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be readily observable at m/z 256.18. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and potentially the pyrrole ring.
Synthesis and Manufacturing Strategy
The synthesis of N-substituted pyrroles is a well-established field in organic chemistry.[6] For the target compound, the key transformation is the formation of the C-N bond between the pyrrole nitrogen and the substituted phenyl ring. The Clauson-Kaas and Paal-Knorr syntheses represent the most direct and industrially scalable approaches.[6][7][8]
Primary Synthetic Routes
-
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound (such as 2,5-dimethoxytetrahydrofuran after hydrolysis) with a primary amine.[7][8][9] In this case, the primary amine would be 2-nitro-4-(trifluoromethyl)aniline. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[10][11]
-
Clauson-Kaas Pyrrole Synthesis: This is a highly efficient variation that directly uses 2,5-dialkoxytetrahydrofurans, which serve as synthetic equivalents of the 1,4-dicarbonyl precursor.[12][13][14] The reaction with the primary amine (2-nitro-4-(trifluoromethyl)aniline) is conducted in the presence of an acid catalyst, such as acetic acid, often under reflux conditions.[14] Greener methodologies utilizing microwave irradiation have been shown to significantly reduce reaction times.[15]
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of the target compound via the Clauson-Kaas reaction.
Caption: Clauson-Kaas synthesis workflow.
Detailed Synthetic Protocol (Exemplar: Clauson-Kaas)
This protocol describes a representative procedure for the synthesis of the title compound.
-
Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to serve as both the solvent and the acid catalyst.[14]
-
Reactant Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the flask. The slight excess ensures the complete consumption of the limiting aniline reagent.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This step precipitates the product and dilutes the acetic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent (e.g., ethyl acetate). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize residual acetic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.
Biological Potential and Therapeutic Rationale
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of activities, including anticancer, antibacterial, and anti-inflammatory properties.[16][17][18]
The Role of Key Substituents
The biological potential of the title compound is significantly influenced by its phenyl substituents.
-
Trifluoromethyl (-CF₃) Group: This group is widely used in drug design to enhance metabolic stability by blocking sites of oxidative metabolism. Its high lipophilicity can improve membrane permeability, and its strong electron-withdrawing nature can profoundly alter receptor binding affinity.[16]
-
Nitro (-NO₂) Group: As a potent electron-withdrawing group, the nitro moiety can participate in hydrogen bonding and other electronic interactions within a biological target. It is a common feature in various bioactive compounds, including antimicrobials.
The combination of these groups on an N-aryl pyrrole core creates a unique electronic and steric profile, making it a compelling candidate for screening in various therapeutic areas, particularly oncology.[16]
Framework for Preclinical Evaluation
A logical, multi-step approach is required to systematically evaluate the therapeutic potential of a novel compound. This framework begins with broad screening for activity and progresses toward more detailed mechanistic and in vivo studies.
In Vitro Cytotoxicity Screening
The first step is to determine if the compound exhibits cytotoxic (cell-killing) activity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[19]
Caption: Workflow for MTT-based cytotoxicity assay.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate. Include wells for "vehicle control" (medium with DMSO) and "no-cell control" (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Rationale: Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanistic Elucidation via Pathway Analysis
If the compound shows potent cytotoxicity, the next step is to investigate its mechanism of action. Western blotting is a cornerstone technique to analyze changes in protein expression and phosphorylation, providing insights into affected signaling pathways.[20][21]
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for various time points (e.g., 6, 12, 24 hours). Include an untreated control.
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Inhibitors are crucial to prevent protein degradation and dephosphorylation after cell lysis, preserving the in vivo state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Rationale: Blocking prevents non-specific binding of the antibodies to the membrane surface, reducing background noise.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, Caspase-3, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Band intensity can be quantified to measure changes in protein levels.
In Vivo Efficacy Assessment
Promising in vitro results must be validated in a living organism. The subcutaneous xenograft mouse model is a standard for evaluating the anti-tumor efficacy of novel compounds.[22][23]
-
Model Establishment: Implant human cancer cells (e.g., 5x10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into groups (e.g., vehicle control, test compound at two different doses, positive control drug). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a set schedule.
-
Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly throughout the study.[24]
-
Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. The primary endpoint is Tumor Growth Inhibition (TGI). Further analysis can include immunohistochemistry (IHC) on the tumor tissue to confirm the mechanism of action observed in vitro.
Conclusion and Future Directions
This compound is a synthetically accessible compound with a chemical structure suggestive of significant biological potential. The presence of the trifluoromethyl and nitro groups on the N-phenyl ring provides a strong rationale for its investigation as a novel therapeutic agent, particularly in oncology. The established synthetic routes, such as the Clauson-Kaas synthesis, allow for its efficient production for screening purposes.
The preclinical evaluation framework detailed in this guide—progressing from in vitro cytotoxicity and mechanistic studies to in vivo efficacy models—provides a clear and logical path for its development. Future research should focus on executing this screening cascade, and should promising results emerge, further studies into its pharmacokinetics, safety pharmacology, and structure-activity relationships (SAR) through the synthesis of analogs would be warranted.
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An In-Depth Technical Guide to the Molecular Structure of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole, a compound of significant interest in medicinal chemistry. By integrating theoretical principles with established experimental methodologies, this document serves as an in-depth resource for researchers engaged in the design and development of novel therapeutics. The guide covers the synthesis, spectroscopic characterization, and potential biological significance of this molecule, underpinned by a robust framework of scientific literature and validated protocols.
Introduction: The Strategic Importance of N-Aryl Pyrroles in Drug Discovery
The pyrrole nucleus is a foundational scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in medicinal chemistry. The introduction of an N-aryl substituent dramatically expands the chemical space and allows for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
The subject of this guide, this compound, is a molecule designed with intent. The phenyl ring is strategically decorated with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). These functional groups are not arbitrary additions; they are chosen for their profound and well-documented effects on a molecule's biological behavior.
-
The Trifluoromethyl Group (-CF₃): This group is a bioisostere for a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability by blocking oxidative metabolism, increases lipophilicity which can improve membrane permeability, and can engage in unique interactions with biological targets.[3][4]
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety can significantly influence the electronic distribution of the aromatic system.[5] In drug design, nitroaromatic compounds have been explored as prodrugs that can be selectively activated under hypoxic conditions, a characteristic of the tumor microenvironment.[6]
This guide will deconstruct the molecular architecture of this compound, providing the theoretical and practical framework necessary for its synthesis, characterization, and evaluation.
Synthetic Pathways: Constructing the N-Aryl Pyrrole Core
The synthesis of N-aryl pyrroles can be approached through several reliable methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. For this compound, two classical and highly effective methods are the Paal-Knorr synthesis and the Ullmann condensation.
Paal-Knorr Synthesis: A Convergent Approach
The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[7][8] This approach is highly convergent, bringing together the two key fragments of the target molecule in a single, efficient step.
Causality of Experimental Choices: The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine. The choice of a weak acid, such as acetic acid, is crucial to avoid side reactions like the formation of furans.[8] The subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring.
Experimental Protocol: Paal-Knorr Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethoxytetrahydrofuran (1.0 equivalent) in glacial acetic acid.
-
Amine Addition: To the stirred solution, add 2-nitro-4-(trifluoromethyl)aniline (1.0 equivalent).
-
Reaction Condition: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and stir until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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spectroscopic data for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
An In-depth Technical Guide to the Spectroscopic Profile of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Introduction
This compound is a complex heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a pyrrole ring with a highly substituted phenyl ring, featuring both a nitro group and a trifluoromethyl group. These electron-withdrawing substituents create a unique electronic environment that significantly influences the molecule's chemical properties and, consequently, its spectroscopic signatures. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the expected spectroscopic data for this molecule.
Molecular Structure and Analysis
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The IUPAC name, this compound, describes a pyrrole ring attached via its nitrogen atom to a phenyl ring at position 1. This phenyl ring is substituted at position 2 with a nitro (NO₂) group and at position 4 with a trifluoromethyl (CF₃) group. The molecular formula is C₁₁H₇F₃N₂O₂ and the molecular weight is 256.18 g/mol [1].
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the protons on the pyrrole ring and the phenyl ring. The chemical shifts are influenced by the anisotropic effect of the rings and the strong electron-withdrawing nature of the NO₂ and CF₃ groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-5' (Pyrrole) | ~6.4 - 6.6 | Triplet (t) | J ≈ 2.2 |
| H-3', H-4' (Pyrrole) | ~6.8 - 7.0 | Triplet (t) | J ≈ 2.2 |
| H-6 (Phenyl) | ~7.6 - 7.8 | Doublet (d) | J ≈ 8.5 |
| H-5 (Phenyl) | ~7.9 - 8.1 | Doublet of Doublets (dd) | J ≈ 8.5, J ≈ 2.0 |
| H-3 (Phenyl) | ~8.2 - 8.4 | Doublet (d) | J ≈ 2.0 |
Interpretation and Causality:
-
Pyrrole Protons: In unsubstituted pyrrole, the α-protons (H-2/5) appear around 6.7 ppm and the β-protons (H-3/4) at ~6.2 ppm[2]. When attached to a phenyl ring at the nitrogen, these signals shift. For 1-phenylpyrrole, the α- and β-protons appear at ~7.08 ppm and ~6.34 ppm, respectively[3]. The strong electron-withdrawing phenyl group deshields the pyrrole protons. In our target molecule, the deshielding effect is even more pronounced due to the NO₂ and CF₃ groups, but the steric hindrance from the ortho-nitro group may cause the phenyl ring to twist out of the plane of the pyrrole ring, reducing conjugation and thus slightly altering the expected shifts. The triplet multiplicity arises from coupling to the two adjacent protons on the pyrrole ring.
-
Phenyl Protons: The protons on the substituted phenyl ring will exhibit a clear AXM system.
-
H-3 is ortho to the powerful electron-withdrawing NO₂ group and will be the most deshielded proton, appearing as a doublet due to coupling with H-5 (⁴J meta-coupling).
-
H-5 is ortho to the CF₃ group and meta to the NO₂ group. It will be significantly deshielded and appear as a doublet of doublets, coupling to both H-6 (³J ortho-coupling) and H-3 (⁴J meta-coupling).
-
H-6 is ortho to the pyrrole nitrogen and meta to the CF₃ group. It will be the most upfield of the phenyl protons and appear as a doublet from coupling with H-5.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) |
|---|---|---|
| C-3', C-4' (Pyrrole) | ~110 - 112 | Singlet |
| C-2', C-5' (Pyrrole) | ~121 - 123 | Singlet |
| C-3 (Phenyl) | ~124 - 126 | Quartet (q, J ≈ 4 Hz) |
| C-5 (Phenyl) | ~127 - 129 | Quartet (q, J ≈ 4 Hz) |
| C-6 (Phenyl) | ~129 - 131 | Singlet |
| C-4 (Phenyl) | ~133 - 135 | Quartet (q, J ≈ 33 Hz) |
| C-1 (Phenyl) | ~138 - 140 | Singlet |
| C-2 (Phenyl) | ~146 - 148 | Singlet |
| CF₃ | ~122 - 124 | Quartet (q, J ≈ 272 Hz) |
Interpretation and Causality:
-
Pyrrole Carbons: The carbons of the pyrrole ring typically appear between 108 ppm and 118 ppm[4]. The attachment to the electron-withdrawing substituted phenyl ring will deshield them, shifting them slightly downfield.
-
Phenyl Carbons: The signals for the phenyl carbons are heavily influenced by the substituents.
-
The carbons directly attached to the electron-withdrawing groups (C-2 attached to NO₂, C-4 attached to CF₃) will be significantly deshielded.
-
The carbon of the CF₃ group will appear as a strong quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant around 272 Hz[5].
-
C-4 , the carbon attached to the CF₃ group, will also appear as a quartet due to two-bond coupling (²JCF), with a smaller coupling constant of approximately 33 Hz[5].
-
C-3 and C-5 , the carbons ortho to the CF₃ group, will show further splitting into small quartets due to three-bond coupling (³JCF).
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a simple yet powerful technique for fluorinated compounds.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
| -CF₃ | ~ -60 to -63 | Singlet |
Interpretation and Causality: The trifluoromethyl group on the phenyl ring is expected to produce a single, sharp peak in the ¹⁹F NMR spectrum. The chemical shift for a CF₃ group on an aromatic ring is typically found in this region, for example, -63.18 ppm for 1-nitro-4-(trifluoromethyl)benzene[5]. Since there are no other fluorine atoms in the molecule, this signal will be a singlet.
Experimental Protocols: NMR Spectroscopy
A standardized protocol ensures reproducibility and data integrity.
Caption: General workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial[6]. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for ¹H and ¹³C NMR spectra (δ = 0.00 ppm)[6]. Transfer the solution to a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Use a standard single-pulse experiment with 16 to 32 scans and a relaxation delay of 1-2 seconds to ensure full magnetization recovery[6].
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is necessary to achieve an adequate signal-to-noise ratio[7].
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or by tuning the broadband probe to the ¹⁹F frequency. Use a common fluorine standard like trifluorotoluene or CFCl₃ for external referencing.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3150 - 3100 | C-H stretch (Aromatic & Pyrrole) | Medium |
| 1590 - 1570 | C=C stretch (Aromatic) | Medium |
| 1530 - 1510 | **N-O asymmetric stretch (NO₂) ** | Strong |
| 1480 - 1460 | C-N stretch (Pyrrole ring) | Medium |
| 1350 - 1330 | **N-O symmetric stretch (NO₂) ** | Strong |
| 1320 - 1300 | C(aryl)-N stretch | Medium |
| 1325 - 1315 | C-F stretch (CF₃) | Strong |
| 1180 - 1100 | C-F stretch (CF₃) | Strong, multiple bands |
| 850 - 800 | C-H out-of-plane bend (Aromatic) | Strong |
Interpretation and Causality: The IR spectrum will be dominated by strong absorptions from the nitro and trifluoromethyl groups.
-
NO₂ Group: The most characteristic signals will be two strong bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching of the N-O bonds. These are definitive indicators of a nitro group.
-
CF₃ Group: The C-F stretching vibrations of the trifluoromethyl group will produce very strong and broad absorption bands in the 1330-1100 cm⁻¹ region. These often appear as a series of intense peaks.
-
Aromatic and Pyrrole Rings: C-H stretching vibrations for both rings will appear above 3100 cm⁻¹. Aromatic C=C stretching will be visible in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending bands below 900 cm⁻¹ can help confirm the substitution pattern of the phenyl ring.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Finely grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar[8]. The KBr must be spectroscopic grade and completely dry to avoid a broad water signal.
-
Pellet Formation: Transfer the homogenous powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.
-
Data Acquisition: Record a background spectrum of the empty sample holder[6]. Place the KBr pellet in the holder and record the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio[8]. The background is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for this type of molecule.
Predicted Mass Spectrometry Data (EI, 70 eV)
| m/z | Ion Identity | Interpretation |
|---|---|---|
| 256 | [M]⁺ | Molecular Ion |
| 210 | [M - NO₂]⁺ | Loss of the nitro group |
| 187 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |
| 141 | [C₁₀H₇N]⁺ | Loss of NO₂ and CF₃, or [Phenyl-Pyrrole] fragment |
| 67 | [C₄H₅N]⁺ | Pyrrole cation |
Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺ at m/z 256 should be clearly visible. The fragmentation will be driven by the cleavage of the weakest bonds and the loss of stable neutral fragments.
Caption: Predicted primary fragmentation pathway for the title compound in EI-MS.
-
Primary Fragmentation: The most likely initial fragmentations are the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 210, and the loss of the trifluoromethyl radical (CF₃, 69 Da) to give a fragment at m/z 187.
-
Secondary Fragmentation: Further fragmentation of these primary ions can lead to other characteristic peaks. For instance, the ion at m/z 141 corresponds to the 1-phenylpyrrole radical cation after the loss of both substituents.
-
Pyrrole Fragment: A peak at m/z 67, corresponding to the pyrrole cation, may also be observed, resulting from the cleavage of the C-N bond between the two rings[9][10].
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the instrument via a direct insertion probe or a Gas Chromatograph (GC-MS) inlet[6].
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV[6].
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Record the mass spectrum, plotting the relative abundance of ions against their m/z values.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to its conjugated π-system.
Predicted UV-Vis Data (Methanol or Ethanol)
| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~250 - 270 | π → π* | Pyrrole and Phenyl Rings |
| ~320 - 350 | π → π* | Extended conjugation involving the nitro group |
Interpretation and Causality:
-
Unsubstituted pyrrole has a UV absorption maximum around 210 nm[11][12]. Phenyl rings show characteristic absorptions around 250-260 nm.
-
In the target molecule, the conjugation between the pyrrole and phenyl rings creates an extended chromophore, leading to a bathochromic (red) shift of the primary π → π* transition into the 250-270 nm range.
-
The nitro group, being a powerful auxochrome and part of the conjugated system, will introduce an additional, lower-energy π → π* transition. This is expected to result in a distinct absorption band at a longer wavelength, likely in the 320-350 nm region, which may impart a pale yellow color to the compound's solutions.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Spectrum Recording: Scan the absorbance of the sample from approximately 200 nm to 600 nm. The instrument will automatically subtract the absorbance of the solvent blank. The resulting spectrum will show absorbance peaks (λₘₐₓ) corresponding to the electronic transitions.
References
- Supporting Information for a relevant chemical synthesis. Note: While a specific document is cited, the data for 1-nitro-4-(trifluoromethyl)benzene is representative and widely documented.
- Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0246529]
- Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0035924]
- Al-Hourani, B. J. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 899-908. [URL: https://www.shd.org.rs/JSCS/Vol77-No7/1-JSCS-4268-Al-Hourani.pdf]
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- Sharma, R., & Sharma, P. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of ChemTech Research, 8(4), 1831-1835. [URL: https://www.cibtech.org/J-CHEMISTRY/PUBLICATIONS/2015/Vol-4-No-4/JCS-010-RASHMI-SYNTHESIS.pdf]
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physical characteristics of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
An In-depth Technical Guide to the Physicochemical Properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
For distribution to researchers, scientists, and drug development professionals.
Introduction
This compound is a distinct chemical entity characterized by a pyrrole ring attached to a nitrophenyl group, which is further substituted with a trifluoromethyl group. This compound, identified by the CAS Number 136773-58-5, possesses a molecular formula of C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 g/mol .[1] The unique arrangement of its functional groups—a heterocyclic aromatic pyrrole, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the nitro and trifluoromethyl groups on the phenyl ring is known to significantly influence the electronic properties and reactivity of the molecule, making a thorough understanding of its physical characteristics essential for its effective application.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a foundational resource for researchers, offering insights into its structural features and outlining the experimental methodologies required for its characterization.
Molecular Structure
The structural architecture of this compound is foundational to its chemical behavior. The molecule consists of a planar, five-membered pyrrole ring bonded via its nitrogen atom to the C1 position of a benzene ring. This phenyl ring is substituted at the C2 position with a nitro group (NO₂) and at the C4 position with a trifluoromethyl group (CF₃).
Figure 1. 2D Chemical Structure of the title compound.
Physicochemical Data Summary
A comprehensive literature search for experimentally determined physicochemical properties of this compound did not yield specific values for melting point, boiling point, or solubility. The data presented in the following table is based on information available from commercial suppliers and computational predictions. It is crucial for researchers to experimentally verify these properties for any practical application.
| Property | Value | Source |
| CAS Number | 136773-58-5 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | ChemicalBook[1] |
| Molecular Weight | 256.18 g/mol | ChemicalBook[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Appearance | Not available | - |
Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, this section outlines standard, field-proven methodologies for determining the key . The causality behind the choice of these methods lies in their reliability, reproducibility, and the fundamental nature of the data they provide.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range may indicate the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small quantity of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Profiling
Understanding the solubility of a compound in various solvents is paramount for its application in synthesis, purification, and formulation.
Methodology: Visual Solubility Assessment
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).
-
Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial. A measured volume of the solvent (e.g., 0.1 mL) is added. The mixture is vortexed or agitated at a controlled temperature.
-
Observation: The sample is visually inspected for complete dissolution. If it dissolves, further solvent is added in known increments to determine the approximate solubility. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, 10-100 mg/mL, <10 mg/mL).
Spectroscopic Characterization Workflow
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound. The following workflow outlines the key techniques.
Figure 2. Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Expected Signals:
-
Signals corresponding to the protons on the pyrrole ring.
-
Signals for the protons on the substituted phenyl ring.
-
The integration of these signals should correspond to the number of protons in each environment.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted.
-
Expected Absorption Bands:
-
N-O stretching vibrations for the nitro group.
-
C-F stretching vibrations for the trifluoromethyl group.
-
C-H and C=C stretching vibrations for the aromatic rings.
-
C-N stretching vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method.
-
Data Analysis: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (256.18 g/mol ). The fragmentation pattern can provide further structural information.
Conclusion
While this compound is commercially available, there is a notable absence of publicly available, experimentally determined physicochemical data. This guide provides the foundational chemical information and outlines the necessary experimental protocols for researchers to characterize this compound thoroughly. The successful application of this molecule in drug discovery and materials science will depend on the accurate determination of its physical properties and a comprehensive understanding of its spectroscopic signature. The methodologies described herein represent a robust framework for generating this critical data, thereby enabling its future scientific exploration.
References
Sources
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole solubility profile
An In-Depth Technical Guide to the Solubility Profile of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a primary determinant of a compound's ultimate success.[1][2] Poor aqueous solubility can lead to unreliable in vitro assay results, hinder formulation development, and result in poor bioavailability, ultimately leading to the failure of an otherwise promising therapeutic agent.[1][3][4]
This guide provides a comprehensive overview of the predicted solubility profile of this compound (CAS: 136773-58-5, Molecular Formula: C₁₁H₇F₃N₂O₂, Molecular Weight: 256.18 g/mol ), a compound of interest in medicinal chemistry.[5][6] Given the limited publicly available experimental data for this specific molecule, this document will focus on predicting its solubility based on its structural characteristics and will provide detailed, field-proven methodologies for its empirical determination. The aim is to equip researchers with the necessary knowledge to accurately assess and address the solubility challenges associated with this and similar compounds.
Predicted Physicochemical Properties and Solubility Profile
The molecular structure of this compound is key to understanding its likely solubility behavior. The molecule is comprised of a pyrrole ring, which is a five-membered aromatic heterocycle, N-substituted with a 2-nitro-4-(trifluoromethyl)phenyl group.[5][6]
-
Pyrrole Moiety: The parent pyrrole ring is a weak base and has limited solubility in water but is soluble in most organic solvents like ethanol, ether, and dilute acids.[7][8][9]
-
Substituent Effects: The 2-nitro-4-(trifluoromethyl)phenyl substituent significantly influences the overall physicochemical properties. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing and contribute to the molecule's lipophilicity (fat-solubility). This large, non-polar substituent is expected to dominate the molecule's character, drastically reducing its affinity for polar solvents like water.
Based on this structural analysis, this compound is predicted to be a poorly water-soluble compound. Its solubility is expected to be significantly higher in organic solvents, particularly those that are non-polar or moderately polar.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol | Very Low | The large, lipophilic nature of the substituted phenyl ring will overwhelm the limited hydrogen bonding potential of the pyrrole nitrogen, leading to poor aqueous solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the molecule through dipole-dipole interactions without the unfavorable energetics of disrupting a strong water hydrogen-bond network. |
| Non-Polar | Dichloromethane, Chloroform, Toluene | Moderate to High | The aromatic and lipophilic character of the compound suggests good compatibility with non-polar organic solvents. |
| Ethers | Diethyl Ether, THF | Moderate | These solvents are less polar than DMSO or DMF but should still be capable of dissolving the compound to a reasonable extent. |
Methodologies for Experimental Solubility Determination
Given the predicted low aqueous solubility, empirical determination is essential. In drug discovery, solubility is typically assessed in two distinct ways: kinetic and thermodynamic.[1][4]
-
Kinetic Solubility: This measurement reflects the solubility of a compound from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[2][3][4] It's a high-throughput method used in early discovery to flag potential issues.[1][10] However, kinetic solubility can often overestimate the true solubility because it may not represent a state of thermodynamic equilibrium.[11][12][13]
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[1][2] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[12][14] This value is crucial for lead optimization and formulation development.[1][10]
The Shake-Flask Method for Thermodynamic Solubility
The most reliable and widely accepted method for determining thermodynamic solubility is the shake-flask method.[12][15]
Caption: Workflow for the Shake-Flask Solubility Assay.
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain to ensure saturation is achieved.[12]
-
Dispense a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid sediment.[12]
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
To remove any remaining microscopic particles, either filter the aliquot through a 0.22 µm syringe filter or centrifuge at high speed and collect the clear supernatant.[3][10] This step is critical for accurate results.
-
-
Quantification:
-
Prepare a standard curve by dissolving a known weight of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) and making serial dilutions.
-
Analyze the filtered supernatant and the standard curve samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Calculate the concentration of the compound in the saturated solution by interpolating its response against the standard curve. This concentration is the thermodynamic solubility.
-
Data Interpretation and Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and decision-making.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent System (and pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used |
| e.g., PBS, pH 7.4 | 25 | Data | Data | Shake-Flask |
| e.g., DMSO | 25 | Data | Data | Shake-Flask |
| e.g., Ethanol | 25 | Data | Data | Shake-Flask |
Strategies for Solubility Enhancement
Should the aqueous solubility of this compound prove to be a limiting factor, several strategies can be employed to improve it. While a detailed exploration is beyond the scope of this guide, key approaches include:
-
Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, PEG 400) can significantly increase the solubility of lipophilic compounds.[2]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level, often in an amorphous state, which can enhance both solubility and dissolution rate.[16][17]
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug particles, which can lead to a faster dissolution rate.[18]
Conclusion
References
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]
- Fahmy, R., & D'Souza, S. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-10. [Link]
- Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-8. [Link]
- Oprisiu, I., & Vayer, P. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 34(11), 1185-1196. [Link]
- Solubility Assessment Service.
- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E7. [Link]
- Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
- Kumar, S. G. P., & Kumar, K. A. (2011). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(8), 1945-1954. [Link]
- What is the solubility of pyrrole in different solvents?. BIOSYNCE. [Link]
- Pyrrole. PubChem. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
- Kumar, S., & S, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4471-4478. [Link]
- Pyrrole. Wikipedia. [Link]
- 1-(2-Nitrophenyl)pyrrole. PubChem. [Link]
- PYRROLE.
- Pyrrole – Knowledge and References. Taylor & Francis. [Link]
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- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. This compound | 136773-58-5 [chemicalbook.com]
- 6. 136773-58-5|1-(2-Nitro-4-(trifluoromethyl)phenyl)-1H-pyrrole|BLD Pharm [bldpharm.com]
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- 8. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. ovid.com [ovid.com]
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- 18. researchgate.net [researchgate.net]
discovery and history of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Abstract
This technical guide provides a comprehensive overview of the novel compound this compound, a molecule of significant interest in contemporary medicinal chemistry and materials science. While specific historical data on this compound is not extensively documented, this paper constructs a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally analogous compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a forward-looking perspective on the exploration of this promising chemical entity. We will delve into a proposed synthetic pathway, predict its physicochemical properties, and explore its potential as a bioactive agent.
Introduction: The Rationale for a Novel Pyrrole Derivative
The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in medicinal chemistry. The introduction of specific substituents onto the pyrrole nitrogen and its aromatic partner can dramatically modulate its biological activity.
The subject of this guide, this compound, incorporates three key pharmacophoric features:
-
The Pyrrole Moiety: A five-membered aromatic heterocycle known for its diverse biological activities.
-
The Nitro Group (-NO2): A strong electron-withdrawing group that can influence the electronic properties of the entire molecule, potentially impacting its reactivity and biological interactions.
-
The Trifluoromethyl Group (-CF3): A group known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
The strategic combination of these three components in a single molecule suggests a high potential for novel pharmacological properties. This guide will therefore serve as a foundational document for any research program aimed at synthesizing and evaluating this compound.
Proposed Synthesis Pathway: The Paal-Knorr Pyrrole Synthesis
For the synthesis of our target compound, the logical precursors would be 2,5-dimethoxytetrahydrofuran (as a stable precursor to succinaldehyde) and 2-nitro-4-(trifluoromethyl)aniline.
Detailed Experimental Protocol
Materials:
-
2,5-Dimethoxytetrahydrofuran (98%)
-
2-Nitro-4-(trifluoromethyl)aniline (98%)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 2-nitro-4-(trifluoromethyl)aniline in 50 mL of glacial acetic acid.
-
Addition of Reagents: To this solution, add 12 mmol of 2,5-dimethoxytetrahydrofuran.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Paal-Knorr synthesis workflow for the target compound.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Based on its constituent functional groups, we can predict the following properties for this compound.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 272.19 g/mol | Calculated from the chemical formula: C₁₁H₇F₃N₂O₂ |
| Appearance | Likely a yellow to orange crystalline solid | The nitro-aromatic system often imparts color to organic compounds. |
| Melting Point | Estimated in the range of 100-150 °C | Aromatic compounds of this size with strong intermolecular forces (dipole-dipole from the nitro group) tend to have moderate melting points. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Acetone) | The trifluoromethyl group increases lipophilicity, while the overall structure is non-polar. |
| LogP (Lipophilicity) | Estimated to be between 3.5 and 4.5 | The presence of the trifluoromethyl and phenyl groups suggests a high degree of lipophilicity, which is important for membrane permeability. |
| pKa | Not readily ionizable | The pyrrole nitrogen is non-basic due to the delocalization of its lone pair into the aromatic system. |
Potential Biological Activity and Therapeutic Applications
The structural motifs present in this compound suggest several exciting avenues for therapeutic investigation.
Anticancer Potential
Many nitrophenyl derivatives have been investigated as anticancer agents. The nitro group can be bioreduced in hypoxic tumor environments to form reactive oxygen species, leading to cancer cell death. The trifluoromethyl group can enhance the binding of the molecule to target proteins. Therefore, it is plausible that this compound could exhibit selective cytotoxicity towards cancer cells.
Anti-inflammatory Activity
Certain N-aryl pyrroles have demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The specific substitution pattern on the phenyl ring of our target compound could modulate its interaction with these enzymes, potentially leading to a potent anti-inflammatory agent.
Agrochemical Applications
The trifluoromethylphenyl-pyrrole scaffold is also present in some commercial pesticides and herbicides. These compounds often act by disrupting essential biological processes in pests or weeds. Consequently, this compound warrants investigation for its potential use in agriculture.
Proposed Mechanism of Action Pathway
Caption: Potential mechanisms of action and therapeutic applications.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant untapped potential. While this guide has proposed a viable synthetic route and predicted its properties and applications based on sound chemical principles, experimental validation is the crucial next step.
Future research should focus on:
-
Optimizing the synthesis: Achieving high yields and purity of the target compound.
-
Full characterization: Comprehensive spectroscopic and crystallographic analysis.
-
In vitro screening: Evaluating its activity in a panel of cancer cell lines and inflammatory assays.
-
In vivo studies: Assessing its efficacy and safety in animal models.
The exploration of this and similar molecules could lead to the development of new therapeutic agents and valuable chemical tools. This guide serves as a starting point for what promises to be an exciting area of research.
References
- Due to the novel nature of the specific compound this compound, direct references are not available. The synthetic strategies and predictions of properties are based on fundamental principles of organic chemistry and medicinal chemistry, for which general and advanced textbooks are the primary sources.
Unlocking the Potential of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole: A Technical Guide to Future Research
Introduction: A Molecule of Untapped Versatility
In the vast landscape of organic chemistry, the strategic combination of distinct functional moieties within a single molecular framework often heralds the emergence of novel properties and applications. 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole stands as a compelling example of such a molecule, wedding the unique electronic and steric attributes of a trifluoromethyl group, the potent electron-withdrawing nature of a nitro group, and the versatile aromaticity of a pyrrole ring. The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2][3][4][5]. Nitroaromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals, with the nitro group's strong electron-withdrawing properties influencing reactivity and biological activity[6][7][8][9][10]. The pyrrole nucleus is a privileged scaffold in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and antiviral properties[11][12][13][14][15].
This technical guide charts a course for the systematic exploration of this compound, a compound currently available commercially but lacking extensive characterization in the scientific literature[16]. We will delineate promising, unexplored research avenues in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing not only the strategic "why" but also the practical "how" for unlocking the latent potential of this intriguing molecule.
Part 1: Proposed Synthesis and Spectroscopic Characterization
While this compound is commercially available, an in-house synthesis is crucial for producing derivatives and ensuring purity. A plausible and efficient synthetic route is the Paal-Knorr pyrrole synthesis.
Proposed Synthetic Protocol: Paal-Knorr Synthesis
The Paal-Knorr reaction is a robust method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. In this case, 2,5-dimethoxytetrahydrofuran can serve as a stable precursor to the required 1,4-dicarbonyl, succinaldehyde, which then reacts with 2-nitro-4-(trifluoromethyl)aniline.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (10 mL per gram of aniline).
-
Addition of Reagents: To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water, which should precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Diagram of Proposed Synthetic Workflow:
Caption: Paal-Knorr synthesis workflow for this compound.
Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrrole ring and the aromatic phenyl ring. The chemical shifts will be influenced by the electron-withdrawing nitro and trifluoromethyl groups. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signal for the trifluoromethyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group, providing a clear diagnostic peak. |
| FT-IR | Characteristic absorption bands for N-O stretching of the nitro group, C-F stretching of the trifluoromethyl group, and C-H and C-N stretching of the pyrrole and phenyl rings. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₇F₃N₂O₂, MW: 256.18)[16]. |
Part 2: Potential Research Area 1: Medicinal Chemistry Applications
The convergence of the trifluoromethyl, nitro, and pyrrole motifs strongly suggests potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents[14][15][17][18][19][20].
Rationale for Anticancer Research
Many anticancer drugs incorporate a trifluoromethylphenyl moiety, which can enhance cell permeability and target engagement[4][14]. The nitro group, being strongly electron-withdrawing, can participate in bioreductive activation in hypoxic tumor environments, a known mechanism for some anticancer prodrugs. The pyrrole core is present in numerous compounds with demonstrated antiproliferative activity[14][15].
Proposed Anticancer Screening Workflow
A tiered screening approach is proposed to efficiently evaluate the anticancer potential of this compound.
Diagram of Anticancer Screening Workflow:
Caption: A tiered workflow for evaluating anticancer activity.
Step-by-Step Experimental Protocols:
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization and Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Cell Cycle Analysis:
-
Treatment: Treat a selected cancer cell line with the GI₅₀ concentration of the compound for 24 hours.
-
Cell Preparation: Harvest and fix the cells in 70% ethanol.
-
Staining: Stain the cells with propidium iodide (PI) solution containing RNase.
-
Analysis: Analyze the DNA content by flow cytometry to determine the cell population in G0/G1, S, and G2/M phases.
-
Rationale for Antimicrobial Research
Nitroaromatic compounds have a long history as antimicrobial agents. The pyrrole ring is a key component of several natural and synthetic antibiotics[15][20]. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes[18][21].
Proposed Antimicrobial Screening:
The compound should be screened against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation: Prepare serial dilutions of the compound in a 96-well microtiter plate with appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Part 3: Potential Research Area 2: Materials Science Applications
The unique electronic structure of this compound suggests its potential as a building block for novel organic electronic materials.
Rationale for Organic Electronics
Pyrrole-based polymers are well-known for their conducting properties[22][23]. The N-phenyl substitution allows for tuning of the electronic properties of the pyrrole ring. The strongly electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring will significantly lower the HOMO and LUMO energy levels of the molecule. This could lead to materials with high electron affinity, making them suitable for n-type organic semiconductors, which are less common than their p-type counterparts.
Proposed Research Workflow for Materials Application
Diagram of Materials Science Research Workflow:
Caption: Workflow for exploring applications in organic electronics.
Step-by-Step Experimental Protocols:
-
Cyclic Voltammetry (CV):
-
Solution Preparation: Prepare a solution of the monomer in an appropriate solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: Use a three-electrode setup (working, reference, and counter electrodes).
-
Data Acquisition: Scan the potential to determine the oxidation and reduction potentials of the monomer. This will provide an estimate of the HOMO and LUMO energy levels.
-
-
Electropolymerization:
-
Setup: Use a similar electrochemical cell as for CV.
-
Polymerization: Repeatedly cycle the potential through the oxidation peak of the monomer to deposit a polymer film on the working electrode.
-
Characterization: Characterize the resulting polymer film using techniques such as scanning electron microscopy (SEM) for morphology and UV-Vis spectroscopy for optical properties.
-
Conclusion
This compound is a molecule rich with potential, strategically positioned at the intersection of medicinal chemistry and materials science. The presence of the trifluoromethyl, nitro, and pyrrole functionalities provides a strong rationale for its investigation as a novel anticancer, antimicrobial, or organic electronic material. The synthetic and experimental workflows outlined in this guide provide a clear and logical framework for initiating research into this promising compound. By systematically exploring its synthesis, characterization, and functional properties, the scientific community can unlock its full potential and pave the way for new discoveries and applications.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Sundberg, R. J. (2007). Indoles. Academic Press.
- Skotheim, T. A., & Reynolds, J. R. (Eds.). (2007). Handbook of Conducting Polymers. CRC press.
- O'Hagan, D. (2000). Pyrrole, furan, and thiophene derivatives. Journal of Fluorine Chemistry, 104(2), 207-220.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Yin, J., & Liebscher, J. (2007). Carbon-carbon coupling reactions of nitroalkenes. Chemical reviews, 107(1), 133-173.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Ono, N. (Ed.). (2008). The nitro group in organic synthesis. John Wiley & Sons.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.
- Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of pyrroles: a review. Bioorganic & medicinal chemistry, 20(22), 6435-6466.
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- Stoica, A. I., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Scientific Reports. [Link]
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1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole mechanism of action
<*30266> ## Elucidating the Mechanism of Action for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole: A Hypothetical Framework for JAK2 Inhibition
Abstract
Small molecule inhibitors have become a cornerstone of modern therapeutics, particularly in oncology and immunology. The compound this compound (herein referred to as CPNP) is a novel synthetic molecule with structural motifs—a substituted phenyl ring linked to a pyrrole core—that suggest potential bioactivity. While specific biological data for CPNP is not yet publicly available, its structure warrants investigation as a modulator of key cellular signaling pathways. This technical guide proposes a hypothetical mechanism of action for CPNP, centering on the inhibition of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway, a critical signaling cascade often dysregulated in disease.[1] We present a comprehensive framework for validating this hypothesis, including detailed in-vitro and cell-based experimental protocols designed to rigorously assess the interaction of CPNP with JAK2, a key member of the JAK family. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The Rationale for Investigating CPNP as a JAK-STAT Pathway Inhibitor
The JAK-STAT signaling pathway is a central hub for transmitting signals from over 50 cytokines and growth factors, playing a pivotal role in hematopoiesis, immune regulation, and inflammation.[1] The pathway is initiated when a cytokine binds to its cell surface receptor, leading to the activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3]
Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including autoimmune disorders like rheumatoid arthritis and myeloproliferative neoplasms.[1][4] Consequently, small molecule inhibitors targeting JAKs have emerged as a successful therapeutic class, with several drugs approved for clinical use.[1][5]
The chemical structure of this compound (CPNP) contains features common to some kinase inhibitors. The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[6][7] The trifluoromethylphenyl group can enhance binding affinity and metabolic stability. While the biological activity of CPNP is uncharacterized, its structure provides a strong rationale for investigating it as a potential inhibitor of a therapeutically relevant kinase family, such as the JAKs. We hypothesize that CPNP acts as an ATP-competitive inhibitor of JAK2, thereby blocking downstream STAT phosphorylation and mitigating pro-inflammatory or proliferative signaling.
Proposed Mechanism of Action: CPNP as a JAK2 Kinase Inhibitor
We propose that CPNP directly targets the ATP-binding pocket of the JAK2 kinase domain. Most small-molecule JAK inhibitors function by competing with ATP for this binding site, preventing the autophosphorylation and activation of JAK2 and subsequent phosphorylation of its substrates.[8] This inhibition would lead to a cascade of downstream effects, ultimately suppressing the expression of STAT3-regulated genes involved in inflammation, cell survival, and proliferation.
Figure 1: Proposed mechanism of CPNP inhibiting the JAK2-STAT3 signaling pathway.
Experimental Validation Framework
To test our hypothesis, a multi-step experimental approach is proposed. This framework is designed to first establish direct enzymatic inhibition and then to confirm the downstream cellular consequences of this inhibition.
Figure 2: A logical workflow for the experimental validation of CPNP's mechanism of action.
Experiment 1: In Vitro JAK2 Kinase Assay
Objective: To determine if CPNP directly inhibits the enzymatic activity of recombinant JAK2 and to quantify its potency (IC50). A luminescence-based assay measuring ATP consumption, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose.[8][9]
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CPNP in 100% DMSO, starting from a 1 mM stock concentration.
-
Assay Plate Setup: In a 384-well white, opaque assay plate, add the diluted CPNP. Include "high control" wells with DMSO only (0% inhibition) and "low control" wells with a known potent JAK2 inhibitor like Ruxolitinib (100% inhibition).[8]
-
Enzyme/Substrate Addition: Prepare a 2X solution of recombinant JAK2 enzyme (e.g., the JH1 domain) and a suitable peptide substrate in kinase assay buffer.[9][10] Add this mix to the wells containing the compounds and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer (concentration at or near the Km for JAK2). Add this solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.[8]
-
Signal Detection:
-
Stop the reaction and deplete unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes to stabilize the signal.[8]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition against the logarithm of CPNP concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experiment 2: Cellular Phospho-STAT3 (p-STAT3) Western Blot
Objective: To verify that CPNP can inhibit JAK2 activity within a cellular context, leading to a reduction in the phosphorylation of its direct downstream target, STAT3.[3]
Methodology:
-
Cell Culture and Treatment: Culture a cell line known to have an active JAK-STAT pathway (e.g., HEL cells with JAK2 V617F mutation, or a cytokine-responsive cell line like TF-1).
-
Compound Incubation: Treat the cells with increasing concentrations of CPNP (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Cytokine Stimulation: For cytokine-responsive cells, stimulate with a cytokine such as Interleukin-6 (IL-6) (e.g., 20 ng/mL) for 30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[11]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Re-probing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 to ensure that changes in the p-STAT3 signal are not due to changes in total STAT3 protein levels.[12] Re-probe again for a loading control like GAPDH or β-actin.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
Experiment 3: Cell Viability Assay
Objective: To determine the functional consequence of JAK2-STAT3 pathway inhibition by CPNP on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed a JAK-dependent cell line (e.g., HEL) in a 96-well, opaque-walled plate at an appropriate density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of CPNP for 72 hours.
-
Viability Measurement: Use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[14][15]
-
Equilibrate the plate to room temperature for 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition and Analysis: Measure luminescence with a plate reader. Plot cell viability against the logarithm of CPNP concentration to determine the GI50 (concentration for 50% growth inhibition).
Anticipated Results and Data Interpretation
The successful validation of our hypothesis would yield a cohesive dataset across the three experimental stages.
| Parameter | Experiment | Hypothetical Value for CPNP | Interpretation |
| IC50 | In Vitro JAK2 Kinase Assay | 50 nM | CPNP is a potent, direct inhibitor of the JAK2 enzyme. |
| p-STAT3 Reduction | Cellular Western Blot | Dose-dependent decrease | CPNP effectively engages and inhibits JAK2 in a cellular environment, blocking downstream signaling. |
| GI50 | Cell Viability Assay | 250 nM | Inhibition of the JAK2-STAT3 pathway by CPNP leads to a functional anti-proliferative effect in JAK-dependent cells. |
Table 1: Summary of anticipated quantitative data for CPNP.
A low nanomolar IC50 in the biochemical assay would establish CPNP as a potent direct inhibitor of JAK2. A corresponding dose-dependent reduction in cellular p-STAT3 levels would confirm target engagement in a physiological context. Finally, a potent GI50 value in a JAK-dependent cell line would link the molecular mechanism to a relevant cellular outcome. Discrepancies, such as high biochemical potency but low cellular activity, could suggest poor cell permeability or off-target effects, guiding future medicinal chemistry efforts.
Conclusion and Future Directions
This whitepaper outlines a hypothetical yet scientifically rigorous framework for elucidating the mechanism of action of this compound. By proposing that CPNP functions as a JAK2 inhibitor, we have provided a clear, testable hypothesis and a detailed roadmap for its validation. The described experimental protocols are standard, robust, and designed to provide clear, interpretable data.
If the results from these experiments support the proposed mechanism, further studies would be warranted. These could include kinase selectivity profiling to assess CPNP's activity against other JAK family members and a broader panel of kinases, as well as in vivo studies in animal models of myeloproliferative neoplasms or autoimmune disease to evaluate its therapeutic potential. This structured approach ensures a thorough and efficient evaluation of this novel compound's potential as a targeted therapeutic agent.
References
- Gadina, M., et al. (2011). Suppression of Autoimmune Arthritis by Small Molecule Inhibitors of the JAK/STAT Pathway. Annals of the New York Academy of Sciences, 1219(1), 147-156.
- Western Blot for Detecting Phosphorylated STAT3. (2011). Bio-protocol, 1(1), e89.
- Schwartz, D. M., et al. (2017). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Journal of Autoimmunity, 85, 113-125.
- Stanton, B. Z., et al. (2015). Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. ACS Chemical Biology, 10(7), 1599-1604.
- Hu, X., et al. (2024). Small molecule drug discovery targeting the JAK-STAT pathway. Acta Pharmaceutica Sinica B, 14(5), 2007-2025.
- The JAK/STAT signalling pathway: Tiny molecules transforming therapeutics. (2022). New Zealand Medical Journal, 135(1560), 98-107.
- STAT-3/phosphoSTAT-3 western blot. (2007). Protocol Online.
- In Vitro JAK Kinase Activity and Inhibition Assays. (2011). In Janus Kinase (JAK) Inhibitors (pp. 51-64). Humana Press.
- Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). STAR Protocols, 4(3), 102508.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry, 12(10), 1690-1697.
- Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? (2013). ResearchGate.
- Chemi-Verse™ JAK2 Kinase Assay Kit. (n.d.). BPS Bioscience.
- Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... (2019). ResearchGate.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry.
- Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). MedChemComm, 12(10), 1690-1697.
- (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. (2021). ResearchGate.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry, 15(1), 103523.
- Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. (2024). Bioorganic & Medicinal Chemistry Letters, 116, 129905.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(15), 5821.
- Pyrrole. (n.d.). In Wikipedia.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15233-15266.
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Methodological & Application
experimental protocol for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole synthesis
An Application Note and Protocol for the Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Introduction: A Strategic Approach to N-Aryl Pyrrole Synthesis
The N-aryl pyrrole scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of aromaticity, hydrogen-bonding capability, and tunable electronic properties.[1][2] The title compound, this compound (CAS No. 136773-58-5)[3], is a valuable synthetic intermediate, incorporating a highly electron-deficient phenyl ring that can be leveraged for further functionalization. This document provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development.
Our chosen synthetic strategy is the direct N-arylation of pyrrole with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is selected for its efficiency, operational simplicity, and cost-effectiveness, as it circumvents the need for transition metal catalysts often required for less activated aryl halides.[4][5] The potent electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group strongly activate the aryl fluoride towards nucleophilic attack by the pyrrolide anion, enabling the reaction to proceed under mild conditions.[6]
This guide explains the causality behind each step, provides a self-validating protocol through in-process controls and detailed characterization, and is grounded in authoritative chemical principles.
Reaction Scheme & Mechanism
Scheme 1: Synthesis of this compound
(Image depicting the reaction of Pyrrole with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in the presence of a base like Sodium Hydride (NaH) in a solvent like Dimethylformamide (DMF) to yield the title compound.)
The reaction proceeds via a classical SNAr mechanism. First, a strong base deprotonates the pyrrole (pKa ≈ 17.5) to form the nucleophilic pyrrolide anion.[7] This anion then attacks the carbon atom bearing the fluorine atom on the electron-deficient aromatic ring. The high reactivity is driven by the stabilization of the negative charge in the intermediate Meisenheimer complex by the ortho-nitro and para-trifluoromethyl substituents. Subsequent loss of the fluoride leaving group re-aromatizes the ring to yield the final N-arylated pyrrole product.
Materials and Equipment
| Material | Grade | Supplier Example |
| Pyrrole (C₄H₅N) | ReagentPlus®, 98% | Sigma-Aldrich |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 97% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | DriSolv®, ≥99.8% | MilliporeSigma |
| Hexanes | Anhydrous, 95% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Diethyl Ether (Et₂O) | ACS Reagent, ≥99.0% | VWR Chemicals |
| Saturated Ammonium Chloride (NH₄Cl) Solution | Laboratory Grade | Fisher Scientific |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | Laboratory Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich |
| Silica Gel | 230-400 mesh, 60 Å | VWR Chemicals |
Equipment:
-
Round-bottom flasks (dried in oven)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Standard laboratory glassware
Safety Precautions: A Mandate for Safe Science
Hazard Assessment: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle as a 60% dispersion in mineral oil. Never weigh in the open air. Use under an inert atmosphere.
-
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene: This is a hazardous substance. It is toxic if it comes into contact with skin or is inhaled.[8][9] It may cause damage to organs through prolonged or repeated exposure.[9] Avoid all contact and use appropriate containment procedures.
-
Dimethylformamide (DMF): A potential teratogen and skin irritant. Use in a well-ventilated fume hood and avoid skin contact.
-
Pyrrole: Volatile and readily darkens upon exposure to air. Handle in a fume hood.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
PART 1: Reaction Setup and Execution
-
Inert Atmosphere Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a nitrogen/argon inlet on the other. Dry the flask thoroughly with a heat gun under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Preparation (Pyrrolide Formation):
-
Under a positive flow of inert gas, add sodium hydride (0.26 g of 60% dispersion, 6.5 mmol, 1.3 equiv) to the flask.
-
Wash the NaH dispersion with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully cannulate off the hexanes wash each time.
-
Suspend the washed NaH in 20 mL of anhydrous DMF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add pyrrole (0.34 g, 5.0 mmol, 1.0 equiv) dropwise to the stirred NaH suspension via syringe.
-
Causality Check: The slow addition at 0 °C controls the exothermic reaction and the evolution of hydrogen gas as the pyrrolide anion is formed. The solution should be stirred at 0 °C for 1 hour to ensure complete deprotonation.
-
-
N-Arylation Reaction:
-
Prepare a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.15 g, 5.5 mmol, 1.1 equiv) in 5 mL of anhydrous DMF.
-
Add this solution dropwise to the cold pyrrolide solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir vigorously for 2-4 hours.
-
-
In-Process Control (Trustworthiness): Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexanes). The consumption of the starting aryl fluoride (visualized under UV light) and the appearance of a new, higher Rf product spot indicates the reaction is proceeding. The reaction is typically complete when the aryl fluoride spot is no longer visible.
PART 2: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any remaining NaH.
-
Extraction:
-
Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether (or ethyl acetate) and 50 mL of water.
-
Shake vigorously and separate the layers. The organic layer contains the product.
-
Extract the aqueous layer two more times with 25 mL of diethyl ether.
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layers with 50 mL of saturated brine solution to remove residual water and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.
-
Purification (Self-Validation): Purify the crude material by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow solid.
-
Characterization and Expected Results
| Parameter | Expected Value / Observation |
| Physical Appearance | Pale yellow solid |
| Expected Yield | 75-90% |
| Molecular Formula | C₁₁H₇F₃N₂O₂ |
| Molecular Weight | 256.18 g/mol [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.9-8.2 (m, 2H, Ar-H), ~7.6 (d, 1H, Ar-H), ~6.9 (t, 2H, Pyrrole C2,5-H), ~6.4 (t, 2H, Pyrrole C3,4-H). Note: Exact shifts may vary.[10][11][12] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~145 (Ar-C), ~135 (Ar-C), ~130 (Ar-C-CF₃, q), ~125 (Ar-C), ~122 (Pyrrole C2,5), ~120 (CF₃, q), ~118 (Ar-C), ~112 (Pyrrole C3,4). Note: Quaternary carbons and CF₃ coupling can complicate spectra. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): ~ -63 (s, CF₃). |
| Mass Spec (ESI+) | m/z: 257.05 [M+H]⁺, 279.03 [M+Na]⁺. |
| IR (KBr, cm⁻¹) | ν: ~3100 (Ar C-H), ~1530 (NO₂ asym), ~1350 (NO₂ sym), ~1280, 1140 (C-F). |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Incomplete deprotonation of pyrrole. Wet solvent or reagents. | Ensure all glassware is oven-dried. Use anhydrous solvents. Allow sufficient time for deprotonation (1 hr at 0 °C). Use fresh NaH. |
| Multiple Byproducts | Reaction temperature too high. Polysubstitution. | Maintain temperature control during additions. Ensure slow, dropwise addition of the aryl fluoride. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Optimize the eluent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Hexanes). |
| Low Isolated Yield | Product loss during aqueous work-up (if product has some water solubility). | Ensure thorough extraction from the aqueous phase. Minimize water washes if significant product loss is suspected. Back-extract aqueous layers. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. By leveraging a catalyst-free SNAr reaction, this method offers a straightforward and high-yielding route to a valuable chemical building block. The detailed procedural steps, mechanistic insights, and validation checkpoints are designed to ensure reproducibility and success for researchers in the chemical sciences.
References
- Wikipedia.
- Grokipedia.
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- SynArchive.
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- Journal of the Chemical Society, Perkin Transactions 2. Mechanism of the Ullmann condensation reaction. Part III.
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- NIH National Library of Medicine.
- Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
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The Emerging Potential of the 1-[2-Nitro-4-(Trifluoromethyl)Phenyl]-1H-Pyrrole Scaffold in Medicinal Chemistry: Application Notes and Protocols
Introduction: Deconstructing a Privileged Scaffold for Drug Discovery
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for interacting with various biological targets.[4][5] The compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole represents a fascinating, albeit underexplored, chemical entity. While specific data on this exact molecule is sparse, a detailed analysis of its constituent functional groups—the pyrrole core, the electron-withdrawing trifluoromethyl group, and the nitro substituent—provides a strong foundation for predicting its potential applications and guiding future research.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering insights into the prospective therapeutic applications of the this compound scaffold. We will delve into the rationale behind its design, propose potential biological targets, and provide detailed protocols for its synthesis and evaluation in drug discovery workflows.
Structural Rationale and Medicinal Chemistry Insights
The combination of a pyrrole ring with a 2-nitro-4-(trifluoromethyl)phenyl substituent creates a molecule with distinct electronic and steric properties that are highly relevant to medicinal chemistry.
-
The Pyrrole Core: As a fundamental heterocyclic aromatic amine, the pyrrole ring is a privileged scaffold in drug design. It is a key component in a multitude of approved drugs and clinical candidates, demonstrating activities ranging from antibacterial and antiviral to anti-inflammatory and anticancer.[3][4]
-
The Trifluoromethyl Group (-CF3): The inclusion of a trifluoromethyl group is a common strategy in modern medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups and improve binding affinity to target proteins.[6] Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability.
-
The Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group that can influence the overall electronic profile of the molecule. In some contexts, it can act as a bioisostere for other functional groups or be metabolically reduced to reactive species that can exert a therapeutic effect, for example, in antimicrobial agents.[4]
The specific ortho-nitro and para-trifluoromethyl substitution pattern on the phenyl ring is anticipated to create a unique conformational preference and dipole moment, which could be exploited for selective targeting of specific protein binding pockets.
Potential Therapeutic Applications and Target Classes
Based on the known activities of structurally related pyrrole derivatives, the this compound scaffold holds promise in several therapeutic areas:
Antimicrobial Agents
Pyrrole derivatives have a long history as effective antimicrobial agents.[4][7] The presence of halogen and nitro groups on pyrrole-containing compounds has been shown to enhance their antibacterial and antifungal activities.[4][6]
-
Hypothesized Mechanism: The electron-deficient nature of the aromatic system in this compound could facilitate interactions with key microbial enzymes or disrupt cellular processes. The nitro group, in particular, could be a substrate for microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.
Anticancer Agents
The pyrrole scaffold is a common feature in many anticancer drugs.[2] Pyrrolo[2,3-d]pyrimidines, for instance, are potent kinase inhibitors.[8] The trifluoromethylphenyl moiety is also found in a number of kinase inhibitors, where it often contributes to potent and selective binding.[9]
-
Potential Targets:
-
Kinases: The scaffold could be explored as an inhibitor of various protein kinases involved in cancer cell proliferation and survival, such as Aurora kinases, VEGFR, or Met kinase.[8][9][10]
-
Tubulin Polymerization: Some pyrrole derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.
-
Anti-inflammatory Agents
Diarylpyrroles have been reported as potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[1] The anti-inflammatory potential often stems from the modulation of inflammatory signaling pathways.
-
Potential Targets:
-
Cyclooxygenase (COX) Enzymes: The structural features of the target compound may allow for selective inhibition of COX-2 over COX-1, a desirable profile for minimizing gastrointestinal side effects.
-
Cytokine Signaling: The compound could be screened for its ability to modulate the production or signaling of pro-inflammatory cytokines.
-
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its analogs.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of N-arylpyrroles, such as the Clauson-Kaas reaction.[11]
Objective: To synthesize this compound.
Materials:
-
2-Nitro-4-(trifluoromethyl)aniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Anhydrous Sodium Acetate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
In a round-bottom flask, dissolve 2-nitro-4-(trifluoromethyl)aniline (1 equivalent) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the cyclization reaction.
-
2,5-Dimethoxytetrahydrofuran: Acts as a synthetic equivalent of succinaldehyde, the four-carbon unit required to form the pyrrole ring.
-
Reflux Conditions: Provide the necessary thermal energy to drive the condensation and cyclization reactions.
-
Purification: Column chromatography is essential to remove unreacted starting materials and any side products to ensure the purity of the final compound for biological testing.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in medium without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The positive control confirms the viability of the microbial inoculum, while the negative control confirms the sterility of the medium. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel as a reference.
Protocol 3: Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound against a specific protein kinase (e.g., Aurora Kinase B).
Materials:
-
Recombinant human kinase enzyme.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Test compound in DMSO.
-
A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, Promega).
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using the chosen detection system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Self-Validating System: A known potent inhibitor of the target kinase should be included as a positive control to validate the assay's performance. A no-enzyme control will establish the background signal.
Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H7F3N2O2 |
| Molecular Weight | 256.18 g/mol |
| CAS Number | 136773-58-5[12] |
Diagram 1: General Workflow for Drug Discovery
Caption: A generalized workflow for a drug discovery program.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a privileged pyrrole core with strategically placed electron-withdrawing groups suggests potential for potent and selective activity in various therapeutic areas, including infectious diseases, oncology, and inflammation. The protocols outlined in this guide provide a solid foundation for the synthesis, screening, and initial characterization of this compound and its analogs. Further exploration through combinatorial synthesis and high-throughput screening against diverse biological targets is warranted to fully unlock the therapeutic potential of this intriguing chemical scaffold. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of any initial hits.[13][14]
References
- An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC - NIH. (n.d.).
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (2015, January 23).
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.).
- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - NIH. (2025, June 11).
- Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.).
- Recent synthetic and medicinal perspectives of pyrroles: An overview. - SciSpace. (2017, December 20).
- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies - ACG Publications. (2021, June 7).
- Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives - MDPI. (n.d.).
- Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - NIH. (n.d.).
- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (n.d.).
- Bioactive pyrrole-based compounds with target selectivity - IRIS UniPA. (n.d.).
- This compound - ChemicalBook. (2022, December 30).
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025, September 15).
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed. (2017, September 8).
- Identification of pyrrolo[2,1-f][1][6][15]triazine-based inhibitors of Met kinase - PubMed. (n.d.).
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- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Utility of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole as a Pivotal Intermediate in Medicinal Chemistry
Introduction: Unlocking a Versatile Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing motifs and heterocyclic scaffolds is a cornerstone of rational molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. When coupled with the privileged pyrrole nucleus, a versatile and synthetically tractable building block emerges. This guide provides a comprehensive overview of the synthesis and application of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole , a key chemical intermediate poised for the elaboration into a diverse array of complex molecular architectures.
This document is intended for researchers, medicinal chemists, and process development scientists. It will detail the synthetic pathways to this intermediate, its subsequent, crucial transformation into the corresponding aniline derivative, and the application of this downstream product in the construction of fused heterocyclic systems of significant therapeutic interest. The protocols provided herein are grounded in established chemical principles and are designed to be both reproducible and scalable.
Core Synthesis and Transformations: A Step-by-Step Guide
The synthetic utility of this compound is primarily centered on the subsequent reduction of its nitro group. This transformation unmasks a nucleophilic amino group, which can then be engaged in a variety of cyclization and coupling reactions. The overall synthetic workflow can be visualized as a two-step process: the initial synthesis of the nitrophenylpyrrole, followed by its chemoselective reduction.
Caption: Synthetic workflow from starting materials to downstream applications.
Part 1: Synthesis of this compound
The most direct and reliable method for the synthesis of N-aryl pyrroles is the Clauson-Kaas reaction. This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran under acidic conditions.[1]
Protocol 1: Clauson-Kaas Synthesis
Objective: To synthesize this compound from 2-nitro-4-(trifluoromethyl)aniline and 2,5-dimethoxytetrahydrofuran.
Materials:
-
2-Nitro-4-(trifluoromethyl)aniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (5-10 mL per gram of aniline).
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice-water (approximately 10 volumes of the reaction mixture).
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₁H₇F₃N₂O₂ | 256.18 | 136773-58-5[2] |
Part 2: Chemoselective Reduction to 1-[2-Amino-4-(trifluoromethyl)phenyl]-1H-pyrrole
The reduction of the nitro group is a critical step to enable further functionalization. A variety of reducing agents can be employed; however, tin(II) chloride is a classic and robust choice for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities.[3][4] The use of ultrasonic irradiation can accelerate this heterogeneous reaction.[3]
Protocol 2: Tin(II) Chloride Mediated Reduction
Objective: To selectively reduce the nitro group of this compound to an amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl Acetate
-
2M Potassium Hydroxide (KOH) solution
-
Celite®
-
Ultrasonic bath
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approximately 20 mL per gram of substrate).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5-10 eq) to the solution.
-
Place the reaction flask in an ultrasonic bath and irradiate at 30-40 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution through a pad of Celite® to remove any remaining tin salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrrole, which can be purified by column chromatography if necessary.
Causality of Experimental Choices:
-
Tin(II) Chloride: This reagent is a mild and selective reducing agent for aromatic nitro compounds and is generally tolerant of other functional groups like the trifluoromethyl group and the pyrrole ring.[5]
-
Ethanol: A common solvent for tin(II) chloride reductions, it is polar enough to dissolve the reagents and is relatively benign.
-
Ultrasonic Irradiation: This technique can enhance the rate of heterogeneous reactions by increasing mass transfer and activating the surface of the solid reagent.[3]
-
Aqueous KOH Workup: The basic workup is crucial to neutralize any residual acid and to precipitate tin salts as their hydroxides, facilitating their removal from the organic product.
Part 3: Application in the Synthesis of Fused Heterocycles
The resulting 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrrole is a valuable precursor for the synthesis of fused heterocyclic systems. One notable application is the construction of the pyrrolo[1,2-a]quinoxaline scaffold, which is found in molecules with a range of biological activities, including anticancer and protein kinase inhibition properties.[6][7]
Caption: Synthesis of Pyrrolo[1,2-a]quinoxalines.
Protocol 3: Synthesis of 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxalines
Objective: To synthesize a substituted pyrrolo[1,2-a]quinoxaline from 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrrole and an aldehyde via a Pictet-Spengler type reaction.
Materials:
-
1-[2-Amino-4-(trifluoromethyl)phenyl]-1H-pyrrole
-
Substituted Aldehyde (e.g., benzaldehyde)
-
p-Dodecylbenzenesulfonic acid (p-DBSA) (catalyst)
-
Ethanol (96%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve p-DBSA (0.1 eq) in 96% ethanol (approximately 10 mL per mmol of aniline).
-
To this stirred solution, add 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrrole (1.0 eq) followed by the desired aldehyde (1.2 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate aqueous solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The pure pyrrolo[1,2-a]quinoxaline can be obtained by flash chromatography using a hexane/ethyl acetate gradient as the eluent.[1]
Rationale for Method Selection:
The Pictet-Spengler reaction is a classic and efficient method for the synthesis of fused heterocyclic systems. The use of a surfactant catalyst like p-DBSA allows the reaction to proceed under mild, environmentally friendly conditions, often at room temperature and in a short timeframe.[6] This approach is highly versatile and can accommodate a wide range of aldehyde coupling partners, enabling the generation of a library of substituted pyrrolo[1,2-a]quinoxalines for structure-activity relationship (SAR) studies.
Conclusion
This compound is a strategically important chemical intermediate that provides a gateway to a variety of complex, fluorine-containing heterocyclic molecules. The protocols detailed in this guide offer a robust and reliable pathway for the synthesis of this intermediate, its subsequent chemoselective reduction, and its application in the construction of biologically relevant pyrrolo[1,2-a]quinoxaline scaffolds. The methodologies presented are grounded in well-established chemical principles and are designed to be adaptable for both small-scale research and larger-scale development efforts. The versatility of this building block ensures its continued relevance in the pursuit of novel therapeutics.
References
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]
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- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Synthesis of pyrrolo[1,2‐a]quinoxalines.
- Clauson-Kaas-Reaktion. Wikipedia. [Link]
- Synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline derivatives.
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
- SnCl2 Catalyzed Direct Synthesis of Pyrroles under Aqueous Conditions.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena Air. [Link]
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- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Tin(II)-chloride (SnCl2) mediated reduction of α,β-alkynyl carbonyl compounds.
- What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?
- Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. [Link]
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- New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones.
- Synthesis, Characterization, and Properties of High-Energy Fillers Derived
- Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging.
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Application Notes and Protocols for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole in Drug Discovery
Introduction: The Emerging Potential of the Nitro-Trifluoromethylphenyl Pyrrole Scaffold
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The unique electronic properties of the pyrrole ring, combined with its ability to engage in various non-covalent interactions, make it an attractive starting point for the design of novel therapeutics.[3][4] This guide focuses on the untapped potential of a specific derivative, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole (henceforth referred to as NTP), a compound that marries the pyrrole core with a phenyl ring bearing two potent electron-withdrawing groups: a nitro group and a trifluoromethyl group.
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[6][7] Similarly, the nitro group can act as a key pharmacophoric element and has been exploited in the development of inhibitors for various biological targets.[8] The combination of these features on a phenyl-pyrrole backbone suggests that NTP and its analogs could represent a novel chemical space for targeting a range of diseases. While direct biological data for NTP is not extensively available in the public domain, this document serves as a comprehensive guide for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising scaffold, drawing upon established methodologies for analogous compounds.
PART 1: Synthesis and Characterization of this compound (NTP)
The synthesis of N-aryl pyrroles can be achieved through several established methods. The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[9][10]
Protocol 1: Synthesis of NTP via Paal-Knorr Condensation
This protocol describes the synthesis of NTP from 2,5-dimethoxytetrahydrofuran (a stable precursor to 1,4-dicarbonyls) and 2-nitro-4-(trifluoromethyl)aniline.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
2-Nitro-4-(trifluoromethyl)aniline
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v).
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Characterization: The structure and purity of the synthesized NTP should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[6]
PART 2: Exploring the Therapeutic Potential: Biological Evaluation
Given the biological activities of structurally related pyrrole derivatives, NTP is a candidate for screening in several therapeutic areas. The following protocols are designed to assess its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Anticancer Activity Evaluation
Many pyrrole-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[4][7] The mechanism of action often involves the inhibition of key kinases or the induction of apoptosis.
This protocol outlines a standard procedure to evaluate the cytotoxic effects of NTP on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
NTP stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of NTP in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of NTP (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 (half-maximal inhibitory concentration) value.
Visualization of a Potential Anticancer Mechanism
Should NTP exhibit significant cytotoxicity, further studies into its mechanism of action would be warranted. Based on related compounds, inhibition of signaling pathways crucial for cancer cell proliferation, such as those involving receptor tyrosine kinases (e.g., VEGFR-2), is a plausible mechanism.[7][11]
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by NTP.
Antimicrobial Activity Evaluation
Pyrrole derivatives are known to possess broad-spectrum antimicrobial activity.[2][6] The following protocol can be used to assess the antibacterial and antifungal potential of NTP.
This protocol uses a broth microdilution method to determine the MIC of NTP against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
NTP stock solution (in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth to a final concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of NTP in the broth to obtain a range of concentrations (e.g., 0.25 to 128 µg/mL).
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a vehicle control (microbe + broth + DMSO).
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of NTP that completely inhibits visible growth of the microorganism.
PART 3: Structure-Activity Relationship (SAR) and Lead Optimization
Initial screening results for NTP will guide further derivatization to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Visualization of a Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and optimization of a novel chemical scaffold like NTP.
Caption: A generalized workflow for drug discovery starting from the NTP scaffold.
Quantitative Data Summary
As experimental data for NTP becomes available, it is crucial to organize it systematically. The following table provides a template for summarizing key biological data.
| Compound | Target/Assay | IC50 / MIC (µM) | Cytotoxicity (CC50, µM) |
| NTP | A549 (Lung Cancer) | TBD | TBD |
| NTP | S. aureus | TBD | TBD |
| Analog 1 | A549 (Lung Cancer) | TBD | TBD |
| Analog 1 | S. aureus | TBD | TBD |
| Reference Drug | Specify | Value | Value |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Its synthesis is accessible through established chemical transformations, and the protocols outlined in this guide provide a robust framework for its comprehensive biological evaluation. The potent electron-withdrawing nature of the substituted phenyl ring is anticipated to confer unique biological properties, making NTP an exciting starting point for the development of novel therapeutics. Future work should focus on the synthesis of a focused library of analogs to elucidate the SAR and identify lead compounds with optimized efficacy and safety profiles for preclinical development.
References
- NIH. (2025-06-11). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity.
- RSC Publishing. (2015-01-23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Wikipedia. (n.d.). Pyrrole.
- PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
- PubMed. (2024-10-01). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation.
- PubMed. (n.d.). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- PubMed. (2020-12-15). Bioactive pyrrole-based compounds with target selectivity.
- IRIS UniPA. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
- PubMed. (2012-05-10). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- ResearchGate. (2025-06-04). (PDF) The Synthesis of Pyrroles from Nitroolefins.
- SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- PubMed. (n.d.). Discovery and SAR of pyrrolo[2,1-f][2][6][12]triazin-4-amines as potent and selective PI3Kδ inhibitors.
- PubMed. (n.d.). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl).
- PubMed. (n.d.). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
- PMC - NIH. (n.d.). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde.
- PMC - NIH. (2024-10-15). Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry.
- NIH. (n.d.). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme.
- PMC - NIH. (2021-01-19). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro).
- MDPI. (n.d.). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors.
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Application Notes & Protocols for the Analytical Characterization of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Abstract: This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and materials science who require robust and reliable characterization of this complex heterocyclic compound. The protocols cover a suite of spectroscopic and chromatographic techniques, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is a molecule of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of a nitro group, a trifluoromethyl group, and a pyrrole ring imparts unique electronic and steric properties. Accurate and comprehensive characterization is paramount to understanding its chemical behavior, purity, and suitability for downstream applications. This guide presents a multi-faceted analytical approach, ensuring a thorough and unambiguous structural and purity profile.
Structural Elucidation: A Spectroscopic Triad
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the cornerstone of structural verification. Each technique provides complementary information, which, when integrated, offers a complete picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution.[1][2] For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peaks that do not interfere with the analyte signals.[3] The electron-withdrawing nature of the nitro and trifluoromethyl groups will significantly influence the chemical shifts of the aromatic protons, providing key structural information.[1]
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Expected signals will be in the aromatic region (δ 7.0-8.5 ppm) for the phenyl and pyrrole protons.
-
Pay close attention to the coupling patterns to assign the protons on the substituted phenyl ring.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
-
¹⁹F NMR Acquisition:
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H (Pyrrole) | ~6.4-7.2 | Multiplets | Distinct signals for α and β protons. |
| ¹H (Phenyl) | ~7.8-8.5 | Multiplets | Complex pattern due to substitution. |
| ¹³C (Pyrrole) | ~110-125 | ||
| ¹³C (Phenyl) | ~120-150 | Includes quaternary carbons. | |
| ¹³C (CF₃) | ~123 (q) | Quartet | J(C-F) ≈ 272 Hz |
| ¹⁹F | ~ -62 | Singlet | Relative to CFCl₃ |
Trustworthiness: The combination of ¹H, ¹³C, and ¹⁹F NMR provides a self-validating system. The observed coupling patterns and chemical shifts should be consistent with the proposed structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte, confirming its elemental composition.[2][6]
Expertise & Experience: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation that can be used for structural elucidation.[6] For potentially fragile molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferable to preserve the molecular ion.
Protocol 2: Mass Spectrometric Analysis (GC-MS)
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile solvent such as methanol or dichloromethane.[7]
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method:
-
Column: A non-polar or medium-polarity column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is suitable for separating pyrrole derivatives.
-
Injection Volume: 1 µL.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 50 to 400.
-
Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions. The molecular weight of this compound is 256.18 g/mol .
-
Expected Fragmentation Pattern: The fragmentation will likely involve the loss of the nitro group (NO₂), the pyrrole ring, and potentially rearrangement products. The presence of the trifluoromethyl group will also give rise to characteristic fragment ions.
Diagram 1: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[2][8]
Expertise & Experience: The characteristic stretching frequencies of the nitro (N-O) and trifluoromethyl (C-F) groups are strong indicators of their presence. For aromatic nitro compounds, the asymmetric and symmetric N-O stretching vibrations typically appear in distinct regions of the spectrum.[9][10]
Protocol 3: FT-IR Spectroscopic Analysis
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr.[2]
-
ATR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[2]
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-O (asymmetric stretch) | 1550-1475 | Strong |
| N-O (symmetric stretch) | 1360-1290 | Strong |
| C-F (stretch) | 1350-1120 | Strong, multiple bands |
| C-H (aromatic stretch) | 3100-3000 | Medium |
| C=C (aromatic stretch) | 1600-1450 | Medium to weak |
Purity Assessment: Chromatographic Techniques
Chromatographic methods are essential for determining the purity of the synthesized compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of nitroaromatic compounds.[11] A reversed-phase method is typically employed.
Expertise & Experience: The choice of stationary phase is crucial for achieving good separation. For nitroaromatic compounds, a phenyl or C18 column often provides the necessary selectivity.[12][13] The mobile phase composition, particularly the organic modifier and pH, must be optimized to achieve good peak shape and resolution.[12]
Protocol 4: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 10-50 µg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 40% B and increase to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the main compound.
Trustworthiness: Method validation should be performed, including linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ), to ensure the reliability of the purity assessment.
Diagram 2: HPLC Method Development Logic
Caption: HPLC method development workflow.
Elemental Composition Verification
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements.[15]
Expertise & Experience: The presence of fluorine requires specialized combustion techniques to ensure its complete conversion to a detectable form.[15][16] Combustion Ion Chromatography (CIC) is a modern and sensitive method for the analysis of organofluorine compounds.[17]
Protocol 5: Elemental Analysis (Combustion Method)
-
Sample Preparation: Accurately weigh 1-2 mg of the dry, pure compound into a tin or silver capsule.
-
Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen. A separate analysis using oxygen pyrolysis or CIC is required for fluorine.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, and HF) are separated and quantified.
-
Calculation: The weight percentages of C, H, N, and F are calculated and compared to the theoretical values.
Table 3: Theoretical Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 46.88 |
| Hydrogen (H) | 2.36 |
| Nitrogen (N) | 10.93 |
| Fluorine (F) | 22.25 |
| Oxygen (O) | 12.49 |
Summary and Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. The protocols outlined in this guide provide a robust framework for the unambiguous structural elucidation and purity assessment of this compound. By integrating data from NMR, MS, IR, HPLC, and elemental analysis, researchers can be confident in the identity and quality of their material, which is a critical prerequisite for its use in further research and development.
References
- A rapid, simple, sensitive and accurate quantitative method has been developed for the determination of eleven nitroaromatic components by solid phase microextraction (SPME) coupled to high performance liquid chromatography (HPLC) with UV detection from aqueous samples.
- DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]
- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]
- Effect of nitrobenzene on solution UV/Vis spectra. Chemistry Stack Exchange. [Link]
- UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV).
- Pyrrole-2-carboxylic acid GC-MS (1 TMS).
- Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separ
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]
- Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]
- UV-vis absorption spectra of the reduction of various nitro compounds.
- IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
- Online- and offline-NMR spectroscopy. The Royal Society of Chemistry. [Link]
- Trace level analysis for Extractable Organic Fluorine(EOF)
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- 1-(2-Nitrophenyl)pyrrole. PubChem. [Link]
- The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z 82).
- Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. [Link]
- Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline.
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Topic: A Comprehensive Guide to Assay Development for Characterizing 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole Activity
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery and characterization of novel small molecules are pivotal in drug development. The compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole belongs to a class of synthetic heterocycles, with related structures showing a range of biological activities, including antimicrobial and anticancer properties.[1][2] The trifluoromethylphenyl motif is a key feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity.[3][4] This guide provides a comprehensive, multi-tiered strategy for developing and validating a robust assay cascade to characterize the activity of this compound. We move beyond simple procedural lists to explain the scientific rationale behind each step, establishing an integrated workflow from initial high-throughput biochemical screening to secondary confirmation and cell-based functional validation. This document outlines detailed protocols for Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), and Luciferase Reporter assays, equipping researchers with the tools to confidently assess compound potency and mechanism of action.
Introduction: The "Why" of a Tiered Assay Strategy
The path from identifying a hit compound to a validated lead requires a meticulously planned assay strategy.[5][6] A single assay, while informative, is susceptible to artifacts and may not fully represent the biological context. Therefore, we employ a tiered or cascaded approach, starting with a high-throughput primary screen to identify initial activity, followed by orthogonal and more biologically relevant assays to confirm this activity and elucidate the mechanism of action.[7]
-
Primary Screen (Biochemical): The goal is speed, scalability, and sensitivity to identify "hits." We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is highly amenable to automation and robust against many forms of interference.[8]
-
Secondary Screen (Orthogonal Biochemical): This step is crucial for validating hits from the primary screen using a different technological principle. This helps to eliminate false positives caused by assay-specific artifacts (e.g., compound fluorescence). We will use a Fluorescence Polarization (FP) assay.[9]
-
Cell-Based Functional Assay: The ultimate test is whether the compound is active in a living cell, engaging its target and eliciting a downstream biological response. We will use a Luciferase Reporter assay to measure the functional consequence of target inhibition.[10][11]
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a protein kinase, "Kinase-X," which is a component of a signal transduction pathway that activates a transcription factor, "TransFactor-Y."
Primary Biochemical Screen: HTRF Kinase Inhibition Assay
Rationale & Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a form of Förster Resonance Energy Transfer (FRET) that utilizes the long-lived fluorescence emission of a lanthanide donor (e.g., Europium cryptate) to reduce background noise.[12][13] In our kinase assay, a biotinylated peptide substrate and an anti-phospho-peptide antibody labeled with a donor (Europium) are used. A second antibody, which recognizes the phosphorylated substrate, is labeled with an acceptor (e.g., d2). When the substrate is phosphorylated by Kinase-X, the antibody pair binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits a specific, long-lived signal.[8][14] An inhibitor like our compound will prevent phosphorylation, disrupting FRET and reducing the acceptor signal.
Experimental Workflow: HTRF Assay
Caption: Workflow for the HTRF primary screening assay.
Protocol: HTRF Kinase-X Inhibition Assay
Materials:
-
Low-volume, white 384-well assay plates
-
Recombinant Kinase-X
-
Biotinylated peptide substrate for Kinase-X
-
Anti-phospho-substrate antibody labeled with Europium (donor)
-
Streptavidin labeled with d2 (acceptor)
-
ATP solution
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
Stop/Detection Buffer (Assay buffer containing EDTA)
-
This compound, dissolved in DMSO
-
HTRF-compatible microplate reader[8]
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells with a known potent inhibitor or no enzyme for low signal (100% inhibition).
-
Enzyme Addition: Add 5 µL of Kinase-X diluted in Assay Buffer to each well.
-
Reaction Initiation: Add 5 µL of a mix of peptide substrate and ATP (at its Km concentration) in Assay Buffer to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be determined during assay development to ensure the reaction is in the linear range.[15]
-
Reaction Termination and Detection: Add 10 µL of the detection mix (containing donor- and acceptor-labeled antibodies in Stop/Detection Buffer) to each well. The EDTA in the buffer will chelate Mg²⁺ and stop the enzymatic reaction.
-
Detection Incubation: Incubate the plate for 60 minutes to 2 hours at room temperature, protected from light, to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
Secondary Biochemical Screen: Fluorescence Polarization (FP) Assay
Rationale & Principle: This assay provides an independent, orthogonal validation of kinase inhibition.[9] FP measures the change in the rotational speed of a fluorescent molecule in solution.[16] Small molecules (like a fluorescent tracer) tumble rapidly and have a low polarization value. When this tracer binds to a larger molecule (like Kinase-X), its tumbling slows dramatically, resulting in a high polarization value.[17][18] This assay is run in a competitive binding format where the test compound displaces a fluorescently-labeled ATP-competitive ligand (tracer) from the Kinase-X active site, leading to a decrease in the FP signal.
Protocol: FP Competitive Binding Assay
Materials:
-
Low-volume, black 384-well assay plates
-
Recombinant Kinase-X
-
Fluorescently-labeled ATP-competitive tracer
-
FP Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% Tween-20)
-
Test compound in DMSO
-
Microplate reader with FP capabilities (excitation and parallel/perpendicular emission filters)[18]
Procedure:
-
Compound Plating: Prepare and plate serial dilutions of the compound as described in the HTRF protocol.
-
Reagent Addition: Add 10 µL of a solution containing Kinase-X and the fluorescent tracer (at its Kd concentration) in FP Assay Buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an FP-capable reader. The instrument measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of polarized excitation light.[9] The FP value (in milli-polarization units, mP) is calculated by the instrument software.
Cell-Based Functional Assay: Luciferase Reporter Gene Assay
Rationale & Principle: After confirming direct biochemical inhibition, it is critical to assess the compound's effect in a cellular context.[7][19] This assay measures the functional downstream consequence of inhibiting Kinase-X. We use a cell line engineered to express a luciferase reporter gene under the control of a promoter containing binding sites for TransFactor-Y. In the active state, Kinase-X phosphorylates and activates TransFactor-Y, which then translocates to the nucleus and drives luciferase expression.[20][21] Inhibition of Kinase-X by our test compound will prevent this cascade, leading to a dose-dependent decrease in luminescence.
Signaling Pathway & Assay Principle
Caption: Hypothetical signaling pathway for the luciferase reporter assay.
Protocol: Luciferase Reporter Assay
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Luciferase reporter plasmid (with TransFactor-Y response elements)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, clear-bottom 96-well cell culture plates
-
Test compound in DMSO
-
Luciferase Assay Reagent (containing luciferin substrate)[22]
-
Luminometer plate reader
Procedure:
-
Cell Plating & Transfection: Plate cells in a 96-well plate to achieve 60-70% confluency.[21] Transfect the cells with the luciferase reporter plasmid according to the manufacturer's protocol. An optional co-transfection with a constitutively expressed Renilla luciferase plasmid can be used for normalization.[21]
-
Incubation: Allow cells to recover and express the reporter for 24-48 hours post-transfection.
-
Compound Treatment: Remove the growth medium and replace it with fresh medium containing serial dilutions of the test compound. Include DMSO-only controls.
-
Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), add the upstream stimulus that activates the Kinase-X pathway.
-
Incubation: Incubate for an appropriate time (e.g., 6-8 hours) to allow for transcription and translation of the luciferase enzyme.
-
Cell Lysis and Signal Detection: Remove the medium. Add passive lysis buffer and incubate for 15 minutes.[21] Add the Luciferase Assay Reagent to the lysate.[20][22]
-
Data Acquisition: Immediately measure the luminescence signal using a luminometer.
Data Analysis and Assay Validation
Robust and reproducible assays are the foundation of good decision-making in drug discovery.[23][24] Key validation parameters must be established for each assay.[25][26][27]
Key Performance Metrics:
-
Signal-to-Background (S/B): The ratio of the mean high signal (0% inhibition) to the mean low signal (100% inhibition). A higher S/B ratio indicates a more robust assay.
-
Z-Factor (Z'): A statistical measure of assay quality that accounts for both the dynamic range (S/B) and data variation. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5]
-
Formula:Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Data Presentation: The primary output for an inhibitor is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the assay signal by 50%. This is determined by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Hypothetical Assay Performance and Potency Data
| Parameter | HTRF Assay | FP Assay | Luciferase Reporter Assay |
| Assay Quality | |||
| Signal-to-Background | 12 | 2.5 | 50 |
| Z-Factor (Z') | 0.82 | 0.75 | 0.88 |
| Compound Potency | |||
| IC₅₀ (nM) | 75.3 | 98.1 | 215.5 |
| Hill Slope | -1.1 | -0.98 | -1.05 |
| R² of Curve Fit | 0.995 | 0.991 | 0.993 |
Interpretation: The hypothetical data show excellent Z' values for all assays, indicating their robustness. The IC₅₀ values from the two biochemical assays (HTRF and FP) are in good agreement, confirming the compound's activity and ruling out major assay-specific artifacts. As expected, the IC₅₀ from the cell-based assay is slightly higher, which can be attributed to factors like cell permeability, compound stability, and target engagement in a more complex biological environment. This complete dataset provides strong evidence that this compound is a cell-active inhibitor of the target pathway.
Conclusion
This application note provides a validated, tiered framework for characterizing the activity of this compound. By systematically progressing from a high-throughput biochemical screen (HTRF) to an orthogonal confirmation assay (FP) and finally to a functional cell-based readout (Luciferase Reporter), researchers can generate a comprehensive data package. This approach minimizes the risk of artifacts and provides high confidence in the compound's potency and mechanism of action, forming a solid foundation for further lead optimization efforts.
References
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- INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube.
- BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.
- The Science Notes. (2020, March 4). Luciferase Reporter Assay – Protocol.
- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Zhang, X., et al. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
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- European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium.
- Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?.
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- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
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- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.
- BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers.
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- University of Oxford. (n.d.). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets.
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- National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH.
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- RSC Publishing. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
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Application Notes and Protocols for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
A. Introduction and Scientific Context
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole (CAS No. 136773-58-5) is a multifaceted heterocyclic compound of significant interest in contemporary chemical research and drug discovery.[1][2] Its unique molecular architecture, which combines a pyrrole ring with a nitrophenyl group bearing a trifluoromethyl substituent, confers a distinct electronic profile and reactivity. The pyrrole nucleus is a common motif in numerous biologically active natural products and pharmaceuticals.[3] The presence of the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring significantly modulates the compound's properties, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
This guide provides a comprehensive overview of the essential handling, storage, and safety protocols for this compound. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The protocols outlined herein are grounded in established principles of chemical safety and draw upon available data for structurally related compounds.
B. Physicochemical and Hazard Profile
A thorough understanding of the physicochemical properties and potential hazards of a compound is the bedrock of its safe handling. While specific experimental data for this compound is not extensively documented, a reliable profile can be constructed by examining its structural components and data from analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Reference Compound Data |
| CAS Number | 136773-58-5[1] | N/A |
| Molecular Formula | C₁₁H₇F₃N₂O₂[1] | N/A |
| Molecular Weight | 256.18 g/mol [1] | N/A |
| Appearance | Solid (predicted) | 1-(2-methyl-3-nitrophenyl)pyrrole is a solid with a melting point of 70-72°C.[4] |
| Melting Point | Not available | 1-(2-methyl-3-nitrophenyl)pyrrole: 70-72°C.[4] |
| Boiling Point | Not available | 1-(2-methyl-3-nitrophenyl)pyrrole: 332°C.[4] |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Pyrrole is soluble in alcohol, ether, and dilute acids.[5] |
Hazard Identification and GHS Classification (Inferred)
Based on the known hazards of nitroaromatic and trifluoromethyl-substituted compounds, this compound should be handled as a hazardous substance. The following GHS classifications are inferred:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
-
Acute Toxicity (Oral/Dermal/Inhalation): Suspected to be harmful if swallowed, in contact with skin, or if inhaled.
C. Core Directive: Safe Handling and Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) should govern all handling procedures involving this compound. The following protocols are designed to minimize exposure and mitigate risks.
C.1. Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of any dust or vapors. A safety shower and eyewash station must be readily accessible in the immediate work area.
C.2. Personal Protective Equipment (PPE): A Non-Negotiable Standard
Appropriate PPE is mandatory when handling this compound. The following table outlines the minimum requirements:
Table 2: Mandatory Personal Protective Equipment (PPE)
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | ANSI Z87.1 | Protects against splashes and airborne particles. |
| Hands | Nitrile or neoprene gloves. Double gloving is recommended. | ASTM F739 | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |
| Body | A flame-resistant laboratory coat. | NFPA 2112 | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when working in a properly functioning fume hood. If there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | NIOSH approved | Prevents inhalation of harmful dust or vapors. |
Diagram 1: PPE Protocol Workflow
Caption: Workflow for donning appropriate PPE before handling.
D. Storage and Stability: Preserving Compound Integrity
Proper storage is crucial for maintaining the stability and purity of this compound and for preventing hazardous situations.
D.1. Storage Conditions
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize potential degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.
-
Container: Keep the container tightly sealed. Use containers made of amber glass or other light-resistant materials to protect the compound from light.
-
Location: Store in a designated, well-ventilated chemical storage cabinet away from incompatible materials.
D.2. Stability and Reactivity
-
Thermal Stability: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures. Avoid heating the compound unnecessarily.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may trigger vigorous or explosive reactions.
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.
Diagram 2: Chemical Incompatibility Chart
Caption: Avoid contact with these classes of chemicals.
E. Experimental Protocols: A Guideline for Synthesis
The following is a representative, detailed protocol for the synthesis of this compound, adapted from established methodologies for the synthesis of N-aryl pyrroles. This protocol should be performed by trained personnel with strict adherence to all safety precautions outlined in this document.
E.1. Synthesis of this compound
This synthesis proceeds via a Clauson-Kass reaction, a reliable method for the formation of the pyrrole ring.
Materials:
-
2-Nitro-4-(trifluoromethyl)aniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Anhydrous Sodium Acetate
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram 3: Synthetic Workflow
Caption: A streamlined overview of the synthetic procedure.
F. Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
G. References
-
Estevez, V., Villacampa, M., & Menendez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4636. [Link]
-
PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-(2-Nitrophenyl)pyrrole. National Center for Biotechnology Information. [Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde. [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). Molecules, 26(21), 6619. [Link]
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Application Notes & Protocols: Safe Handling of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Introduction and Scope
This document provides a detailed guide to the safe handling, storage, and emergency procedures for the research compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. As this is a specialized chemical, comprehensive toxicological data may not be publicly available. Therefore, this protocol has been developed by synthesizing safety data from structurally analogous compounds, including nitroaromatics, trifluoromethylated aromatics, and pyrrole derivatives. The guiding principle is to treat this compound as potentially hazardous and to minimize all routes of exposure. This guide is intended for trained researchers, scientists, and drug development professionals.
Hazard Assessment and Compound Profile
The safety profile of this compound is inferred from its constituent functional groups: the nitroaromatic ring, the trifluoromethyl group, and the pyrrole moiety.
-
Nitroaromatic Moiety: Nitroaromatic compounds are a well-documented class of chemicals with potential health hazards. They are often toxic and can be absorbed through inhalation, skin contact, and ingestion.[1][2][3] Systemic effects can include methemoglobinemia, leading to cyanosis.[1] Many are classified as skin, eye, and respiratory tract irritants.[4][5] During combustion, they can release toxic nitrogen oxides (NOx).[6]
-
Trifluoromethyl (-CF3) Group: The trifluoromethyl group is generally considered chemically stable due to the strength of the carbon-fluorine bond.[7] It is a common substituent in pharmaceuticals. However, the overall toxicity is dictated by the entire molecule.[7] Inappropriate placement of fluorine within a molecule can sometimes lead to metabolic C-F bond cleavage, which may cause toxicity.[8][9] Thermal decomposition of such compounds can produce hazardous hydrogen fluoride (HF) gas.[4]
-
Pyrrole Ring: Pyrrole and its derivatives can be flammable, and their vapors may form explosive mixtures with air.[10][11] They can be harmful if inhaled and may cause serious eye and skin irritation.[11][12][13]
Based on this analysis, this compound should be handled as a compound that is potentially toxic if swallowed, inhaled, or absorbed through the skin, and as a skin and serious eye irritant.
Table 2.1: Summary of Potential Hazards
| Hazard Classification | Inferred From | Potential Effects |
| Acute Toxicity | Nitroaromatic Compounds | Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][5][14] |
| Skin Corrosion/Irritation | Nitroaromatics, Pyrroles | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Nitroaromatics, Pyrroles | Causes serious eye irritation or damage.[4][5][11] |
| Respiratory Irritation | Nitroaromatics, Pyrroles | May cause respiratory irritation upon inhalation of dust or vapors.[4][5] |
| Reactivity | General | Incompatible with strong oxidizing agents, strong acids, and strong bases.[4] |
| Thermal Decomposition | All Components | Combustion may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[4][6] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and robust PPE is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[15][16][17]
-
Ventilation: The laboratory must be well-ventilated to keep airborne concentrations low.[18]
-
Safety Infrastructure: An operational eyewash station and safety shower must be located in close proximity to the workstation.[4][6][19]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling the compound.
Table 3.1: Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Butyl rubber gloves are recommended for handling nitro-compounds. Nitrile gloves may be suitable for incidental contact but should be checked for compatibility. Always inspect gloves for tears before use and dispose of them immediately after handling.[16][20] |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing.[4][21] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[21] For larger quantities, a chemical-resistant apron is recommended.[22] |
| Respiratory | Fume Hood (Primary) | Work must be performed in a fume hood.[22] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges may be required.[4][15][21] |
| Footwear | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory.[12] |
Experimental Protocols: Safe Handling and Use
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Weighing and Transferring (Solid)
-
Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat on an analytical balance.
-
Tare: Tare the balance with the weigh boat.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound from the storage container to the weigh boat. Avoid generating dust. If any dust is generated, it must be contained within the fume hood.
-
Seal: Immediately and securely close the main storage container.
-
Cleanup: Clean the spatula and the weighing area with an appropriate solvent-dampened wipe. Dispose of the wipe as hazardous waste.
Solution Preparation
-
Solvent Dispensing: In the fume hood, add the desired solvent to a flask or beaker containing a stir bar.
-
Addition of Solid: Carefully add the pre-weighed solid to the solvent.
-
Dissolution: Cover the container (e.g., with a septum) and stir until the solid is fully dissolved. Gentle heating may be applied if necessary, but this should be done with caution and with appropriate temperature monitoring to avoid decomposition.
-
Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container.
Emergency Procedures
Be prepared for accidents before they happen.[17]
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[6][23] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[4][15] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Use an eyewash station. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air immediately.[4][23] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting.[15][24] Rinse the mouth with water.[15] Seek immediate medical attention.[15]
Spills and Leaks
-
Evacuate: Evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[15] Avoid creating dust.
-
Decontaminate: Wipe the spill area clean with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Fire
-
In case of a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[4]
-
Poisonous gases, including nitrogen oxides and hydrogen fluoride, are produced in a fire. [4][6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][15]
-
For larger fires, evacuate the area immediately and call emergency responders.[6]
Storage and Disposal
Proper storage and disposal are critical to long-term safety.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10][18]
-
Keep locked up and segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][25][26]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of down the drain or in general trash.
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Scale-Up Synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole: An Application Note and Protocol
Introduction: Strategic Importance of N-Arylpyrroles
The N-arylpyrrole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and functional materials. The specific target molecule, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole, incorporates two key pharmacophoric features: a nitro group and a trifluoromethyl group. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitroaromatic moiety is a versatile precursor for further chemical elaboration, such as reduction to an amine. This unique combination makes the title compound a valuable intermediate for drug discovery programs and the development of novel agrochemicals.
This application note provides a comprehensive guide for the robust and scalable synthesis of this compound, moving from a laboratory-scale procedure to a pilot-plant scale. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed, step-by-step protocols, and address the critical challenges associated with scaling up this synthesis.
Synthetic Strategy: The Paal-Knorr/Clauson-Kaas Approach
For the construction of the N-arylpyrrole ring, the Paal-Knorr synthesis and its variant, the Clauson-Kaas synthesis, stand out for their reliability and operational simplicity.[1][2] The classical Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[1][3] The Clauson-Kaas modification utilizes a more stable precursor, 2,5-dialkoxytetrahydrofuran, which generates the requisite 1,4-dicarbonyl compound in situ under acidic catalysis.[4][5][6] This approach is particularly advantageous for its use of readily available and stable starting materials.
The chosen strategy involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the aniline can decrease its nucleophilicity, but the Paal-Knorr reaction is generally tolerant of a wide range of anilines, including those with electron-withdrawing substituents.[3]
Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
Hydrolysis of the Acetal: The acid catalyst protonates an oxygen atom of 2,5-dimethoxytetrahydrofuran, initiating a ring-opening and subsequent hydrolysis to yield succinaldehyde, the necessary 1,4-dicarbonyl compound.
-
Hemiaminal Formation: The primary amine, 2-nitro-4-(trifluoromethyl)aniline, performs a nucleophilic attack on one of the protonated carbonyl groups of succinaldehyde, forming a hemiaminal intermediate.[1]
-
Cyclization and Dehydration: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to a cyclic intermediate. This is followed by a series of dehydration steps to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[1][2] The ring-closing step is often the rate-determining step of the reaction.
Visualizing the Synthesis Workflow
The overall process, from starting materials to the final purified product, can be visualized as follows:
Caption: General workflow for the synthesis of the target N-arylpyrrole.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol is designed for a standard laboratory setting and has been optimized for a balance of yield, purity, and operational simplicity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| 2-Nitro-4-(trifluoromethyl)aniline | ≥98% | Commercially Available | 10.0 g | 1.0 |
| 2,5-Dimethoxytetrahydrofuran | ≥98% | Commercially Available | 6.7 g | 1.05 |
| Glacial Acetic Acid | ACS Grade | Commercially Available | 50 mL | - |
| Ethanol | 200 Proof | Commercially Available | 100 mL | - |
| Ethyl Acetate | ACS Grade | Commercially Available | 300 mL | - |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | 200 mL | - |
| Brine (Saturated NaCl Solution) | - | Prepared in-house | 100 mL | - |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available | 20 g | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 2-nitro-4-(trifluoromethyl)aniline (10.0 g).
-
Reagent Addition: Add ethanol (100 mL) and glacial acetic acid (50 mL) to the flask and stir until the aniline has dissolved. To this solution, add 2,5-dimethoxytetrahydrofuran (6.7 g) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 1 L beaker and slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a mixture of ethanol and water to yield the final product as a crystalline solid.
Scale-Up Considerations (1 kg Scale)
Transitioning from a laboratory scale to a pilot or industrial scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and product quality.
Key Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
| Exothermicity | While the Paal-Knorr reaction is not typically violently exothermic, the initial acid-base neutralization and the reaction itself can generate heat. A jacketed reactor with precise temperature control is essential. The rate of addition of reagents should be carefully controlled to manage any exotherm. |
| Mixing Efficiency | In larger reactors, ensuring homogenous mixing is critical for consistent reaction progress and to avoid localized overheating. Use of an appropriately designed agitator (e.g., pitched-blade turbine) is necessary. |
| Solvent Handling and Recovery | The larger volumes of flammable solvents (ethanol, ethyl acetate) require appropriate engineering controls, including grounding and bonding of equipment to prevent static discharge. A solvent recovery system should be implemented to improve process economics and reduce environmental impact. |
| Product Isolation and Drying | Filtration of a 1 kg scale product will require a larger filtration apparatus, such as a Nutsche filter-dryer. Efficient drying of the product under vacuum at a controlled temperature is crucial to remove residual solvents. |
| Waste Management | The aqueous waste stream from the work-up will contain salts and residual organics. This waste must be treated in accordance with local environmental regulations. |
Pilot-Scale Protocol (1 kg Scale)
-
Reactor Setup: Charge a 20 L jacketed glass-lined reactor with 2-nitro-4-(trifluoromethyl)aniline (1.0 kg), ethanol (10 L), and glacial acetic acid (5 L).
-
Reagent Addition: With agitation, add 2,5-dimethoxytetrahydrofuran (0.67 kg) via a dosing pump over 30 minutes, maintaining the internal temperature below 30 °C.
-
Reaction: Heat the reactor contents to reflux (approximately 85-90 °C) and hold for 6-8 hours, monitoring the reaction by HPLC.
-
Work-up and Neutralization: Cool the reactor to 20-25 °C. In a separate vessel, prepare a solution of sodium bicarbonate in water. Slowly transfer the reaction mixture to the neutralization vessel, carefully controlling the addition rate to manage gas evolution and maintain the temperature below 30 °C.
-
Extraction and Phase Separation: Transfer the neutralized mixture to an appropriately sized liquid-liquid extractor. Extract with ethyl acetate. Allow the layers to separate and transfer the organic phase to a clean vessel.
-
Washing and Drying: Wash the organic phase with brine. Dry the solution by passing it through an in-line drying column or by azeotropic distillation.
-
Crystallization and Isolation: Concentrate the organic solution under vacuum to induce crystallization. Cool the slurry and isolate the product by centrifugation or filtration. Wash the filter cake with cold ethanol.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until the solvent content is within the specified limits.
Safety Protocols and Hazard Analysis
A thorough understanding of the hazards associated with all chemicals and procedures is paramount for a safe operation at any scale.
Reagent Hazard Profile
| Reagent | Key Hazards | Recommended Precautions |
| 2-Nitro-4-(trifluoromethyl)aniline | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7][8] | Wear appropriate PPE (gloves, lab coat, safety glasses). Handle in a well-ventilated area or fume hood. |
| 2,5-Dimethoxytetrahydrofuran | Flammable liquid and vapor. Toxic if inhaled. Causes serious eye irritation.[2][9] | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear eye protection. |
| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear acid-resistant gloves and eye/face protection. |
| Ethanol & Ethyl Acetate | Highly flammable liquids and vapors. | Store in a flammable liquids cabinet. Use in a well-ventilated area away from ignition sources. |
Process Safety Considerations
-
Thermal Stability: The nitro group in the starting material and product introduces a potential for thermal instability, especially at elevated temperatures. Differential Scanning Calorimetry (DSC) should be performed on the reaction mixture to determine the onset of any exothermic decomposition and ensure a safe operating temperature range.
-
Pressure Management: The reaction is typically run at atmospheric pressure. However, the reactor should be equipped with a pressure relief system as a safety precaution.
-
Emergency Procedures: All personnel should be trained on emergency shutdown procedures, as well as the location and use of safety showers, eyewash stations, and fire extinguishers.
Conclusion
The Paal-Knorr/Clauson-Kaas synthesis provides a robust and scalable route to this compound. By understanding the reaction mechanism and carefully considering the challenges associated with scale-up, this valuable intermediate can be produced safely and efficiently. The protocols and guidelines presented in this application note serve as a comprehensive resource for researchers and process chemists in the pharmaceutical and chemical industries.
References
- Paal–Knorr synthesis. In: Wikipedia. Accessed January 9, 2026. [Link]
- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. Accessed January 9, 2026. [Link]
- Paal-Knorr Pyrrole Synthesis. Accessed January 9, 2026. [Link]
- Synthesis of pyrroles. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Accessed January 9, 2026. [Link]
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. Accessed January 9, 2026. [Link]
- Material Safety Data Sheet - 2-Nitro-4-(trifluoromethoxy)aniline, 97%. Cole-Parmer. Accessed January 9, 2026. [Link]
- NOVEL PROCEDURE FOR THE COUPLING OF STERICALLY HINDERED ELECTRON-DEFICIENT ANILINES TO THE 6-POSITION OF THE PURINE CORE.
- Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. Accessed January 9, 2026. [Link]
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derivatization of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole for bioassays
Topic: Strategic Derivatization of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole for High-Throughput Bioassays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold represents a confluence of privileged structural motifs in medicinal chemistry. The trifluoromethylphenyl group is known to enhance metabolic stability and binding affinity, while the pyrrole core is a versatile platform for functionalization.[1][2] The strategic placement of a nitro group provides a key synthetic handle for extensive diversification. This guide details the reactivity profile of this core scaffold and provides robust, field-proven protocols for its derivatization into compound libraries suitable for a range of bioassays, including antimicrobial, anticancer, and enzyme inhibition screens.[3][4] We focus on two primary diversification pathways: functionalization of the electron-rich pyrrole ring and chemical modification of the nitro group.
Scientific Rationale and Reactivity Profile
The synthetic utility of the this compound scaffold, with CAS number 136773-58-5, is dictated by the distinct electronic properties of its two core components.[5]
-
The Pyrrole Ring: As an electron-rich aromatic heterocycle, the pyrrole moiety is highly susceptible to electrophilic substitution, predominantly at the C2 and C5 positions (α-positions).[6][7] This reactivity allows for the introduction of various functional groups that can modulate the molecule's steric and electronic properties or serve as points for further conjugation. Common methods for C-H functionalization are well-established in pyrrole chemistry.[8][9]
-
The Phenyl Ring: This ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) ortho to the pyrrole linkage and a trifluoromethyl group (-CF₃) para to it.[10] The -CF₃ group is a common feature in modern pharmaceuticals, valued for its ability to increase lipophilicity, improve metabolic stability, and enhance interactions with biological targets.[2][11] The ortho-nitro group is the most synthetically versatile handle on the scaffold. Its facile reduction to a primary amine (-NH₂) transforms the electron-deficient phenyl ring into a nucleophilic aniline derivative, opening a gateway to a vast array of subsequent chemical modifications.[12]
These two distinct sites of reactivity allow for the systematic and independent modification of the molecule, making it an ideal scaffold for generating diverse chemical libraries for structure-activity relationship (SAR) studies.
Strategic Derivatization Pathways
Two primary, non-interfering strategies can be employed to generate a library of derivatives from the core scaffold. The choice of pathway depends on the desired final functionalities for biological screening.
Diagram 1: Key derivatization strategies for the core scaffold.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The starting material and intermediates may be irritants.[10][13]
Protocol 1: Reduction of the Nitro Group
This protocol describes the conversion of the nitro-substituted scaffold to its corresponding aniline derivative, a crucial intermediate for further diversification. Tin(II) chloride is a mild and effective reagent for this transformation.
Objective: To synthesize 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrrole.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH), absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and absolute ethanol (approx. 15-20 mL per gram of starting material).
-
Stir the mixture to dissolve the starting material.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution portion-wise. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78-80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing an ice-cold saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts. Caution: CO₂ evolution may occur.
-
Stir the resulting slurry vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrrole.
Protocol 2: Amide Library Synthesis via Acylation
This protocol provides a general method for creating a diverse amide library from the synthesized amino-intermediate using acid chlorides.
Objective: To synthesize N-(2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl)acetamide (as a representative example).
Materials:
-
1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrrole (1.0 eq)
-
Acetyl chloride (or other desired acid chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Dissolve 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrrole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Add the desired acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC for the consumption of the starting amine.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization to yield the final product.
Protocol 3: Pyrrole Ring Functionalization via Vilsmeyer-Haack Formylation
This protocol introduces a formyl (-CHO) group at the α-position of the pyrrole ring, creating a new handle for derivatization.[14][15]
Objective: To synthesize this compound-2-carbaldehyde.
Materials:
-
This compound (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or DMF as solvent
-
Saturated aqueous sodium acetate (NaOAc) solution
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup, ice bath
Procedure:
-
In a flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C.
-
Add POCl₃ (1.2 eq) dropwise to the cold DMF, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCE.
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature, then heat to 60-80°C for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium acetate until the pH is neutral (~7).
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
Characterization Data
All synthesized compounds should be characterized by standard analytical methods to confirm their identity and purity.
| Compound Name | Key ¹H NMR Signals (Expected) | Key ¹⁹F NMR Signal (Expected) | MS (ESI+) (Expected m/z) |
| This compound | Aromatic protons on the phenyl ring (multiplets), pyrrole protons (triplets). | Singlet around -63 ppm | [M+H]⁺ 257.05 |
| 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrrole | Appearance of a broad singlet for the -NH₂ protons, upfield shift of phenyl protons compared to the nitro precursor. | Singlet around -63 ppm | [M+H]⁺ 227.08 |
| N-(2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl)acetamide | Appearance of a singlet for the amide N-H proton and a singlet for the acetyl -CH₃ group. | Singlet around -63 ppm | [M+H]⁺ 269.09 |
| This compound-2-carbaldehyde | Appearance of a singlet for the aldehyde proton (-CHO) around 9-10 ppm. Splitting pattern of remaining pyrrole protons will change.[15] | Singlet around -63 ppm | [M+H]⁺ 285.04 |
Application in Bioassay Development
The derivatized library serves as a powerful tool for hit identification and optimization in drug discovery. The structural diversity achieved through the protocols above allows for a systematic exploration of the chemical space around the core scaffold.
Workflow for Bioassay Screening:
Diagram 2: General workflow from library synthesis to bioassay screening.
Recommended Bioassays:
-
Antimicrobial Assays: The presence of the pyrrole ring and halogenated phenyl groups suggests potential antimicrobial activity.[2][4] Derivatives can be screened against panels of pathogenic bacteria (e.g., MRSA, E. coli) and fungi (Candida albicans) to determine Minimum Inhibitory Concentrations (MIC).
-
Anticancer Assays: Many pyrrole-containing compounds exhibit antiproliferative effects.[1] The library can be tested against various cancer cell lines (e.g., HeLa, MCF-7, A549) using cell viability assays like MTT or CellTiter-Glo® to determine GI₅₀/IC₅₀ values.
-
Enzyme Inhibition Assays: The scaffold is suitable for targeting specific enzymes. For example, derivatives can be screened against kinases, proteases, or metabolic enzymes like InhA, depending on the therapeutic target.[4]
-
Alpha-Synuclein Aggregation Inhibition: Small molecules containing nitro- and trifluoromethyl-phenyl fragments have been investigated as inhibitors of alpha-synuclein fibril formation, relevant to Parkinson's disease.[12]
The data generated from these assays will enable the construction of robust Structure-Activity Relationship (SAR) models, guiding the next cycle of rational drug design and optimization.
References
- Verma, R., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. ChemistryOpen.
- Borah, B., Dwivedi, K., & Chowhan, L. R. (2021). Recent Advances in Metal‐ and Organocatalyzed Asymmetric Functionalization of Pyrroles. The Chemical Record.
- Díaz-García, D., et al. (2019). Copper-Catalyzed Selective Pyrrole Functionalization by Carbene Transfer Reaction. Chemistry – A European Journal.
- Thangavel, G., & Ramasamy, S. (2021). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. University of South Dakota.
- Verma, R., et al. (2021). Figure: Scope of the functionalized pyrroles. ResearchGate.
- Bakulev, V. A., et al. (2019). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules.
- Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules.
- Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.
- Russo, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Phenol.
- Varghese, R. P., et al. (2024). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- De Luca, L., et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Bioorganic & Medicinal Chemistry Letters.
- Basiri, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules.
- Král, V., et al. (2001). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules.
- Mititelu, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences.
- PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.
- Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules.
- Stankevič, M., et al. (2024). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports.
- Al-Lawati, H. A. J., et al. (2023). Tuning a Pyrazoline Based Fluorogenic Reagent... for sensitive pre-column derivatization of aliphatic alcohols. ResearchGate.
- Zhang, Z., Bao, Z., & Xing, H. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry.
- PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)benzenethiol.
- Král, V., et al. (2001). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules.
- Szczeciński, P., et al. (2008). Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]- cyclohexane-1,3-dione metabolites in urine... Acta Biochimica Polonica.
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Application Notes & Protocols: 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole as a Pro-Fluorescent Probe
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole, hereafter designated as NTP-Pyrrole . While the compound itself is known[1][2], its utility as a fluorescent probe is an emerging area of investigation. Drawing from established principles of fluorescent probe design, we posit that NTP-Pyrrole is an excellent candidate for a "turn-on" fluorescent sensor for detecting highly nucleophilic species, such as the cyanide anion (CN⁻). The core of this probe's design lies in a powerful intramolecular charge transfer (ICT) mechanism, which is disrupted upon analyte interaction.
This guide outlines the scientific rationale, a plausible synthetic route, and detailed protocols for the complete photophysical characterization of NTP-Pyrrole. Furthermore, we provide a rigorous, step-by-step protocol for its validation and application in the selective detection of cyanide, including methodologies for determining sensitivity and selectivity against common interferents.
Scientific Rationale and Proposed Mechanism of Action
The molecular architecture of NTP-Pyrrole is intrinsically designed for sensing applications based on a pro-fluorescent or "turn-on" strategy. This design incorporates two key functional domains:
-
A Latent Fluorophore: The 1-phenyl-1H-pyrrole core. While simple phenyl-pyrroles have modest fluorescence, their derivatives can be highly emissive.[3][4]
-
An Analyte-Responsive Quenching and Recognition Group: The 2-nitro-4-(trifluoromethyl)phenyl moiety. This ring is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups.[5][6]
This arrangement creates a classic donor-acceptor (D-π-A) system where the electron-rich pyrrole acts as the donor and the substituted phenyl ring as the acceptor. In the ground state, this configuration promotes a strong Intramolecular Charge Transfer (ICT), which often leads to the quenching of fluorescence, rendering the probe in a dark or non-emissive state.[7][8]
We hypothesize that a potent nucleophile, such as the cyanide anion, will readily attack the electron-poor aromatic ring. This nucleophilic addition or substitution reaction would irreversibly alter the electronic structure of the acceptor, disrupting the ICT pathway. This disruption is expected to "turn on" the fluorescence of the resulting species, leading to a significant increase in emission intensity that is directly proportional to the analyte concentration.[9][10][11]
Caption: Proposed "turn-on" sensing mechanism for NTP-Pyrrole.
Synthesis and Purification Protocol
The synthesis of N-aryl pyrroles can be achieved through various established methods, such as the Paal-Knorr or Clauson-Kaas synthesis. A plausible and efficient route involves the reaction of 2,5-dimethoxytetrahydrofuran with the corresponding aniline derivative, 2-nitro-4-(trifluoromethyl)aniline, under acidic conditions.[12]
Materials:
-
2-Nitro-4-(trifluoromethyl)aniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Toluene
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water and neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate) to yield pure NTP-Pyrrole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14]
Photophysical Characterization Protocol
A prerequisite for utilizing any compound as a fluorescent probe is the thorough characterization of its photophysical properties. This protocol establishes the baseline spectroscopic signature of NTP-Pyrrole.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of purified NTP-Pyrrole in a spectroscopic grade solvent (e.g., Acetonitrile or DMSO).
-
Working Solution Preparation: From the stock solution, prepare a working solution (e.g., 10 µM) in the desired buffer for analysis (e.g., 10 mM Phosphate-Buffered Saline, pH 7.4, with 1% DMSO as a co-solvent).
-
UV-Vis Absorption Spectrum:
-
Record the absorption spectrum of the working solution from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission and Excitation Spectra:
-
Using the spectrofluorometer, set the excitation wavelength to the determined λ_abs and scan the emission spectrum over a range of λ_abs + 20 nm to 700 nm to find the emission maximum (λ_em).
-
Set the emission monochromator to the determined λ_em and scan the excitation spectrum to confirm that it matches the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of the NTP-Pyrrole working solution.
-
Under identical experimental conditions (excitation wavelength, slit widths), measure the absorbance and integrated fluorescence intensity of a well-characterized fluorescent standard with a known quantum yield (Φ_std) in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).
-
Calculate the quantum yield of NTP-Pyrrole (Φ_sample) using the following equation: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η_sample² / η_std²) Where: I = integrated fluorescence intensity, A = absorbance at the excitation wavelength, and η = refractive index of the solvent.
-
Application Protocol: "Turn-On" Detection of Cyanide
This protocol details the use of NTP-Pyrrole for the quantitative detection of cyanide ions in an aqueous buffered solution.
Materials:
-
NTP-Pyrrole 1 mM stock solution in DMSO.
-
Sodium Cyanide (NaCN) 10 mM stock solution in deionized water. Caution: NaCN is highly toxic. Handle with extreme care in a fume hood and use appropriate personal protective equipment.
-
Phosphate-Buffered Saline (PBS), 10 mM, pH 7.4.
-
A series of other anion salt solutions (e.g., NaCl, NaF, NaBr, NaI, Na₂SO₄, NaOAc) at 100 mM for selectivity testing.
Procedure:
Part A: Titration and Sensitivity Analysis
-
Prepare a series of 1.5 mL microcentrifuge tubes. In each tube, add 985 µL of PBS buffer.
-
Add 15 µL of the 1 mM NTP-Pyrrole stock solution to each tube to achieve a final probe concentration of 10 µM. Mix gently.
-
Prepare a serial dilution of the NaCN stock solution.
-
Add varying volumes of the NaCN solutions to the tubes to achieve a final cyanide concentration range (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM).
-
Incubate the solutions at room temperature for 15 minutes, protected from light.
-
Transfer each solution to a quartz cuvette and measure the fluorescence emission spectrum (excite at λ_abs).
-
Plot the fluorescence intensity at λ_em against the cyanide concentration.
-
Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[15][16]
Part B: Selectivity (Interference) Analysis
-
Prepare a set of tubes, each containing 10 µM NTP-Pyrrole in PBS buffer as described above.
-
To separate tubes, add a high concentration (e.g., 100 µM or 1 mM) of potentially interfering anions (F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, HSO₄⁻, N₃⁻) and other relevant biological species (e.g., Glutathione, Cysteine).
-
Prepare one tube with 10 µM NTP-Pyrrole and 50 µM NaCN as a positive control.
-
Incubate all solutions for 15 minutes.
-
Measure the fluorescence intensity of each sample.
-
Compare the fluorescence response generated by cyanide to that of the other species. A highly selective probe will show a significant fluorescence enhancement only in the presence of cyanide.[17][18]
Caption: Overall experimental workflow for NTP-Pyrrole validation.
Expected Results and Data Presentation
The successful application of NTP-Pyrrole as a cyanide probe would yield the following characteristic data, which should be tabulated for clarity.
Table 1: Expected Photophysical Properties of NTP-Pyrrole
| Property | NTP-Pyrrole (Probe alone) | NTP-Pyrrole + Cyanide | Justification |
| λ_abs (nm) | ~350-400 | Blue-shifted (~300-350) | Disruption of the D-π-A system. |
| λ_em (nm) | ~450-550 (if any) | ~420-500 | Emission from the less conjugated product. |
| Appearance | Pale Yellow Solution | Colorless Solution | Loss of ICT band often causes decolorization. |
| Fluorescence | Very Weak / None | Strong Blue/Green Emission | "Turn-on" response due to ICT disruption. |
| Quantum Yield (Φ) | < 0.01 | > 0.20 | Significant increase upon reaction. |
Table 2: Expected Selectivity Profile
| Analyte (100 µM) | Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Blank |
| Blank (Probe only) | 10 ± 2 | 1.0 |
| CN⁻ (50 µM) | 850 ± 30 | 85 |
| F⁻ | 12 ± 3 | ~1.2 |
| Cl⁻ | 11 ± 2 | ~1.1 |
| Br⁻ | 11 ± 2 | ~1.1 |
| I⁻ | 15 ± 4 | ~1.5 |
| AcO⁻ | 13 ± 3 | ~1.3 |
| HSO₄⁻ | 10 ± 2 | ~1.0 |
| Glutathione | 25 ± 5 | ~2.5 |
Conclusion and Future Directions
The NTP-Pyrrole system represents a rationally designed pro-fluorescent probe with significant potential for the selective detection of cyanide. Its proposed mechanism, based on the disruption of an intramolecular charge transfer pathway, is a well-established and robust strategy in sensor design. The protocols outlined in this document provide a complete roadmap for the synthesis, characterization, and validation of NTP-Pyrrole. Successful validation will establish this compound as a valuable tool for environmental monitoring and clinical diagnostics, where the rapid and sensitive detection of cyanide is of paramount importance.[10][19][20]
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- Switching to a “turn-on” fluorescent probe for selective monitoring of cyanide in food samples and living systems. (2019). RSC Publishing. [Link]
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- Highly Sensitive "Covalent-Assembly" Fluorescent Probe for Cyanide Detection in Pure Aqueous Media and Real W
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- A diketopyrrolopyrrole-based colorimetric and fluorescent probe for cyanide detection. (2012).
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- Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Deriv
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- 10. Switching to a “turn-on” fluorescent probe for selective monitoring of cyanide in food samples and living systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 16. A colorimetric probe based on diketopyrrolopyrrole and tert-butyl cyanoacetate for cyanide detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 18. A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent probes for the detection of cyanide ions in aqueous medium: cellular uptake and assay for β-glucosidase and hydroxynitrile lyase - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 20. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole in Material Science
Introduction: Rationale for the Exploration of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole in Advanced Materials
The field of material science is in a perpetual quest for novel molecular architectures that can yield materials with tailored electronic, optical, and thermal properties. Pyrrole, a five-membered aromatic heterocycle, is a foundational building block for a class of conducting polymers known as polypyrroles.[1] These materials have garnered significant interest for their applications in organic electronics, energy storage, and biomedical devices due to their inherent electrical conductivity and environmental stability.[1]
The strategic functionalization of the pyrrole monomer is a powerful approach to modulate the properties of the resulting polymer. The introduction of substituents on the nitrogen atom (N-substitution) of the pyrrole ring is particularly effective in tuning the polymer's characteristics. This guide focuses on the potential of This compound as a monomer for the synthesis of novel functional polymers. The rationale for investigating this specific molecule lies in the potent electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These substituents are anticipated to significantly influence the electronic landscape of the pyrrole ring, thereby impacting the polymerization process and the final properties of the polymer, such as its conductivity, thermal stability, and electrochemical behavior.[1]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and material science on the synthesis, polymerization, and characterization of materials derived from this compound. While direct applications of this specific monomer are not yet extensively documented in peer-reviewed literature, these protocols are built upon established principles of pyrrole chemistry and polymer science, offering a robust framework for its exploration.
PART 1: Synthesis of the Monomer: this compound
A plausible and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3][4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[5][6] For the synthesis of our target monomer, 2,5-dimethoxytetrahydrofuran can serve as a precursor to the 1,4-dicarbonyl moiety, and 2-nitro-4-(trifluoromethyl)aniline is the requisite primary amine.
Experimental Protocol: Paal-Knorr Synthesis
Objective: To synthesize this compound.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
2-Nitro-4-(trifluoromethyl)aniline
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-nitro-4-(trifluoromethyl)aniline (1 equivalent) in a mixture of ethanol and glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Expected Outcome: A crystalline solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Polymerization of this compound
The synthesized monomer can be polymerized to form a functional polypyrrole derivative. Both chemical and electrochemical oxidative polymerization are viable methods.[1] The choice of method will influence the properties of the resulting polymer film, such as its morphology, thickness, and conductivity.
Protocol 2.1: Chemical Oxidative Polymerization
Principle: This method utilizes a chemical oxidizing agent, such as ferric chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent.[7]
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous acetonitrile
-
Methanol
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringe
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the monomer in anhydrous acetonitrile to a concentration of 0.1 M.
-
Oxidant Solution: In a separate flask, prepare a 0.2 M solution of anhydrous ferric chloride in anhydrous acetonitrile.
-
Polymerization: While stirring the monomer solution vigorously, add the ferric chloride solution dropwise. A color change and the formation of a precipitate should be observed, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed at room temperature for 24 hours.
-
Isolation and Washing: Collect the polymer precipitate by vacuum filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual oxidant.
-
Drying: Dry the polymer under vacuum at 60 °C for 24 hours.
Workflow for Chemical Oxidative Polymerization:
Caption: Workflow for the chemical oxidative polymerization of the monomer.
Protocol 2.2: Electrochemical Polymerization
Principle: This technique involves the application of an electrical potential to oxidize the monomer and deposit a polymer film onto a conductive substrate (the working electrode).[1][8][9] This method allows for precise control over the film's thickness and morphology.[9]
Materials:
-
This compound (monomer)
-
Lithium perchlorate (LiClO₄) as the supporting electrolyte
-
Anhydrous acetonitrile
-
Indium tin oxide (ITO) coated glass slide (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Ultrasonic bath
Procedure:
-
Electrode Preparation: Clean the ITO-coated glass slide by sonicating it sequentially in acetone, isopropanol, and deionized water, and then dry it under a stream of nitrogen.
-
Electrolyte Solution: Prepare a solution of 0.1 M monomer and 0.1 M lithium perchlorate in anhydrous acetonitrile.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. Fill the cell with the electrolyte solution.
-
Electropolymerization: Perform electropolymerization using cyclic voltammetry or potentiostatic methods. For cyclic voltammetry, scan the potential between 0 and a suitable upper potential (e.g., +1.5 V vs. Ag/AgCl) for a set number of cycles. For the potentiostatic method, apply a constant potential (e.g., +1.2 V vs. Ag/AgCl) for a specific duration.
-
Post-Polymerization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Drying: Dry the film under a gentle stream of nitrogen.
Electrochemical Polymerization Workflow:
Caption: Workflow for the electrochemical polymerization of the monomer.
PART 3: Characterization of the Polymer
A thorough characterization of the synthesized polymer is essential to understand its structure, morphology, and physical properties.
| Characterization Technique | Information Obtained | Typical Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of polymerization and presence of functional groups.[10][11] | Disappearance of C-H stretching of the pyrrole ring and appearance of characteristic polypyrrole backbone vibrations. Persistence of nitro and C-F stretching bands. |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile of the polymer.[7][10][12] | The presence of the trifluoromethylphenyl group is expected to enhance thermal stability compared to unsubstituted polypyrrole.[1] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and other thermal transitions.[10] | Provides insights into the amorphous or semi-crystalline nature of the polymer. |
| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure of the polymer film.[11][12] | Typically reveals a granular or fibrous morphology, depending on polymerization conditions. |
| Cyclic Voltammetry (CV) | Electrochemical behavior, redox activity, and stability of the polymer film.[11][13] | Reversible oxidation and reduction peaks, indicating the electroactivity of the polymer. |
| Four-Probe Conductivity Measurement | Electrical conductivity of the polymer film. | The conductivity will depend on the doping level and morphology of the polymer. The electron-withdrawing groups may influence the doping efficiency. |
PART 4: Potential Applications in Material Science
The unique combination of the polypyrrole backbone with the strongly electron-withdrawing 2-nitro-4-(trifluoromethyl)phenyl substituent suggests several potential applications in material science:
-
Organic Electronics: The modified electronic properties could make the polymer suitable for use as a semiconductor in organic field-effect transistors (OFETs) or as a component in organic light-emitting diodes (OLEDs). The electron-withdrawing groups can lower the HOMO and LUMO energy levels, which is beneficial for charge injection and transport in certain device architectures.
-
Sensors: The polymer film could be employed as the active layer in chemical sensors. The interaction of analytes with the polymer surface can induce changes in its conductivity or optical properties, forming the basis for a sensing mechanism. The nitro and trifluoromethyl groups may provide specific interaction sites for certain analytes.
-
Electrochromic Devices: The polymer may exhibit changes in its optical properties upon electrochemical doping and de-doping, making it a candidate for electrochromic "smart" windows or displays.
-
Corrosion Protection: Polypyrrole coatings are known to provide effective corrosion protection for metals.[12] The functionalized polymer may offer enhanced barrier properties and stability.
Logical Relationship of Properties to Applications:
Caption: Relationship between the monomer, polymer properties, and applications.
Conclusion
While this compound is a relatively unexplored monomer in material science, its synthesis and polymerization are achievable through established chemical principles. The presence of strong electron-withdrawing groups on the N-phenyl substituent provides a compelling rationale for its investigation as a building block for advanced functional polymers. The protocols and characterization methods outlined in this guide offer a comprehensive starting point for researchers to explore the potential of this promising molecule and to develop novel materials with tailored properties for a range of technological applications.
References
- Revue Roumaine de Chimie. CHARACTERIZATION OF FUNCTIONALIZED POLYPYRROLE.
- Dong, H., et al. (2010). Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. ACS Applied Materials & Interfaces, 2(4), 1139-1147.
- Krayushkin, M. M., et al. (2019). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 24(21), 3949.
- Martínez-Mera, X., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 11(11), 1334.
- Guran, C., et al. STUDY OF POLYPYRROLE FUNCTIONALIZATION PARAMETERS. University Politehnica of Bucharest Scientific Bulletin, Series B, 73(1), 11-18.
- Bandyopadhyay, D., & Banik, B. K. (2021). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RSC Advances, 11(52), 32969-32986.
- Li, Y., et al. (2021). Synthesis and Characterization of Polypyrrole Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel. ACS Omega, 6(30), 20006-20016.
- Banik, B. K., et al. (2004). Simple synthesis of substituted pyrroles. The Journal of Organic Chemistry, 69(1), 213-216.
- Bober, P., et al. (2018). Method for in situ polypyrrole coating, and the example of its use for functionalization of polyurethane anisotropic electrospun mats. Materials Science and Engineering: C, 93, 747-757.
- The Electrochemical Society. The Electrochemical Properties of N-Substituted Pyrrole/Pyrrole Copolymers.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Jarosz, T., et al. (2021). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. Polymers, 13(2), 206.
- Liu, Y., et al. (2023). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 15(13), 2883.
- Ko, C.-H., et al. (2017). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. Journal of The Electrochemical Society, 164(13), H885-H891.
- ResearchGate. Chemical structures of pyrrole derivatives 1–20 used as co-monomers for electrochemical polymerisation.
- Dehaen, W., et al. (2000). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 5(3), 441-447.
- Ibrahim, F. F. A., et al. (2024). Conductive polypyrrole: synthesis, characterization, thermal, and electrical properties for different applications. Physica Scripta, 99(6), 065811.
- Tzamalis, G., et al. (1996). Determination of the thermal conductivity of polypyrrole over the temperature range 280–335 K. Journal of Physics D: Applied Physics, 29(6), 1622-1627.
- Chawla, G., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(26), 19841-19868.
- Thyagarajan, B. S., & Gopalakrishnan, P. V. (1985). New unusual synthesis of N-arylpyrroles. Journal of the Chemical Society, Chemical Communications, (10), 634.
- Bohrium. Conductive Polypyrrole: Synthesis, Characterization, Thermal, and Electrical Properties for different applications.
- ResearchGate. Magnetic, Electrical and Thermal Studies of Polypyrrole-Fe2O3 Nanocomposites.
- Hotynchan, A. H., et al. (2025). The Synthesis of Pyrroles from Nitroolefins. Journal of Organic and Pharmaceutical Chemistry, 23(2).
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Application Notes and Protocols for Testing the Biological Efficacy of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the biological efficacy of the novel compound, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. The structural features of this compound, specifically the N-phenylpyrrole scaffold combined with a nitro group and a trifluoromethyl moiety, suggest a strong potential for bioactivity. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the N-phenylpyrrole core is a common feature in many biologically active molecules, including those with anticancer and antimicrobial properties.[1][2][3] This guide presents a series of detailed protocols for in vitro assays designed to elucidate the cytotoxic, apoptotic, and potential kinase inhibitory effects of this compound, primarily focusing on an oncology context. Additionally, protocols for evaluating its antimicrobial activity are included. Each protocol is presented with the underlying scientific rationale to ensure robust and reproducible results.
Introduction: Scientific Rationale and Predicted Biological Activity
The compound this compound is a synthetic heterocyclic compound. The pyrrole ring is a fundamental structural motif in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5][6] The substitution pattern on the N-phenyl ring is critical for its potential efficacy. The presence of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to increase lipophilicity and metabolic stability, often leading to enhanced biological activity.[1][7] Furthermore, the nitro group (NO2) is a strong electron-withdrawing group that can influence the electronic properties of the molecule and its interaction with biological targets.[8]
Based on these structural alerts, we hypothesize that this compound is a promising candidate for evaluation as an anticancer agent. Pyrrole derivatives have been reported to act as kinase inhibitors, and the overall structure of the compound warrants investigation into this mechanism.[4][9] Therefore, the primary focus of these protocols will be to assess its antiproliferative and cytotoxic effects on various cancer cell lines. The potential for antimicrobial activity will also be explored.
Preliminary Compound Handling and Preparation
Prior to initiating any biological assays, it is crucial to properly handle and prepare the test compound to ensure accurate and reproducible results.
2.1. Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
2.2. Protocol for Stock Solution Preparation
-
Accurately weigh a precise amount of this compound using a calibrated analytical balance.
-
Dissolve the compound in cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing thoroughly. Gentle warming in a 37°C water bath may be necessary if the compound has low solubility.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) must be included in all experiments.
In Vitro Anticancer Efficacy Assessment
This section details the core protocols for evaluating the potential of this compound as an anticancer agent.
Cell Line Selection
The choice of cell lines is critical for a comprehensive evaluation. A panel of human cancer cell lines representing different tumor types is recommended.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Commonly used, well-characterized estrogen receptor-positive cell line. |
| MDA-MB-231 | Breast Adenocarcinoma | Represents a more aggressive, triple-negative breast cancer subtype. |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer. |
| HeLa | Cervical Adenocarcinoma | A robust and widely used cancer cell line. |
| HCT116 | Colorectal Carcinoma | A common model for colon cancer research. |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | To assess cytotoxicity against non-cancerous cells. |
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
3.2.1. Workflow
Caption: Workflow for the MTT cell viability assay.
3.2.2. Step-by-Step Methodology
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Also, seed HUVEC cells to assess selectivity.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
3.3.1. Signaling Pathway
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- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Inhibition Assays Using 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the enzymatic inhibitory activity of the novel compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole . Given that the specific biological targets of this compound are not yet widely established, this guide is designed to be a foundational resource. It outlines the principles and detailed protocols for systematically screening for enzymatic inhibition, determining inhibitor potency (IC50), and elucidating the mechanism of action (MOA). The methodologies described herein are built upon established principles of enzyme kinetics and are adaptable to a wide range of enzyme classes, such as kinases, proteases, and metabolic enzymes.
Introduction: The Rationale for a Systematic Approach
The compound this compound possesses structural motifs—a pyrrole core, a nitro group, and a trifluoromethylphenyl group—that are present in various known bioactive molecules, including enzyme inhibitors.[1][2][3] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro-aromatic system is a common feature in pharmacologically active compounds.[4][5] This structural complexity suggests potential as a modulator of enzyme activity.
However, without a known target, a systematic and rigorous approach is paramount. This guide provides the experimental framework to:
-
Identify potential enzyme targets through initial screening.
-
Quantify the inhibitory potency by determining the half-maximal inhibitory concentration (IC50).
-
Understand the kinetic behavior of the inhibition to infer the mechanism of action (e.g., competitive, non-competitive).[6][7]
This structured approach ensures that the resulting data is robust, reproducible, and provides a solid foundation for further drug development efforts.[8]
Foundational Concepts: Understanding Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of inhibition is critical for drug discovery.[6] Reversible inhibitors, which bind non-covalently, are typically classified into three main types based on how they interact with the enzyme and substrate.[7][9]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[6][7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency. This type of inhibition cannot be overcome by increasing substrate concentration. It decreases Vmax but does not affect Km.[6]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product. This type of inhibition is most effective at high substrate concentrations and results in a decrease in both Vmax and Km.[6]
Understanding these mechanisms is crucial for interpreting experimental data correctly. Lineweaver-Burk plots are a classic graphical method used to distinguish between these inhibition types.[9][10]
Experimental Design: A Step-by-Step Workflow
A successful enzymatic inhibition study requires careful planning and execution. The overall workflow involves assay development, determination of inhibitor potency (IC50), and detailed kinetic analysis to determine the mechanism of action.
Caption: Overall workflow for characterizing an unknown enzyme inhibitor.
Detailed Protocols
Protocol 1: Assay Development and Optimization
The prerequisite for any inhibition study is a robust and reliable enzyme activity assay.[8] This protocol outlines the steps to establish such an assay.
Objective: To determine the optimal conditions for measuring enzyme activity and to establish the linear range of the reaction.
Materials:
-
Target Enzyme
-
Substrate (preferably chromogenic or fluorogenic for ease of detection)
-
Assay Buffer (start with a buffer known to be suitable for the enzyme class, e.g., Tris-HCl, HEPES)[11]
-
Microplate Reader (spectrophotometer or fluorometer)
-
96-well plates (clear for colorimetric assays, black for fluorescence)[12]
-
This compound (dissolved in 100% DMSO)
-
Positive Control Inhibitor (if available)
Procedure:
-
Enzyme Concentration Titration:
-
Prepare a series of enzyme dilutions in assay buffer.
-
Add a fixed, saturating concentration of substrate to each well of a 96-well plate.[13] A common starting point is 10-20 times the known Km of the substrate.[13]
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Monitor the product formation (e.g., change in absorbance or fluorescence) over time at a constant temperature (e.g., 25°C or 37°C).[14][15]
-
Plot the initial reaction rate (the linear portion of the progress curve) against the enzyme concentration.
-
Select an enzyme concentration that produces a robust signal and falls within the linear range of the plot for all subsequent experiments.[16]
-
-
Time-Course Experiment:
-
Using the optimized enzyme concentration from Step 1 and a saturating substrate concentration, monitor the reaction over a longer period.
-
Identify the time interval during which the reaction rate is linear (initial velocity).[11] Subsequent inhibition assays should be conducted within this time frame to ensure less than 10-15% of the substrate is consumed.[11]
-
-
Substrate Km Determination (Michaelis-Menten Kinetics):
-
Set up a series of reactions with the optimized enzyme concentration.
-
Vary the substrate concentration over a wide range (e.g., 0.1x to 10x the expected Km).[11]
-
Measure the initial velocity for each substrate concentration.
-
Plot the initial velocity (v) versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km.[16][17]
-
Protocol 2: IC50 Determination
The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.[18]
Objective: To determine the IC50 of this compound for the target enzyme.
Procedure:
-
Preparation of Inhibitor Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the inhibitor stock solution. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range.
-
Crucially , ensure the final concentration of DMSO is constant across all wells (including controls) and is typically kept low (e.g., <1%) to avoid affecting enzyme activity.[19]
-
-
Assay Setup:
-
Set up reactions in a 96-well plate. Each well should contain:
-
Assay Buffer
-
The optimized concentration of the enzyme.
-
Varying concentrations of the inhibitor.
-
-
Include the following essential controls:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and the same final concentration of DMSO as the test wells.
-
0% Activity Control (Blank): Contains buffer, substrate, and DMSO, but no enzyme. This accounts for any non-enzymatic substrate degradation.[20]
-
-
-
Reaction and Measurement:
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate. The substrate concentration should ideally be set at or near its Km value for competitive inhibitors.[11]
-
Immediately begin reading the plate on a microplate reader, collecting data within the predetermined linear time window.
-
-
Data Analysis:
-
Subtract the blank (0% activity) reading from all other readings.
-
Normalize the data by expressing the remaining activity in the inhibitor wells as a percentage of the 100% activity control.[18]
-
% Activity = (Signal_inhibitor / Signal_no_inhibitor) * 100
-
-
Plot % Activity versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[21][22]
-
Table 1: Example Data Layout for IC50 Determination
| Inhibitor Conc. (log M) | % Activity (Replicate 1) | % Activity (Replicate 2) | % Activity (Replicate 3) |
| -8.0 | 101.2 | 98.7 | 100.5 |
| -7.5 | 95.4 | 96.1 | 94.8 |
| -7.0 | 82.3 | 85.0 | 83.1 |
| -6.5 | 55.6 | 51.9 | 53.8 |
| -6.0 | 25.1 | 28.3 | 26.5 |
| -5.5 | 10.2 | 11.5 | 9.8 |
| -5.0 | 4.5 | 5.1 | 4.8 |
| Control (DMSO) | 100.0 | 100.0 | 100.0 |
Protocol 3: Mechanism of Action (MOA) Studies
These experiments are designed to elucidate how the inhibitor interacts with the enzyme and substrate.
Objective: To determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Procedure:
-
Assay Setup:
-
This experiment involves a matrix of varying substrate and inhibitor concentrations.
-
Prepare several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the determined IC50).
-
For each inhibitor concentration, perform a full substrate titration, varying the substrate concentration from low (e.g., 0.1x Km) to high (e.g., 10x Km).[7]
-
-
Measurement and Initial Velocity Calculation:
-
For each condition, measure the initial reaction velocity as described in Protocol 1.
-
-
Data Analysis and Visualization:
-
Michaelis-Menten Plot: Plot initial velocity (v) versus substrate concentration ([S]) for each fixed inhibitor concentration on the same graph. The change in the shape of the curves will give a preliminary indication of the inhibition type.[9]
-
Lineweaver-Burk Plot: For a more definitive analysis, transform the data by plotting 1/v versus 1/[S]. This double-reciprocal plot linearizes the data and provides a clear visual diagnosis of the inhibition mechanism.[9][10]
-
Competitive: Lines will intersect on the y-axis.
-
Non-competitive: Lines will intersect on the x-axis.
-
Uncompetitive: Lines will be parallel.
-
-
Caption: Decision workflow for determining inhibition type from Lineweaver-Burk plots.
Troubleshooting Common Issues
Enzymatic assays can be sensitive, and various issues can arise.[12]
Table 2: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Inactive enzyme or substrate.- Incorrect plate reader settings.- Presence of an unknown inhibitor (e.g., sodium azide).[23] | - Test reagents for activity; use fresh preparations.- Verify wavelength and filter settings.[12]- Ensure buffers are free from inhibitors. |
| High Background | - Substrate instability or non-enzymatic hydrolysis.- Contaminated buffers or reagents.- Autofluorescence/color of the test compound.[19] | - Run "no-enzyme" controls to quantify background.- Use high-purity water and reagents.[19]- Run a compound interference control (inhibitor + substrate, no enzyme). |
| Poor Reproducibility | - Pipetting errors.- Temperature fluctuations.- Reagents not mixed thoroughly.[23] | - Use calibrated pipettes; prepare master mixes.[12]- Ensure thermal equilibration of plate and reagents.[15]- Gently mix all solutions before use. |
| Irregular Dose-Response Curve | - Inhibitor precipitation at high concentrations.- Compound interfering with the detection method.- Incorrect serial dilutions. | - Check solubility of the compound in the final assay buffer.- Test for compound interference as mentioned above.- Carefully re-prepare and verify dilutions. |
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of This compound as a potential enzyme inhibitor. By following a systematic process of assay development, potency determination, and mechanistic studies, researchers can generate high-quality, reliable data. This information is essential for understanding the compound's biological activity and for guiding future lead optimization and drug development efforts.
References
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- protocols.io. (2019).
- Yamaç, M., & Beşir, A. (Year N/A). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]
- Creative Bioarray. (Year N/A). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- Fiveable. (Year N/A). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. [Link]
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- Scientist Live. (2022).
- Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay? [Link]
- Chemistry LibreTexts. (2025). Enzyme Inhibition. [Link]
- abinScience. (Year N/A). ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls. [Link]
- Krupyanko, V. I. (2005). Additional Possibility of Data Analysis of Enzyme Inhibition and Activation. Journal of Biological Sciences. [Link]
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
- Ainfo. (Year N/A). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]
- Khan Academy. (Year N/A). Enzyme inhibition and kinetics graphs. [Link]
- Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
- Papalia, G. A., et al. (Year N/A). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]
- AAPS J. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]
- Science Gateway. (Year N/A).
- MyAssays. (2022). Kinetics Data Analysis - Enzyme Kinetics. YouTube. [Link]
- Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative...as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-56. [Link]
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management... [Link]
- MDPI. (Year N/A). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
- Das, J., et al. (Year N/A). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]
- Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione... Toxicology and Applied Pharmacology. [Link]
- De Luca, L., et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. scientistlive.com [scientistlive.com]
- 14. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 15. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 16. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. clyte.tech [clyte.tech]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. ELISAトラブルシューティングガイド [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Welcome to the technical support center for the synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Q: I am consistently obtaining low yields or no desired product at all. What are the likely causes and how can I improve the outcome?
A: Low or no yield in the N-arylation of pyrrole with the highly deactivated 1-chloro-2-nitro-4-(trifluoromethyl)benzene is a common challenge. The primary reasons often revolve around the reaction conditions, catalyst system, and reagent quality.
Underlying Causes & Solutions:
-
Inefficient Catalyst System: The choice of catalyst and ligand is critical for this transformation. Standard palladium catalysts may not be effective for coupling with electron-deficient aryl halides and an electron-rich heterocycle like pyrrole.
-
Expert Recommendation: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[1][2] For this specific substrate, a palladium-based catalyst system is often preferred. We recommend using a combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered biarylphosphine ligand such as XPhos or SPhos. These bulky ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[3]
-
-
Inappropriate Base: The base plays a crucial role in deprotonating the pyrrole and facilitating the catalytic cycle. A base that is too weak will result in a slow reaction, while a base that is too strong can lead to side reactions or catalyst decomposition.
-
Expert Recommendation: A moderately strong, non-nucleophilic base is ideal. We have found that sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often provide the best results.[2] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in copper-catalyzed Ullmann-type couplings, but may require higher temperatures.[4][5]
-
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
-
Expert Recommendation: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are generally the best choices for Buchwald-Hartwig reactions.[2] Ensure the solvent is rigorously dried, as water can deactivate the catalyst and the base.
-
-
Reaction Temperature and Time: Sub-optimal temperature can lead to incomplete conversion.
-
Expert Recommendation: This reaction typically requires elevated temperatures, often in the range of 80-110 °C. Reaction times can vary from a few hours to 24 hours. It is crucial to monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Workflow for Optimizing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Side Products
Q: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
A: The formation of side products is often a consequence of the high reactivity of the starting materials and intermediates under the reaction conditions. Common side products include C-arylated pyrroles and products from catalyst decomposition.
Underlying Causes & Solutions:
-
C-Arylation vs. N-Arylation: Pyrrole is an electron-rich aromatic heterocycle and can undergo electrophilic attack at the C2 position.[6] While N-arylation is generally favored under basic conditions, competitive C-arylation can occur, especially at higher temperatures.
-
Expert Recommendation: Using a less polar solvent can sometimes favor N-arylation. Additionally, ensuring a slight excess of the pyrrole nucleophile can help to drive the reaction towards the desired product.
-
-
Catalyst Decomposition: The palladium catalyst can decompose at high temperatures, leading to the formation of palladium black and a cessation of catalytic activity. This can result in incomplete reactions and a mixture of starting materials and product.
-
Expert Recommendation: Use the lowest effective temperature for the reaction. The choice of a robust ligand, as mentioned previously, can also help to stabilize the palladium catalyst.[7]
-
-
Hydrodehalogenation: A common side reaction in palladium-catalyzed cross-coupling is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. This is often promoted by the presence of water or other protic impurities.
-
Expert Recommendation: Ensure all reagents and solvents are scrupulously dry. The use of an inert atmosphere (e.g., argon or nitrogen) is essential to prevent the ingress of moisture.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are the best methods for isolating pure this compound?
A: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual catalyst. A multi-step purification strategy is often necessary.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine to remove the base and other inorganic salts.
-
Filtration: Pass the organic solution through a short plug of silica gel or celite to remove the palladium catalyst.
-
Column Chromatography: This is typically the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is usually effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[8]
-
Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Hexanes, or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate, are often good starting points.
-
Troubleshooting Purification:
-
Persistent Impurities: If a persistent impurity co-elutes with the product during column chromatography, consider using a different solvent system or a different stationary phase (e.g., alumina).
-
Product Oiling Out During Recrystallization: This can happen if the cooling rate is too fast or if the solvent is not ideal. Try cooling the solution more slowly or using a different solvent or solvent mixture.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Buchwald-Hartwig amination in this synthesis?
A1: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1] The key steps are:
-
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The pyrrole coordinates to the Pd(II) complex, and the base removes the N-H proton.
-
Reductive Elimination: The N-aryl bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Q2: Can I use a copper-based catalyst for this reaction?
A2: Yes, a copper-catalyzed Ullmann condensation is an alternative method for N-arylation.[5] This reaction typically uses a copper(I) salt, such as CuI, often in the presence of a ligand like 1,10-phenanthroline or an amino acid.[4] While Ullmann couplings can be effective, they often require higher reaction temperatures and may have a more limited substrate scope compared to modern palladium-catalyzed methods.
Q3: Is an inert atmosphere strictly necessary?
A3: Yes, for palladium-catalyzed reactions, an inert atmosphere (argon or nitrogen) is crucial.[2] The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced yields.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to assess the purity of the final product.
III. Optimized Experimental Protocol
This protocol is a starting point and may require optimization for your specific laboratory conditions.
Materials:
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene
-
Pyrrole
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%). Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.2-1.5 equivalents), 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent), and anhydrous toluene.
-
Pyrrole Addition: Add pyrrole (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Follow the purification protocol outlined in the "Difficulty in Product Purification" section above.
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Catalyst Loading | Pd₂(dba)₃: 1-2 mol% | Higher loading may be needed for less reactive substrates. |
| XPhos: 2-4 mol% | Ligand to palladium ratio is important. | |
| Base | NaOtBu: 1.2-1.5 equiv. | Ensure the base is fresh and handled under inert conditions. |
| Solvent | Anhydrous Toluene | Other anhydrous aprotic solvents like dioxane can be used. |
| Temperature | 80-110 °C | Optimize for your specific setup. |
| Reaction Time | 4-24 hours | Monitor for completion. |
IV. References
-
An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC - NIH. (n.d.). Retrieved January 9, 2026, from
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Retrieved January 9, 2026, from [Link]
-
(PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions - ResearchGate. (2025). Retrieved January 9, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 9, 2026, from [Link]
-
Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole - ResearchGate. (2025). Retrieved January 9, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]
-
Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. (2020). Organic Letters, 22(4), 1442–1447. [Link]
-
Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
Preparation of N‐aryl‐pyrroles. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. (2022). Retrieved January 9, 2026, from [Link]
-
Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]
-
Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed. (2020). Retrieved January 9, 2026, from [Link]
-
Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. (n.d.). Retrieved January 9, 2026, from [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (2015). Retrieved January 9, 2026, from [Link]
-
(PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Purification of crude pyrroles - US5502213A - Google Patents. (n.d.). Retrieved January 9, 2026, from
-
(PDF) The Synthesis of Pyrroles from Nitroolefins - ResearchGate. (2025). Retrieved January 9, 2026, from [Link]
-
Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC. (n.d.). Retrieved January 9, 2026, from [Link]
-
Optimization for synthesis of 5-(4-nitrophenyl)dipyrromethane - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents. (n.d.). Retrieved January 9, 2026, from
-
Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed. (2024). Retrieved January 9, 2026, from [Link]
-
Optimization of reaction conditions for the synthesis of pyrrol-2-one (4) - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]- cyclohexane-1,3-dione metabolites in urine of patients suffering from tyrosinemia type I with the use of 1H and 19F NMR spectroscopy - PubMed. (2008). Retrieved January 9, 2026, from [Link]
-
Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 9. This compound | 136773-58-5 [chemicalbook.com]
purification challenges of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Technical Support Center: Purification of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the unique purification challenges associated with this electron-deficient N-arylpyrrole.
Introduction to the Challenges
The purification of this compound (CAS No. 136773-58-5) presents a unique set of challenges due to its molecular structure.[1] The presence of a highly electron-withdrawing 2-nitro-4-(trifluoromethyl)phenyl group significantly influences the compound's polarity, stability, and susceptibility to certain side reactions.[2][3] This guide will address common issues encountered during its purification and provide validated strategies to achieve high purity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems you might encounter during the purification of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
General Purity and Stability Issues
Question 1: My purified product is colored (yellow to brown), even after column chromatography. What is the likely cause and how can I resolve this?
Answer:
Color in the final product is a common issue and can stem from several factors:
-
Oxidation: Pyrrole rings, particularly those with electron-withdrawing substituents, can be susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities.[4]
-
Residual Starting Materials: Incomplete reaction can leave behind starting materials like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene or pyrrole, which can be colored or degrade to colored impurities.
-
Side-Products: The synthesis of N-arylpyrroles can sometimes generate highly conjugated and colored byproducts.[5][6]
-
Acidic Impurities: Residual acid from the synthesis can promote decomposition of the pyrrole ring.
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Conduct purification steps as quickly as possible and, if feasible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in amber vials at low temperatures.[4]
-
Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite. This can effectively remove some colored impurities.
-
Recrystallization: This is often the most effective method for removing colored impurities and achieving high purity. See the detailed protocol in the "Experimental Protocols" section below.
Question 2: My compound appears to be degrading on the silica gel column during chromatography. What's happening and how can I prevent it?
Answer:
The silica gel surface is inherently acidic, which can lead to the degradation of acid-sensitive compounds like some pyrrole derivatives.[7] The nitro and trifluoromethyl groups on the phenyl ring increase the electron deficiency of the pyrrole, potentially making it more susceptible to nucleophilic attack or acid-catalyzed decomposition.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent system containing 0.1-1% triethylamine (Et₃N) or pyridine.[4] This will neutralize the acidic sites on the silica. Flush the packed column with this basic eluent before loading your sample.[7]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which can be less harsh for acid-sensitive compounds.[4]
-
Swift Chromatography: Do not let the compound sit on the column for an extended period. Run the chromatography as efficiently as possible.
Chromatography Troubleshooting
Question 3: I'm having difficulty separating my product from a closely eluting impurity during column chromatography. How can I improve the separation?
Answer:
Co-elution is a common challenge, especially with impurities that have similar polarities to the target compound.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis: Systematically test different solvent systems using Thin Layer Chromatography (TLC). A good starting point for this polar compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[8][9] Aim for an Rf value of around 0.25-0.35 for your product to achieve good separation on the column.[10]
-
Solvent Polarity: The nitro and trifluoromethyl groups make the molecule quite polar.[11] You may need a higher proportion of the polar solvent in your eluent system.
-
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography.[4] This can help to first elute non-polar impurities and then provide better separation of your product from closely eluting polar impurities.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can offer much higher resolution. A reverse-phase column (like C18) with a mobile phase of acetonitrile/water or methanol/water would be a suitable starting point.[12]
Question 4: What are some common impurities I should be looking for in my NMR spectrum?
Answer:
Besides unreacted starting materials, you might encounter:
-
Residual Solvents: Common solvents used in synthesis and workup can be present. These include diethyl ether, ethyl acetate, dichloromethane, hexanes, and any solvents used for recrystallization. You can identify these by comparing the peaks in your spectrum to published tables of common NMR solvent impurities.[13][14][15][16]
-
Water: A broad singlet is often observed for water.
-
Side-Products from Synthesis: Depending on the synthetic route, you might have isomers or byproducts from side reactions. A thorough analysis of the crude reaction mixture by LC-MS can help identify these.
Data Presentation: Purification Method Comparison
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 90-98% | 70-90% | Good for removing a wide range of impurities. | Can be time-consuming; potential for product degradation on silica.[17] |
| Recrystallization | >99% | 50-80% | Excellent for achieving high purity and removing colored impurities. | Lower yield; requires finding a suitable solvent system. |
| Preparative HPLC | >99.5% | 40-70% | Highest resolution for difficult separations.[18] | Expensive; lower throughput. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes).
-
For this acid-sensitive compound, it is recommended to add 0.5% triethylamine to the eluent to deactivate the silica gel.
-
Pack the column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with your chosen solvent system.
-
If using a gradient, start with a lower polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
The ideal solvent will dissolve the compound when hot but not when cold.[8] Impurities should either be soluble at all temperatures or insoluble at all temperatures.
-
Test various solvents on a small scale. Good candidates for this polar compound include ethanol, methanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes or dichloromethane/hexanes.[19][20]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent and heat gently with stirring until the solid is completely dissolved.[4]
-
-
Inducing Crystallization (for mixed solvent systems):
-
While the solution is hot, add the "bad" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy.
-
Add a few more drops of the "good" solvent until the solution is clear again.[4]
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum yield, you can then place the flask in an ice bath.[4]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- Rapid separation of nitroaromatic compounds by solvating gas chromatography. Drug and Chemical Toxicology.
- Troubleshooting common issues in the purification of tetrasubstituted pyrroles. BenchChem.
- Best Solvent for Recrystallization. Nanjing Huaxi Chemical Co.,Ltd.
- How do I purify the resulting compound after a nitro- to amine-group reduction?. ResearchGate.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. National Institutes of Health.
- Nitration of Phenol and Purification by Column Chromatography. Course Hero.
- Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
- COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Irvine.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Institutes of Health.
- Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. MDPI.
- Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Defense Technical Information Center.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Chemistry.
- Synthesis and energetic properties of trifluoromethyl-substituted 2-nitro-[4][9][19]triazolo[1,5-a]pyrimidine derivatives. ResearchGate.
- The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions. National Institutes of Health.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- NMR Proton Shifts for Residual Solvent Impurities. University of Wisconsin-Madison.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Chemistry.
- Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington.
- Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. MDPI.
- Technical Support Center: 1-Phenyl-2,5-dihydro-1H-pyrrole Purification. BenchChem.
- Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Protein purification troubleshooting guide. GE Healthcare.
- This compound. ChemicalBook.
- Purification of crude pyrroles. Google Patents.
- Synthesis and Study of New N-Aryl Pyrroles. International Journal of Current Microbiology and Applied Sciences.
- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society.
- Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Journal of the Chemical Society, Perkin Transactions 1.
- Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
- (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate.
- Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. National Institutes of Health.
- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. National Institutes of Health.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- A Novel Approach for the Synthesis of N-Arylpyrroles. ResearchGate.
- (PDF) The Synthesis of Pyrroles from Nitroolefins. ResearchGate.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health.
- Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes. The Journal of Organic Chemistry.
- Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
- 2-Nitro-4-(trifluoromethyl)phenol. PubChem.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health.
- Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. Google Patents.
- Highly electron deficient diketopyrrolopyrroles. Royal Society of Chemistry.
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overcoming solubility issues with 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole in assays
A Guide for Researchers Working with Hydrophobic Small Molecules such as 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with hydrophobic compounds in their experimental assays. While we will use the specific molecule This compound (hereafter referred to as "Compound X") as a representative example, the principles and troubleshooting strategies discussed are broadly applicable to a wide range of poorly soluble small molecules.
As Senior Application Scientists, we understand that inconsistent results and experimental artifacts due to poor compound solubility can be a significant roadblock in research. This guide provides a structured, in-depth approach to diagnosing and resolving these challenges, ensuring the integrity and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with compounds like Compound X.
Q1: I've dissolved Compound X in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer/cell culture medium. What's happening?
A1: This is a classic sign of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its miscibility with water doesn't guarantee that the compound will remain soluble when the DMSO is diluted into an aqueous environment.[1][2] The dramatic change in solvent polarity reduces the compound's solubility, causing it to precipitate.[3] The final concentration of DMSO in your assay is a critical factor; for most cell-based assays, it should be kept below 0.5% to avoid toxicity, and for some sensitive cell lines, even lower concentrations are necessary.[4][5]
Q2: What is the maximum concentration of DMSO my assay can tolerate?
A2: This is highly dependent on your specific experimental system, particularly for cell-based assays. While a general guideline is to keep the final DMSO concentration at or below 0.1% for sensitive cell types and below 0.5% for more robust ones, it is imperative to determine this empirically.[4] Even at low concentrations (e.g., 0.1%), DMSO can induce transcriptional, translational, and epigenetic changes in cells.[6] At concentrations above 1%, DMSO can cause more severe negative effects, including damage to cell membranes, oxidative stress, and cell death.[4] We strongly recommend running a vehicle control experiment where you expose your cells or assay components to a range of DMSO concentrations to determine the highest concentration that does not produce a biological effect on its own.[7][8]
Q3: How can I determine the maximum soluble concentration of Compound X in my specific assay medium?
A3: You can determine this through a simple empirical test. Prepare a high-concentration stock of Compound X in 100% DMSO. Then, create a series of dilutions of this stock in your pre-warmed (if applicable) assay buffer or cell culture medium.[9] Incubate these dilutions under the same conditions as your experiment and visually inspect for precipitation at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[9] The highest concentration that remains clear is your working maximum soluble concentration.
Q4: Are there alternatives to DMSO for dissolving Compound X?
A4: Yes, several other organic solvents can be used, such as ethanol, methanol, and dimethylformamide (DMF).[10][11] However, like DMSO, these will also need to be kept at a very low final concentration in your aqueous assay. The choice of solvent can sometimes influence the solubility of your compound. It is advisable to test the solubility of Compound X in a few different biocompatible organic solvents.[12]
Q5: I've tried lowering the DMSO concentration, but Compound X is still not soluble enough for my desired assay concentration. What are my next steps?
A5: When simple dilution of an organic stock is insufficient, a systematic approach to solubility enhancement is necessary. You should explore the use of co-solvents, pH adjustment (for ionizable compounds), or the inclusion of solubilizing agents like surfactants or cyclodextrins.[10][13][] It is crucial to validate any new formulation with appropriate vehicle controls to ensure the excipients themselves do not interfere with the assay.[7]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies to systematically address and overcome solubility issues with Compound X.
Troubleshooting Workflow for Compound Precipitation
This workflow will guide you through a logical sequence of steps to diagnose and solve precipitation issues.
Caption: A decision tree for troubleshooting compound precipitation.
Protocol 1: Determining the Maximum Soluble Concentration of Compound X
Objective: To empirically determine the highest concentration of Compound X that remains soluble in the final assay medium.
Materials:
-
Compound X (solid)
-
100% DMSO
-
Assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator set to the experimental temperature
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve Compound X in 100% DMSO to create a concentrated stock solution (e.g., 50 mM or 100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can assist dissolution.[9]
-
Pre-warm Assay Medium: If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warm your assay medium to that temperature.[9]
-
Prepare Serial Dilutions:
-
Label a series of microcentrifuge tubes or wells in a plate.
-
Add a fixed volume of pre-warmed medium to each tube/well.
-
Add a small volume of the DMSO stock to the first tube to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is at your target (e.g., 0.5%). Vortex immediately.
-
Perform 2-fold serial dilutions by transferring half the volume from the first tube to the next, and so on.
-
-
Incubation and Observation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., 0, 1, 4, and 24 hours). You can also examine a small aliquot under a microscope to detect fine precipitates.[9]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for Compound X under these specific assay conditions.
Protocol 2: A Stepwise Approach to Advanced Solubilization
Objective: To systematically test different solubilizing agents when standard organic solvents are insufficient.
Guiding Principle: Always start with the simplest approach and introduce new components one at a time, validating each with a vehicle control in your assay.
Step 1: Co-Solvent Evaluation Co-solvents work by reducing the polarity of the aqueous medium.[3]
-
Select Co-solvents: Common choices include polyethylene glycol 400 (PEG 400), propylene glycol, and glycerol.[]
-
Determine Vehicle Tolerance: Before testing with Compound X, determine the maximum concentration of the co-solvent (in addition to your primary organic solvent like DMSO) that your assay can tolerate without showing artifacts.
-
Test Solubility: Prepare a stock of Compound X in DMSO. Create dilutions in your assay medium containing various non-interfering concentrations of the chosen co-solvent and observe for improved solubility.
Step 2: pH Modification (for Ionizable Compounds) If Compound X has acidic or basic functional groups, altering the pH of the buffer can significantly increase its solubility.[15]
-
Analyze Compound Structure: Determine if Compound X is likely to be an acid or a base. The pyrrole NH proton is weakly acidic, but other groups on the molecule will dominate its ionizable character.[16]
-
Adjust Buffer pH: Prepare your assay buffer at several different pH values around the pKa of the compound's functional group.
-
Test Solubility: Assess the solubility of Compound X at each pH.
-
Confirm Assay Compatibility: Ensure that the optimal pH for solubility is also compatible with the biological components of your assay (e.g., enzyme activity, cell viability).[17]
Step 3: Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Select Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used.
-
Determine Critical Micelle Concentration (CMC) and Vehicle Tolerance: Use a concentration above the surfactant's CMC. As with co-solvents, first test the effect of the surfactant alone on your assay.
-
Test Solubility: Prepare a formulation of Compound X with the surfactant in your assay medium and check for improved solubility.
Caption: A workflow for advanced solubilization strategies.
Protocol 3: Best Practices for Preparing Working Solutions from a DMSO Stock
Objective: To minimize the risk of precipitation during the dilution of a DMSO stock solution into an aqueous medium.
Key Principle: The dilution method itself can significantly impact whether a compound stays in solution. Rapid, efficient mixing is crucial.[17]
Materials:
-
Concentrated stock solution of Compound X in 100% DMSO
-
Aqueous assay buffer or cell culture medium
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the Aqueous Solution: If your assay is performed at a non-ambient temperature (e.g., 37°C), pre-warm your buffer or medium. This can sometimes increase the solubility limit of the compound.[9]
-
Vortex During Addition: This is the most critical step. While vigorously vortexing the tube containing the aqueous medium, add the small volume of the DMSO stock solution directly into the vortex. This promotes rapid dispersion and minimizes localized high concentrations of the compound that can initiate precipitation.[17]
-
Avoid Intermediate Aqueous Dilutions: Do not perform an intermediate dilution of the DMSO stock into a small volume of water or buffer before the final dilution into the assay medium. This intermediate step often creates conditions ripe for precipitation. It is preferable to dilute the DMSO stock directly into the final assay medium which may contain proteins or other components that can help maintain solubility.[10]
-
Use Immediately: Whenever possible, prepare the final working solutions of Compound X immediately before use, as some compounds may precipitate out of a metastable solution over time.
Part 3: Data Summary & Key Parameters
The following table summarizes critical solvent parameters that must be considered and optimized for your specific assay system.
| Parameter | General Recommendation | Rationale | Potential Issues |
| Final DMSO Concentration | < 0.5% (ideal: ≤ 0.1%) | Minimizes solvent-induced cell toxicity and off-target effects.[4] | Higher concentrations can cause cell death, alter gene expression, or interfere with assay components.[4][6] |
| Stock Solution Concentration | As high as solubility allows | A higher stock concentration allows for a smaller volume to be added to the assay, keeping the final organic solvent concentration low.[7] | Highly concentrated stocks may be unstable or prone to precipitation upon freeze-thaw cycles.[18] |
| Vehicle Control | Mandatory. Match final solvent/excipient concentration. | Distinguishes the effect of the compound from the effect of the solvent or solubilizing agents.[8] | Without a proper vehicle control, experimental results are uninterpretable. |
| Working Solution Storage | Prepare fresh before use | Poorly soluble compounds can form metastable solutions that precipitate over time.[17] | Time-dependent precipitation can lead to inconsistent results between experiments. |
References
- Vertex AI Search, based on ResearchGate.
- Vertex AI Search, based on Scientist Solutions. DMSO in cell based assays.
- Vertex AI Search, based on Wikipedia. Dimethyl sulfoxide.
- Vertex AI Search, based on Quora. What effects does DMSO have on cell assays?
- Vertex AI Search, based on MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- Vertex AI Search, based on ResearchGate.
- Vertex AI Search, based on a scientific journal.
- Vertex AI Search, based on BOC Sciences.
- Vertex AI Search, based on a scientific article. Co-solvency and anti-solvent method for the solubility enhancement.
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- Vertex AI Search, based on a scientific forum.
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- Vertex AI Search, based on Benchchem. Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays.
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- Vertex AI Search, based on Slideshare. solubility enhancement and cosolvency by madhavi | PPTX.
- Vertex AI Search, based on PMC - NIH. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
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- Vertex AI Search, based on PubChem - NIH. Pyrrole | C4H5N | CID 8027.
- Vertex AI Search, based on BLDpharm. 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1H-pyrrole.
- Vertex AI Search, based on BIOSYNCE. What is the solubility of pyrrole in different solvents?
- Vertex AI Search, based on ResearchGate. Drug stock solutions best practices?
- Vertex AI Search, based on Cheméo. Chemical Properties of Pyrrole (CAS 109-97-7).
- Vertex AI Search, based on Wikipedia. Pyrrole.
- Vertex AI Search, based on Cheméo. Chemical Properties of 1H-Pyrrole, 2-phenyl- (CAS 3042-22-6).
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Technical Support Center: Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Welcome to the technical support center for the synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary information to navigate the challenges associated with this synthesis and to successfully obtain your target compound with high purity and yield.
Introduction
The synthesis of N-arylpyrroles, particularly those bearing strong electron-withdrawing groups like the 2-nitro-4-(trifluoromethyl)phenyl substituent, is a critical process in the development of various pharmacologically active compounds. The electron-deficient nature of this specific aryl substituent presents unique challenges in the classical pyrrole syntheses. This guide will focus on the widely used Clauson-Kaas/Paal-Knorr reaction, providing insights into potential side reactions and strategies for their mitigation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is very slow or shows low conversion. What are the likely causes and how can I improve the reaction rate?
A1: The primary cause of slow reaction rates in this synthesis is the reduced nucleophilicity of the starting aniline, 2-nitro-4-(trifluoromethyl)aniline. The potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly decrease the electron density on the amine nitrogen, making it a weaker nucleophile.
-
Causality: The Clauson-Kaas and Paal-Knorr syntheses rely on the nucleophilic attack of the amine onto a 1,4-dicarbonyl compound (or its precursor).[1][2] When the amine is deactivated, this initial step is significantly slower.
-
Troubleshooting Strategies:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely by TLC to avoid potential degradation of starting materials or product.
-
Catalyst Choice: While traditionally run in acidic media like acetic acid, stronger Lewis acids can be employed to further activate the dicarbonyl component.[3][4] However, be cautious as very strong acids can lead to unwanted side reactions.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times for sluggish reactions by efficiently heating the polar reaction mixture.[5]
-
Q2: I am observing a significant amount of a dark, tar-like byproduct. What is this and how can I prevent its formation?
A2: The formation of dark, polymeric materials is a common issue in pyrrole synthesis, especially under strong acidic conditions.
-
Causality: Pyrroles are electron-rich aromatic compounds and are susceptible to polymerization and degradation in the presence of strong, non-nucleophilic acids.[6] The initial product, being electron-rich, can be protonated and initiate a chain reaction leading to insoluble, dark-colored polymers.
-
Troubleshooting Strategies:
-
Control Acidity: Use the minimum amount of acid catalyst necessary to promote the reaction. A weaker acid, like acetic acid, is often preferred over stronger mineral acids.[1]
-
Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to the formation of colored impurities.
-
Temperature Management: Avoid excessive heating, as this can accelerate decomposition and polymerization pathways.
-
Q3: My purified product is a pale yellow solid, but the yield is lower than expected. Where could I be losing my product?
A3: Low yields with an otherwise clean product can often be attributed to the work-up and purification steps.
-
Causality: The product, this compound, is a relatively non-polar molecule. However, incomplete reaction or side reactions can produce more polar byproducts, complicating extraction and purification.
-
Troubleshooting Strategies:
-
Work-up Procedure: Ensure thorough extraction of the product from the aqueous layer during the work-up. Use a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended.
-
Purification Method: Column chromatography is the most effective method for purifying this compound.[7] Ensure proper selection of the solvent system (e.g., a hexane/ethyl acetate gradient) to achieve good separation from any unreacted aniline and other impurities. Recrystallization can also be effective if a suitable solvent is found.[8]
-
Q4: Could a nucleophilic aromatic substitution (SNAr) of the nitro group be a competing side reaction?
A4: While theoretically possible, SNAr of the nitro group is generally not a major side reaction under typical Clauson-Kaas or Paal-Knorr conditions.
-
Causality: For an SNAr reaction to occur, a good nucleophile and a good leaving group are required. In this synthesis, the primary nucleophile is the aniline derivative reacting with the dicarbonyl compound. The pyrrole anion, which could potentially act as a nucleophile to displace the nitro group, is not explicitly formed under these reaction conditions.
-
Considerations: If a different synthetic route is employed, for example, starting with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene and the pyrrole anion, then SNAr would be the primary reaction pathway. However, in the context of the Clauson-Kaas/Paal-Knorr synthesis, other side reactions are more prevalent.
Experimental Protocols
The following is a detailed, step-by-step methodology for the synthesis of this compound via a modified Clauson-Kaas reaction. This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Synthesis of this compound
Materials:
-
2-Nitro-4-(trifluoromethyl)aniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid to the flask to dissolve the aniline. To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The reaction is typically complete within 4-8 hours. The product spot should be less polar than the starting aniline.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The product is often a pale yellow solid.[7]
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst, promoting the reaction without being overly harsh.[3][4] |
| Temperature | Reflux (~118 °C) | Provides sufficient energy for the deactivated aniline to react at a reasonable rate. |
| Stoichiometry | 1.1 eq of 2,5-dimethoxytetrahydrofuran | A slight excess of the dicarbonyl precursor ensures complete consumption of the aniline. |
| Purification | Flash Column Chromatography | Effectively separates the non-polar product from the more polar starting aniline and any polar byproducts.[7] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Clauson-Kaas Reaction Mechanism
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis
Welcome to the comprehensive technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful reaction, troubleshoot common issues, and optimize conditions for the efficient synthesis of substituted pyrroles. Pyrroles are fundamental heterocyclic motifs found in a vast array of natural products, pharmaceuticals, and functional materials, making their synthesis a critical endeavor in modern chemistry.[1][2][3]
The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][4] While valued for its simplicity and generally high yields, the reaction is not without its challenges.[2][4] This guide provides in-depth, field-proven insights to overcome these hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the Paal-Knorr pyrrole synthesis in a user-friendly question-and-answer format.
Q1: My Paal-Knorr reaction is resulting in a low yield or failing to proceed. What are the primary factors to investigate?
Low yields are a frequent frustration in the Paal-Knorr synthesis and can often be traced back to several key factors:
-
Suboptimal Reaction Conditions: The classical approach often involves harsh conditions like prolonged heating in strong acid, which can degrade sensitive functional groups on your starting materials or the pyrrole product.[2][5][6]
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to a cascade of unwanted side reactions, consuming your reagents and complicating purification.[7][8]
-
Inappropriate Catalyst Choice or Concentration: The type and amount of acid catalyst are critical. While acid catalysis is generally beneficial, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[5][9]
-
Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can sterically impede the initial nucleophilic attack or the subsequent cyclization, slowing down the reaction.[5][6]
-
Poor Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and may exhibit poor reactivity under standard conditions.[5][8]
To address these issues, a systematic optimization of your reaction conditions is paramount.
Q2: I am observing a significant furan byproduct. How can I suppress its formation and favor the desired pyrrole?
The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[8] This occurs via the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself, competing with the desired reaction with the amine.
The key to minimizing furan formation is precise pH control.
-
Mechanism of Furan Formation: Under strongly acidic conditions, one of the carbonyl groups of the 1,4-dicarbonyl is protonated, which then undergoes enolization. The resulting enol oxygen attacks the other protonated carbonyl, leading to a cyclized intermediate that readily dehydrates to form the furan ring.
-
Optimal pH Range for Pyrrole Synthesis: The Paal-Knorr pyrrole synthesis is best conducted under neutral or weakly acidic conditions.[9] A weak acid, such as acetic acid, is often sufficient to catalyze the reaction by protonating a carbonyl group and activating it for nucleophilic attack by the amine, without being acidic enough to promote significant furan formation.[7][9] Reactions conducted at a pH below 3 are likely to yield the furan as the major product.[9]
Troubleshooting Flowchart: Low Yield and Furan Byproduct Formation
Caption: Troubleshooting workflow for low yields and furan formation.
Q3: What are the modern and milder alternatives to traditional acid catalysts for the Paal-Knorr synthesis?
While traditional Brønsted acids like acetic acid and p-toluenesulfonic acid are effective, modern synthetic chemistry has seen a shift towards milder and more efficient catalytic systems to accommodate sensitive functional groups and improve sustainability.[2][3]
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ can effectively catalyze the reaction, often under milder conditions and with shorter reaction times.[6][10]
-
Heterogeneous Catalysts: Solid acid catalysts like clays (e.g., montmorillonite), silica sulfuric acid, and layered α-Zr(KPO₄)₂ offer advantages in terms of easy separation and reusability.[2][10]
-
Iodine: Molecular iodine has been reported as an efficient catalyst for the Paal-Knorr synthesis, enabling reactions to proceed at room temperature, sometimes even under solvent-free conditions.[2][10]
-
Ionic Liquids: Ionic liquids like [BMIm]BF₄ can serve as both the solvent and catalyst, facilitating the reaction at room temperature without the need for an additional acid catalyst.[10]
-
Mechanochemical Synthesis: A green chemistry approach involves the use of ball milling with a biosourced organic acid like citric acid as a catalyst, offering a solventless and rapid synthesis of pyrroles.[11]
Comparative Overview of Catalytic Systems
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Acetic acid, p-TsOH | Heating in organic solvents | Readily available, inexpensive | Can be harsh, may lead to side reactions |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃ | Room temp. to moderate heating | Mild conditions, high efficiency | Can be expensive, moisture sensitive |
| Heterogeneous | Montmorillonite clay, Silica sulfuric acid | Varies, often with heating | Recyclable, easy work-up | May require higher temperatures or longer times |
| "Green" Catalysts | Iodine, Citric Acid (mechanochem.) | Room temp., solvent-free | Environmentally friendly, mild | Substrate scope may be limited |
| Ionic Liquids | [BMIm]BF₄ | Room temperature | Dual role as solvent and catalyst | Viscosity, cost, and purification challenges |
Q4: How do the electronic and steric properties of the amine and 1,4-dicarbonyl compound affect the reaction?
The nature of the substituents on both the amine and the 1,4-dicarbonyl compound significantly influences the reaction rate and outcome.
-
Amine Reactivity:
-
Nucleophilicity: More nucleophilic amines (e.g., primary aliphatic amines) generally react faster than less nucleophilic ones (e.g., anilines with strong electron-withdrawing groups).[5] For less reactive amines, longer reaction times or more forcing conditions may be necessary.[2]
-
Steric Hindrance: Sterically bulky primary amines can slow down the initial attack on the carbonyl group.
-
-
1,4-Dicarbonyl Reactivity:
-
Steric Hindrance: Sterically demanding groups near the carbonyls can hinder the approach of the amine.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the electrophilicity of the carbonyl carbons.
-
Reaction Mechanism of the Paal-Knorr Pyrrole Synthesis
The currently accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate.[1][2][12]
Caption: The mechanistic pathway of the Paal-Knorr pyrrole synthesis.
Experimental Protocols
General Protocol for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a fresh, high-purity primary amine.[7]
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 equivalent).
-
Add the primary amine (1.1 - 1.5 equivalents).
-
Add the chosen solvent (e.g., ethanol, acetic acid, or consider solvent-free conditions).[7]
-
Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).[7]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[7]
-
References
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Wikipedia. (2023, December 2). Paal–Knorr synthesis.
- Elsevier. (2025, August 5). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis.
- Balakrishna, A., et al. (2018, October 19). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Taylor & Francis Online. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- Royal Society of Chemistry. (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- ResearchGate. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability issues of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole in solution
Technical Support Center: Stability of Novel Phenylpyrrole Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Framework for Stability Assessment
The compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole represents a class of molecules with significant potential in medicinal chemistry, combining the unique electronic properties of a nitroaromatic system, the metabolic stability often conferred by a trifluoromethyl group, and the versatile heterocyclic pyrrole core.[1][2][3] However, specific, publicly available stability data for this exact compound is limited.
This guide, therefore, serves as a comprehensive framework for researchers encountering stability issues with this compound or structurally similar novel chemical entities (NCEs). Instead of presenting unverified specifications, we will empower you with the principles, protocols, and troubleshooting logic required to systematically investigate and understand the stability of your compound in solution. Our approach is grounded in the principles of forced degradation, as mandated by international regulatory bodies like the ICH, to proactively identify potential liabilities.[4][5]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common observations and questions that arise during early-stage development when handling novel compounds in solution.
Q1: My solution of the compound, initially colorless, has developed a yellow or brown tint over time. What is the likely cause?
A1: A change in color is a primary indicator of chemical degradation. For a molecule with the structure of this compound, there are two highly probable causes:
-
Pyrrole Ring Degradation: The pyrrole ring is susceptible to oxidation and polymerization, especially under acidic conditions or upon exposure to air and light.[6] These reactions often produce highly colored polymeric materials.
-
Nitro Group Transformation: Nitroaromatic compounds can undergo reduction to form nitroso and amino derivatives, or participate in other reactions that alter the chromophore of the molecule, leading to a visible color change.[2] The electron-withdrawing nature of the nitro group makes the compound susceptible to certain degradation pathways.[2]
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil to exclude light. Many nitroaromatic compounds are known to be photosensitive.[7][8]
-
De-gas Solvents: Use solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen, which can initiate oxidative degradation.
-
Control pH: Ensure the pH of your solution is neutral and buffered if necessary. Pyrrole rings can be particularly unstable in acidic environments.[6]
Q2: My HPLC analysis shows a progressive decrease in the main compound peak area over a few hours/days, even when stored in the dark. What should I investigate?
A2: A time-dependent loss of the parent compound suggests a fundamental instability in the chosen solvent or conditions. The primary suspects are hydrolysis, solvent-mediated degradation, or slow oxidation.
-
Hydrolytic Degradation: While the core structure appears robust against hydrolysis, extreme pH conditions (strong acid or base) can promote degradation. Under strongly alkaline conditions, the trifluoromethyl group can, in some cases, undergo slow hydrolysis to a carboxylic acid.[9]
-
Solvent Reactivity: Certain solvents, particularly protic solvents like methanol, can sometimes participate in degradation reactions, especially under photolytic conditions. A study on nitroaromatic explosives found that stability was highly dependent on the solvent system, with some compounds showing pronounced decomposition in acetonitrile/water but stability in methanol/water.[10]
Troubleshooting Steps:
-
Conduct a Solvent Screen: Prepare solutions in a range of solvents of varying polarity and proticity (e.g., Acetonitrile, DMSO, Toluene, Dichloromethane) and monitor the compound's concentration over time by HPLC.
-
Perform a pH Profile: Prepare your compound in a series of aqueous buffers across a relevant pH range (e.g., pH 3, 5, 7, 9) and analyze at set time points to identify any pH-dependent degradation.
-
Check for New Peaks: Carefully examine your chromatograms for the appearance of new peaks, which are indicative of degradation products. A stability-indicating HPLC method is crucial for this analysis.[11]
Q3: I see multiple new, smaller peaks appearing in my chromatogram after leaving the sample on the autosampler overnight. Are these impurities or degradants?
A3: This is a classic stability issue. While they could be impurities from the original sample, their appearance over time strongly suggests they are degradation products. Autosampler conditions (often at room temperature and exposed to light) can be inadvertently stressful.
-
Photodegradation: As mentioned, nitroaromatic and trifluoromethylphenyl moieties can be susceptible to degradation upon exposure to UV light.[7][9] Standard laboratory lighting or sunlight can be sufficient to induce these changes.
-
Thermal Degradation: If the autosampler is not temperature-controlled, elevated room temperatures can accelerate slow degradation reactions.
Troubleshooting Steps:
-
Use a Temperature-Controlled Autosampler: Set the autosampler temperature to a lower value (e.g., 4-10 °C) to slow down potential degradation.
-
"Time-Zero" vs. "Time-Final" Injection: Analyze a freshly prepared standard immediately. Then, analyze the same standard again after it has been sitting in the autosampler for the duration of a typical analytical run. A significant difference in the chromatographic profile confirms on-instrument degradation.
-
Initiate a Forced Degradation Study: To definitively identify and characterize these degradants, a formal forced degradation or stress testing study is the next logical step.[4][12] This will help you understand which conditions (light, heat, acid, base, oxidation) are causing the degradation.
Part 2: Key Experimental Protocols
To systematically investigate the stability of a novel compound, a forced degradation study is essential. This process intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[11][13]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify the degradation pathways of this compound and to generate its degradation products for analytical method development.
Materials:
-
Target compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)
-
Stress Reagents: 1 M HCl, 1 M NaOH, 3-6% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-UV/DAD/MS system, pH meter, calibrated oven, photostability chamber (ICH Q1B compliant).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in ACN or another suitable solvent.
-
Stress Condition Setup: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Aim for 5-20% degradation.[5]
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate a solution and solid sample in an oven at 80°C.
-
Photolytic Degradation: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[11] Run a dark control in parallel.
-
-
Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching: Before analysis, neutralize acidic/basic samples with an equimolar amount of base/acid.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Use a Photo-Diode Array (PDA) detector to check for peak purity and a Mass Spectrometer (MS) to obtain mass information on the parent compound and any new peaks.
Data Presentation: Summarize the results in a clear table to compare the effects of different stress conditions.
| Stress Condition | Parameters | Duration (hr) | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Data | Data | e.g., Color change to yellow |
| Base Hydrolysis | 0.1 M NaOH, RT | 24 | Data | Data | e.g., Rapid loss of parent peak |
| Oxidation | 3% H₂O₂, RT | 24 | Data | Data | e.g., Formation of two major degradants |
| Thermal | 80°C (Solution) | 48 | Data | Data | e.g., Minor degradation observed |
| Photolytic | ICH Q1B | - | Data | Data | e.g., Significant degradation vs. dark control |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.
Methodology:
-
Column Selection: Start with a versatile, high-purity silica column, such as a C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase Scouting:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Gradient Elution: Develop a gradient method to ensure elution of both polar and non-polar compounds. A typical starting gradient might be 10-95% B over 20 minutes.
-
Method Optimization:
-
Inject a mixture of samples from all stress conditions (the "degradation cocktail").
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradant peaks.
-
Use a PDA detector to confirm that the parent peak is spectrally pure in all stressed samples (i.e., no co-eluting degradants).
-
-
Wavelength Selection: Use the PDA detector to identify the optimal wavelength for detection of the parent compound and all major degradants.
Part 3: Visualization of Concepts
Diagram 1: Potential Sites of Instability
The following diagram highlights the functional groups on the this compound molecule that are most likely to be involved in degradation reactions based on general chemical principles.
Caption: Key functional groups and their potential roles in solution instability.
Diagram 2: Workflow for a Forced Degradation Study
This workflow illustrates the systematic process of conducting a forced degradation study, from initial setup to final analysis, as outlined in Protocol 1.
Caption: Systematic workflow for conducting forced degradation studies.
References
- Bausinger T, Preuss J. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. J Hazard Mater. 2009;162(2-3):1578-82.
- Alsante KM, Hatajik TD, Lohr LL, et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2003.
- ResearchGate. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature.
- Ju KS, Parales RE. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiol Mol Biol Rev. 2010;74(2):250-72.
- ResearchGate. Biodegradation and biotransformation of organofluorine compounds.
- Klick S, Muzaffar A, Wozniak T, et al. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Biomed Anal. 2005;38(5):813-30.
- Singh S, Kumar V, Singh R. Forced Degradation Studies. SciSpace. 2016.
- ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025.
- ResearchGate. Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol.
- Francisco R, Serafim R, Aires-da-Silva F, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(15):3009.
- Fernández-Fariña S, Fernández-Rodríguez MJ, Gómez-Ruiz S, et al. Stepwise degradation of trifluoromethyl platinum(II) compounds. Inorg Chem. 2013;52(1):219-30.
- ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds.
- Chen B, Yang C, Goh NK. Direct photolysis of nitroaromatic compounds in aqueous solutions. J Environ Sci (China). 2005;17(4):598-604.
- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. 2019.
- ResearchGate. Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene.
- ResearchGate. Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments.
- ResearchGate. Formation of pyrrole at different pH values.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. 2022.
- ResearchGate. Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines.
- National Science Foundation. Project Overview - Biodegradation of ''Hidden'' High Molecular Weight Polycyclic Aromatic Hydrocarbons: Closing Critical Research Gaps.
- MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. 2024.
- Wikipedia. Pyrrole.
- International Council for Harmonisation (ICH). Quality Guidelines.
- Sri Indu Institute of Pharmacy. GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS.
- U.S. Food & Drug Administration (FDA). Guidance for Industry #5 - Drug Stability Guidelines. 1986.
- Pharmaguideline. Stability sample testing.
- Tzankova D, Vladimirova S, Peikova L, et al. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. 2018;53(3):451-464.
- American Chemical Society. Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. 2025.
- MDPI. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. 2022.
- American Society for Microbiology. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds.
Sources
- 1. nbinno.com [nbinno.com]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. scispace.com [scispace.com]
troubleshooting guide for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole experiments
Answering the complex challenges faced by researchers, this Technical Support Center provides an in-depth troubleshooting guide for experiments involving 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole . As a key intermediate in medicinal chemistry and materials science, successful experimentation with this compound requires a nuanced understanding of its synthesis, reactivity, and handling.[1] This guide, structured in a practical question-and-answer format, offers field-proven insights and detailed protocols to navigate potential pitfalls and ensure experimental success.
Section 1: Synthesis and Purification
The construction of the N-aryl pyrrole core is a critical first step where many challenges can arise. Low yields, side reactions, and purification difficulties are common hurdles. This section addresses these primary concerns.
Q1: My synthesis of this compound is resulting in very low yields. What are the likely causes and how can I optimize the reaction?
A1: Low yields in N-aryl pyrrole syntheses, particularly with electronically demanding substrates like this one, often stem from three main factors: the reactivity of the starting materials, the reaction conditions, and the chosen synthetic route.
The most common and robust method for this specific molecule is the Clauson-Kaas synthesis , which involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 2,5-dimethoxytetrahydrofuran in an acidic medium.[2]
Causality and Troubleshooting Steps:
-
Reduced Nucleophilicity of the Aniline: The starting material, 2-nitro-4-(trifluoromethyl)aniline, is a very poor nucleophile. The strong electron-withdrawing effects of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group significantly reduce the electron density on the amine nitrogen, making its attack on the dicarbonyl precursor difficult.[3]
-
Solution: Ensure sufficiently acidic conditions. The acid catalyst (typically glacial acetic acid or a stronger acid like p-toluenesulfonic acid) is crucial for activating the 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl species. You may need to screen different acid catalysts or increase the reaction temperature to drive the condensation forward.[4]
-
-
Inappropriate Reaction Conditions: The classical Paal-Knorr or Clauson-Kaas syntheses can require prolonged heating, which may lead to substrate degradation, especially with sensitive nitroaromatic compounds.[3]
-
Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Start with moderate temperatures (e.g., 80-100 °C) and only increase if the reaction is not proceeding. The use of a higher-boiling solvent like propionic acid or a microwave reactor can sometimes improve yields and reduce reaction times.[5]
-
-
Purity of Starting Materials: Impurities in either the aniline precursor or the 2,5-dimethoxytetrahydrofuran can inhibit the reaction or introduce side products.
-
Solution: Use freshly purified starting materials. 2,5-dimethoxytetrahydrofuran should be checked for peroxide formation and distilled if necessary.
-
Q2: I'm observing a significant, hard-to-remove byproduct in my reaction mixture. What could it be and how can I prevent it?
A2: The most likely byproduct is unreacted 2-nitro-4-(trifluoromethyl)aniline. Due to its poor nucleophilicity, a significant portion may remain even after extended reaction times. Another possibility, though less common in the Clauson-Kaas variant, is the formation of furan derivatives from the self-condensation of the 1,4-dicarbonyl intermediate under strongly acidic conditions.[3]
Prevention and Purification Strategies:
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 2,5-dimethoxytetrahydrofuran to ensure the complete consumption of the more valuable aniline starting material.
-
Purification: Unreacted aniline can typically be separated from the desired pyrrole product using column chromatography. The desired product is generally less polar than the aniline starting material. An alternative method is an acidic wash: dissolve the crude mixture in a non-polar organic solvent (like diethyl ether or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl).[6] The basic aniline will be protonated and move into the aqueous layer, while the non-basic pyrrole product remains in the organic phase.[7]
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check_conditions -> suboptimal; suboptimal -> increase_temp [label="Yes (Slow)"]; suboptimal -> monitor_tlc [label="No"]; increase_temp -> monitor_tlc; monitor_tlc -> end_success;
check_nucleophilicity -> stronger_acid; stronger_acid -> monitor_tlc; }
A troubleshooting workflow for low-yield N-aryl pyrrole synthesis.
Section 2: Handling, Storage, and Safety
Nitroaromatic and trifluoromethyl-containing compounds require careful handling. Adherence to safety protocols is paramount for researcher safety and compound stability.
Q3: What are the primary safety hazards for this compound, and what personal protective equipment (PPE) is required?
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[8][9]
-
Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled, potentially causing irritation to the digestive and respiratory tracts.[8][10]
-
Chronic Effects: Long-term exposure data is not available, but caution is advised.[8]
Mandatory PPE and Handling Practices:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[8]
-
Lab Coat: A standard lab coat is required to protect clothing.
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]
Q4: How should I properly store this compound to ensure long-term stability?
A4: Pyrrole and its derivatives can be sensitive to air and light, leading to gradual darkening and polymerization. The electron-withdrawing groups on this compound may increase its stability compared to simple pyrroles, but proper storage is still essential.
-
Environment: Keep in a cool, dry, and dark place.[9]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.
Section 3: Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized material before proceeding to subsequent experimental steps.
Q5: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for this compound?
A5: The NMR spectrum will show distinct signals for both the pyrrole and the substituted phenyl rings. The electron-withdrawing nature of the N-aryl group will shift the pyrrole protons downfield compared to unsubstituted pyrrole.[12]
| Expected ¹H and ¹³C NMR Data (in CDCl₃) | |
| Proton (¹H) | Expected Chemical Shift (δ, ppm) & Multiplicity |
| Pyrrole H-2, H-5 (α-protons) | ~7.0 - 7.2 (t) |
| Pyrrole H-3, H-4 (β-protons) | ~6.4 - 6.6 (t) |
| Phenyl H-3 | ~8.1 - 8.3 (d) |
| Phenyl H-5 | ~7.9 - 8.1 (dd) |
| Phenyl H-6 | ~7.6 - 7.8 (d) |
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| Pyrrole C-2, C-5 (α-carbons) | ~123 - 125 |
| Pyrrole C-3, C-4 (β-carbons) | ~112 - 114 |
| Phenyl C-4 (C-CF₃) | ~128 - 130 (q, J ≈ 35 Hz) |
| Phenyl C-2 (C-NO₂) | ~145 - 147 |
| CF₃ | Quartet (q) in ¹³C NMR, Singlet (s) in ¹⁹F NMR |
Note: These are estimated values. Actual shifts may vary based on solvent and concentration. The signals for the pyrrole protons are often referred to as "triplets" due to similar coupling constants to their two neighbors.[13][14]
Q6: My NMR spectrum shows extra peaks. What are the most common impurities?
A6: Besides unreacted starting materials, common impurities include:
-
Residual Solvents: Peaks corresponding to ethyl acetate, hexane, dichloromethane, or the reaction solvent (e.g., acetic acid).
-
Water: A broad singlet that can appear at various chemical shifts depending on the solvent.
-
Silicone Grease: A singlet around 0 ppm if grease was used on glassware joints.
-
Degradation Products: If the compound has been stored improperly, you may see broad signals indicative of oligomers or polymers.
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of the title compound.
Protocol 1: Synthesis via Clauson-Kaas Reaction
This protocol describes a general method for the synthesis of this compound.
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// Edges start_mats -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; }
General workflow for the Clauson-Kaas synthesis of the title compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting aniline spot is no longer visible (typically 2-6 hours).[15]
-
Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water, which should cause the crude product to precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acetic acid), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Methodology:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with an appropriate non-polar eluent (e.g., Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound, typically as a yellow solid.[16]
References
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
- Malacria, M., et al. (n.d.).
- Cole-Parmer. (n.d.).
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem.
- Malacria, M., et al. (n.d.).
- Fisher Scientific. (2025).
- TCI Chemicals. (n.d.).
- Sigma-Aldrich. (2025).
- ChemicalBook. (n.d.). Pyrrole(109-97-7) 1H NMR spectrum. ChemicalBook.
- BLDpharm. (n.d.). 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1H-pyrrole. BLDpharm.
- Sharma, V., et al. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.
- ACS Sustainable Chemistry & Engineering. (2020). N-Aryl Pyrrole Synthesis from Biomass-Derived Furans and Arylamine over Lewis Acidic Hf-Doped Mesoporous SBA-15 Catalyst.
- Kamal, A., et al. (n.d.). An Update on the Synthesis of Pyrrolo[11][18]benzodiazepines. NIH.
- Scribd. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Scribd.
- MDPI. (n.d.).
- ResearchGate. (2025). Substituted pyrrole synthesis from nitrodienes | Request PDF.
- BenchChem. (2025).
- RSC Publishing. (2015).
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing the 1H-Pyrrol-2(3H)-one Scaffold. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Pyrrole Derivatives Using trans-β-Nitrostyrene. BenchChem.
- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
- ChemicalBook. (2022). This compound. ChemicalBook.
- ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review).
- Recent Advancements in Pyrrole Synthesis. (n.d.). Recent Advancements in Pyrrole Synthesis. NIH.
- PubMed. (2024).
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
- ResearchGate. (2025). Analysis of the N.M.R. Spectrum of pyrrole.
- BenchChem. (2025). Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide. BenchChem.
- Wikipedia. (n.d.). Pyrrole. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Phenyl-1H-pyrrole-based Polymers. BenchChem.
- ResearchGate. (2025). (PDF)
- Ataman Kimya. (n.d.). PYRROLE.
- NIH. (n.d.). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. NIH.
- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
Sources
- 1. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
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- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Impurities in 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole Production
Welcome to the technical support center for the synthesis and purification of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific N-arylpyrrole synthesis. Our focus is on providing practical, mechanistically-grounded solutions to minimize impurity formation and achieve high product purity.
Synthesis Overview and Key Challenges
The most direct and widely adopted method for synthesizing 1-arylpyrroles, such as this compound, is the Clauson-Kaas pyrrole synthesis . This reaction involves the acid-catalyzed condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, typically 2,5-dimethoxytetrahydrofuran (DMTHF).[1][2]
The reaction proceeds via the acid-catalyzed hydrolysis of DMTHF to form succinaldehyde in situ. The succinaldehyde then undergoes a double condensation with the primary amine, 2-nitro-4-(trifluoromethyl)aniline, followed by cyclization and dehydration to yield the final pyrrole product. While robust, this pathway is susceptible to competing side reactions, primarily driven by the acidic conditions and thermal sensitivity of the reagents and product.
Caption: General scheme for the Clauson-Kaas synthesis.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My reaction yields a significant, non-polar byproduct that co-elutes closely with my desired product.
-
Question: What is this byproduct and how can I prevent its formation?
-
Answer & Rationale: The most common byproduct in Paal-Knorr and Clauson-Kaas type syntheses is the corresponding furan .[3] This occurs when the 1,4-dicarbonyl intermediate (succinaldehyde), generated from the hydrolysis of 2,5-dimethoxytetrahydrofuran, undergoes an acid-catalyzed intramolecular cyclization and dehydration before it can react with the aniline. This side reaction is highly competitive with the desired pyrrole formation, especially under strongly acidic conditions or at elevated temperatures. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the aniline starting material decreases its nucleophilicity, slowing down the desired reaction and giving the furan formation pathway a greater opportunity to occur.[3]
Caption: Competing pathways for the succinaldehyde intermediate.
-
Preventative Protocol:
-
Catalyst Moderation: Avoid strong mineral acids. Use a weaker Brønsted acid like glacial acetic acid, which can also serve as the solvent.[2]
-
Buffered System: For sensitive substrates, consider using an acetate buffer system (e.g., sodium acetate in acetic acid/water) to maintain a more controlled pH.[4]
-
Temperature Control: Start the reaction at a moderate temperature (e.g., 70-80 °C) and monitor by TLC. Avoid excessive heating, as high temperatures strongly favor the furan-forming elimination reaction.[3]
-
Issue 2: My crude product is heavily contaminated with the starting aniline.
-
Question: My reaction seems incomplete, and purification is difficult. How can I remove the unreacted 2-nitro-4-(trifluoromethyl)aniline?
-
Answer & Rationale: This issue arises from either incomplete reaction or, more commonly, the challenge of separating two compounds with similar polarities via chromatography alone. The key difference to exploit is basicity. 2-nitro-4-(trifluoromethyl)aniline is a primary aromatic amine and is basic enough to be protonated by a dilute acid. The target pyrrole product, however, is a very weak base because the nitrogen lone pair is delocalized within the aromatic pyrrole ring system, making it significantly less available for protonation.
-
Purification Protocol: Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and wash it three times with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Mechanism: The basic aniline (Ar-NH₂) will react with the acid to form the ammonium salt (Ar-NH₃⁺Cl⁻), which is highly soluble in the aqueous layer and is thus removed from the organic phase. The weakly basic pyrrole remains in the organic layer.[5]
-
Neutralization & Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Validation: The resulting crude material should show a significant reduction or complete absence of the aniline spot by TLC analysis. This material is now ready for final purification by column chromatography or recrystallization.
-
Issue 3: My final, purified product is yellow or brown, even though NMR and LC-MS show high purity.
-
Question: What is causing the color, and how can I obtain a colorless product?
-
Answer & Rationale: Pyrrole and its derivatives can be susceptible to oxidation and slow polymerization, forming highly colored, high-molecular-weight impurities that are often present in trace amounts not easily detected by standard NMR.[5] These impurities can be formed by exposure to air, light, or residual acid over time.
-
Decolorization Protocol:
-
Activated Carbon Treatment: Dissolve the colored product in a minimal amount of a suitable hot solvent (e.g., ethanol, or a hexane/ethyl acetate mixture). Add a small amount (1-2% by weight) of activated carbon to the hot solution.
-
Reflux: Swirl or stir the mixture and gently reflux for 5-10 minutes. The activated carbon will adsorb the colored, polymeric impurities.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon. Caution: Perform this step quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the pure, colorless crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal reaction conditions to start with?
-
A1: A reliable starting point is to use 2-nitro-4-(trifluoromethyl)aniline and a slight excess (1.1 equivalents) of 2,5-dimethoxytetrahydrofuran with glacial acetic acid as both the catalyst and solvent. Begin by heating the mixture at 75 °C for 2-3 hours, monitoring the consumption of the aniline by TLC.[2]
-
-
Q2: Besides the furan and unreacted aniline, what other impurities should I look for?
-
A2: While less common, you may encounter impurities from the starting materials themselves. Always ensure the purity of your 2-nitro-4-(trifluoromethyl)aniline and 2,5-dimethoxytetrahydrofuran before starting.[3] Additionally, under harsh conditions, degradation of the trifluoromethyl or nitro groups could occur, though this is rare.
-
-
Q3: Is column chromatography effective for final purification?
-
A3: Yes, column chromatography is highly effective after an initial acid wash.[5] Given the moderate polarity of the product, a silica gel column with a gradient elution system, such as 5% to 20% ethyl acetate in hexanes, typically provides excellent separation from any remaining non-polar furan byproduct and other minor impurities.
-
Recommended Purification Workflow
For achieving the highest purity, a multi-step approach is recommended. This workflow systematically removes different classes of impurities at each stage.
Caption: A comprehensive workflow for purifying the target compound.
Summary of Key Parameters
For successful synthesis, careful control over experimental variables is paramount. The table below summarizes the impact of key parameters on product purity.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Acid Catalyst | Glacial Acetic Acid | Too Strong (e.g., H₂SO₄): Promotes rapid furan formation and potential product degradation.[3] Too Weak/None: Reaction will be extremely slow or will not proceed. |
| Temperature | 70 - 85 °C | Too High (>100 °C): Increases the rate of furan formation and risk of product decomposition. Too Low (<60 °C): Very slow reaction rate, leading to incomplete conversion. |
| Solvent | Glacial Acetic Acid, Toluene | Acetic acid acts as both solvent and catalyst. Other aprotic solvents like toluene can be used with a catalytic amount of a stronger acid like P₂O₅.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | While not strictly required, an inert atmosphere can help prevent oxidative side reactions that lead to colored impurities, especially during prolonged heating. |
References
- Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. National Institutes of Health (NIH).
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.
- A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate.
- Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. MDPI.
Sources
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Reaction Rate of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole Formation
Welcome to the Technical Support Center for the synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance your reaction rates and improve overall yields.
The synthesis of this compound, typically achieved through a Clauson-Kaas or Paal-Knorr type reaction, presents a significant challenge due to the electronic properties of the starting aniline. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), on the phenyl ring severely deactivates the aniline nitrogen, making it a poor nucleophile. This diminished nucleophilicity is the primary reason for slow reaction rates and often incomplete conversions under standard conditions. This guide will provide you with the expertise to overcome these hurdles.
Troubleshooting Guide: Enhancing Reaction Rates
This section is structured in a question-and-answer format to directly address the common issues encountered during the synthesis of this compound.
Question 1: My reaction is extremely slow or has stalled completely. How can I increase the reaction rate?
Answer:
A sluggish reaction is the most common issue in the synthesis of this target molecule, directly attributable to the low nucleophilicity of 2-nitro-4-(trifluoromethyl)aniline. Here are several strategies to accelerate the reaction, ranging from catalyst selection to optimizing reaction conditions.
1. Catalyst Selection is Crucial:
The traditional Clauson-Kaas reaction often uses a Brønsted acid like acetic acid.[1][2] However, for deactivated anilines, a stronger catalytic system is often necessary.
-
Lewis Acids: Lewis acids can enhance the electrophilicity of the 1,4-dicarbonyl surrogate (e.g., 2,5-dimethoxytetrahydrofuran), making it more susceptible to attack by the weakly nucleophilic aniline. Scandium triflate (Sc(OTf)₃) is a particularly effective Lewis acid catalyst for the synthesis of N-substituted pyrroles and can significantly improve reaction rates and yields.[3] Other Lewis acids to consider include zinc triflate (Zn(OTf)₂), magnesium iodide etherate (MgI₂·OEt₂), and zirconium oxychloride (ZrOCl₂·8H₂O).[2][3]
-
Heterogeneous Acid Catalysts: For easier removal and potential recycling, solid acid catalysts can be employed. Options include silica-supported sulfuric acid or H₃PW₁₂O₄₀/SiO₂.[1]
-
Transition Metal Catalysts: While more commonly used in C-N cross-coupling reactions, certain copper and palladium catalysts can also be effective in promoting the N-arylation of pyrrole.[4]
2. Optimize Reaction Temperature and Method:
-
Elevated Temperatures: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or degradation of starting materials and products at excessively high temperatures. A systematic optimization of the temperature is recommended.
-
Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating slow reactions.[5] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes.[5]
3. Choice of Solvent:
The solvent can play a significant role in the reaction rate. While acetic acid can act as both a solvent and a catalyst in the classical Clauson-Kaas reaction, other solvents may be more suitable with different catalytic systems.[2] For instance, when using Lewis acids like Sc(OTf)₃, aprotic solvents like dioxane or acetonitrile are often preferred.[3] In some greener protocols, water has been used as a solvent with specific catalysts like ZrOCl₂·8H₂O.[2]
Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer:
Byproduct formation can be a significant issue, leading to lower yields and complicating purification.
-
Unreacted Starting Materials: Due to the slow reaction rate, a common "byproduct" is simply unreacted 2-nitro-4-(trifluoromethyl)aniline. The strategies mentioned in Question 1 to enhance the reaction rate will also help to drive the reaction to completion and reduce the amount of unreacted starting material.
-
Furan Formation: In Paal-Knorr type syntheses, the 1,4-dicarbonyl compound can undergo self-condensation under acidic conditions to form a furan derivative. This is more prevalent in strongly acidic conditions. If furan formation is suspected, consider using a milder acid catalyst or a Lewis acid.
-
Polymerization/Degradation: Pyrroles can be sensitive to strong acids and high temperatures, leading to polymerization or degradation.[6] Careful control of reaction conditions and minimizing reaction time can help to mitigate these issues. Using a milder, more efficient catalyst can allow for lower reaction temperatures and shorter reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound synthesis?
The reaction is a variation of the Clauson-Kaas or Paal-Knorr synthesis.[1][7] The generally accepted mechanism involves the acid-catalyzed hydrolysis of the 1,4-dicarbonyl surrogate (e.g., 2,5-dimethoxytetrahydrofuran) to a more reactive dicarbonyl species. The primary amine (2-nitro-4-(trifluoromethyl)aniline) then attacks one of the carbonyl groups to form a hemiaminal, followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.[6]
Q2: How do the electron-withdrawing groups on the aniline affect the reaction?
The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups. They pull electron density away from the phenyl ring and, by extension, from the nitrogen atom of the aniline. This significantly reduces the nucleophilicity of the nitrogen, making it less reactive towards the electrophilic carbonyl carbons of the 1,4-dicarbonyl compound. This is the primary reason for the slow reaction rate.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the starting materials (2-nitro-4-(trifluoromethyl)aniline and the 1,4-dicarbonyl surrogate) and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify any major byproducts.
Q4: What are the recommended purification methods for the final product?
The crude product can typically be purified by column chromatography on silica gel using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. Recrystallization from a suitable solvent system may also be an effective purification method.
Data Presentation
The choice of catalyst can have a dramatic impact on the reaction time and yield, especially when working with deactivated anilines. The following table provides a comparison of different catalytic systems for the synthesis of N-aryl pyrroles.
| Catalyst System | Amine Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Acetic Acid (reflux) | Aniline | Conventional Heating | Several hours | 59-95 | [2] |
| Acetic Acid (microwave) | p-Nitroaniline | 170 °C | 30 min | 39 | [5] |
| Sc(OTf)₃ (3 mol%) | Aromatic amines | 100 °C, Dioxane | 1-2 h | 74-95 | [3] |
| ZrOCl₂·8H₂O (4 mol%) | Aryl/alkyl amines | 60 °C, Water | 0.5-1 h | 70-98 | [2] |
| Zn(OTf)₂ (5 mol%) | Aniline derivatives | 70 °C, Solvent-free | 8 h | Moderate to Excellent | [2] |
| Iodine (5 mol%) | Various amines | Microwave, Solvent-free | 5-15 min | 75-98 | [8] |
Experimental Protocols
The following is a detailed, step-by-step methodology for an optimized synthesis of this compound.
Optimized Protocol using Scandium Triflate Catalyst
-
Reactant Preparation: Ensure that 2-nitro-4-(trifluoromethyl)aniline and 2,5-dimethoxytetrahydrofuran are of high purity. Dry the solvent (dioxane) over molecular sieves prior to use.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-4-(trifluoromethyl)aniline (1.0 mmol, 1.0 eq).
-
Add anhydrous dioxane (10 mL) to the flask and stir to dissolve the aniline.
-
Add scandium triflate (Sc(OTf)₃) (0.03 mmol, 0.03 eq) to the reaction mixture.
-
Add 2,5-dimethoxytetrahydrofuran (1.2 mmol, 1.2 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to 100 °C and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is expected to be complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Visualizations
Reaction Mechanism Workflow
Caption: Clauson-Kaas synthesis of the target pyrrole.
Troubleshooting Workflow
Caption: Troubleshooting slow reaction rates.
References
- Kumar, A., & Sharma, S. (2018). Paal–Knorr synthesis of pyrroles: a review. RSC Advances, 8(54), 30876-30899. [Link]
- Dewangan, C., Sarmah, S., & Natte, K. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(11), 153-163. [Link]
Sources
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole Quantification
Welcome to the dedicated support guide for the quantitative analysis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice designed for researchers, analytical chemists, and drug development professionals. Our goal is to empower you to refine your analytical methods, overcome common challenges, and ensure the generation of accurate, reproducible data.
The unique structure of this analyte, featuring a nitro group and a trifluoromethyl moiety on a phenyl-pyrrole scaffold, presents specific analytical considerations.[1] This guide is structured to address these nuances directly, moving from a validated starting method to a comprehensive troubleshooting framework.
Part 1: Recommended Primary Analytical Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique for quantifying this compound due to the compound's strong chromophores (nitro-aromatic system) and its suitability for reversed-phase chromatography. This method offers a balance of specificity, robustness, and accessibility.[2]
Experimental Protocol: Isocratic Reversed-Phase HPLC
This protocol provides a validated starting point for method development and routine analysis.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust initial choice.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Analyte Standard: A certified reference standard of this compound.
2. Chromatographic Conditions: The following table summarizes the recommended starting conditions.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | The trifluoromethyl and phenyl groups impart significant hydrophobicity, requiring a relatively high organic content for reasonable retention. Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column; can be scaled for different column dimensions. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility by minimizing viscosity fluctuations.[3] |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading. Adjust based on analyte concentration and detector sensitivity. |
| Detection Wavelength | ~254 nm or optimal wavelength from PDA | The nitro-aromatic structure provides strong UV absorbance. A PDA detector should be used during method development to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. |
3. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Sample Preparation: Dissolve the sample in acetonitrile. The final dilution should be made with the mobile phase to prevent peak distortion. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system from particulates.[4]
Analytical Workflow Diagram
Caption: General workflow for the quantification of this compound.
Part 2: Troubleshooting Guide
This section addresses common issues in a question-and-answer format. The key to effective troubleshooting is to change only one parameter at a time.
Q1: Why is my peak tailing or showing poor symmetry?
Probable Causes:
-
Secondary Silanol Interactions: The pyrrole nitrogen can interact with free, acidic silanol groups on the silica backbone of the column, causing peak tailing.
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a "shark-fin" peak shape.
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% ACN) can cause the analyte to move through the column head too quickly, resulting in peak distortion.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase (e.g., at high pH) can create active sites that cause tailing.
Recommended Solutions:
-
Address Silanol Interactions:
-
Modify Mobile Phase: Add a small amount of a competing base, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the silanol groups, reducing their interaction with the analyte.
-
Use a Different Column: Switch to a column with high-purity silica and robust end-capping designed to minimize silanol activity. A phenyl-hexyl column could also be beneficial due to potential π-π interactions with the analyte's aromatic rings, which can improve peak shape.
-
-
Correct for Overload: Reduce the concentration of your sample or decrease the injection volume.
-
Optimize Injection Solvent: Ensure the final dilution of your sample is in a solvent that is as close as possible in composition and strength to the mobile phase.
-
Clean or Replace Column: Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, then back to isopropanol and mobile phase).[5] If this fails, the column may need replacement.
Q2: My analyte's retention time is drifting or inconsistent. What's wrong?
Probable Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs, especially after a gradient or solvent change.
-
Mobile Phase Composition Change: Inaccurate mixing by the pump, or evaporation of the more volatile solvent component (acetonitrile) over time.[3]
-
Temperature Fluctuations: An unstable column oven or lack of temperature control can cause significant shifts in retention time.[3]
-
Pump Malfunction or Leaks: Inconsistent flow rate due to worn pump seals, check valve issues, or leaks in the system will directly affect retention times.[5]
Recommended Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 10-15 column volumes before the first injection and between runs if significant changes were made.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. If using an on-line mixer, prime all lines thoroughly.
-
Use a Column Oven: Always use a thermostatically controlled column compartment set to a stable temperature (e.g., 30 °C).
-
System Check: Perform a leak check. If the pressure is fluctuating, degas the mobile phase thoroughly and check pump components for wear.
Q3: I'm seeing low sensitivity or no peak at all. What should I check?
Probable Causes:
-
Analyte Instability: Nitroaromatic compounds can be susceptible to degradation, especially in certain solvents or pH conditions when exposed to light or high temperatures.[6]
-
Incorrect Detection Wavelength: The detector may be set to a wavelength where the analyte has poor absorbance.
-
System Issues: A blocked injection needle, a leak in the flow path, or a failing detector lamp can all lead to a loss of signal.[3]
-
Sample Preparation Error: An error in dilution or a problem with analyte solubility could result in a much lower concentration than expected.
Recommended Solutions:
-
Verify Analyte Stability: Prepare a standard and re-inject it after several hours to check for degradation (peak area decrease). Prepare standards and samples fresh, and store them in amber vials away from light if photosensitivity is suspected.
-
Optimize Wavelength: Use a PDA detector to scan the UV spectrum of your analyte and select the λ-max for quantification.
-
Perform System Maintenance: Check the autosampler for correct operation. Inspect fittings for leaks. Check the detector lamp's energy output; replace it if it's low.[3]
-
Review Preparation Steps: Double-check all dilution calculations and ensure the analyte is fully dissolved in the chosen solvent.
Troubleshooting Logic Diagram
Caption: A logical flow for diagnosing common HPLC issues.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use Gas Chromatography (GC) for this analysis? A: While possible, GC is not the primary recommendation. The presence of the nitro group raises concerns about thermal stability.[7] The analyte may degrade in the high-temperature GC inlet, leading to poor reproducibility and inaccurate quantification. If GC-MS is pursued, a lower injection port temperature and a robust column (e.g., 5% phenyl polysiloxane) should be tested carefully.[8][9] Pyrolysis-GC-MS could also be an option for screening but is complex for quantification.[10] HPLC avoids the issue of thermal degradation entirely.
Q: My sample is in a complex biological matrix. How do I handle interferences? A: For complex matrices like plasma or tissue homogenates, direct injection is not feasible. A sample cleanup step is essential. Solid-Phase Extraction (SPE) is highly recommended. Based on the analyte's structure, a reversed-phase SPE cartridge (e.g., C18) would be a good starting point. The general procedure would be:
-
Condition: Activate the cartridge with methanol, then equilibrate with water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elute: Elute the analyte with a strong solvent like acetonitrile or methanol. This process will significantly clean up the sample, reduce matrix effects, and protect your analytical column.
Q: How critical is the mobile phase pH for this compound? A: The pH is moderately critical, primarily due to its effect on the column rather than the analyte itself. This compound does not have easily ionizable functional groups. However, as discussed in the troubleshooting section, a slightly acidic pH (e.g., 3-4, achieved with formic or acetic acid) can suppress the ionization of free silanol groups on the column, leading to significantly improved peak shape. Avoid high pH (>7.5) as it can dissolve the silica backbone of the column.[5]
Q: Is there an alternative column I should consider? A: Yes. While C18 is an excellent general-purpose starting point, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds like this one. The phenyl groups in the stationary phase can engage in π-π interactions with the analyte's phenyl and pyrrole rings, which can improve resolution from closely eluting impurities. Using methanol as the organic modifier can enhance these π-π interactions compared to acetonitrile, providing another parameter to optimize selectivity.
References
- Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
- ATSDR. (Date not available). Analytical Methods for Nitro Compounds. Agency for Toxic Substances and Disease Registry.
- SCION Instruments. (Date not available). HPLC Troubleshooting Guide. SCION Instruments.
- Sigma-Aldrich. (Date not available). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Agilent. (Date not available). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
- Parastar, F. A., et al. (Date not available). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- Gramatica, P., et al. (2013). Structure-activity relationship analysis of the thermal stabilities of nitroaromatic compounds following different decomposition mechanisms.
- Huesgen, A.G. (Date not available). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies.
- Ghelardi, E., et al. (Date not available). Chemical characterisation of spray paints by a multi-analytical (Py/GC-MS, FT-IR, μ-Raman) approach.
- Kamal, S. A., Hamza, L. F., & Ibraheam, I. A. (Date not available). Characterization of Antifungal Metabolites Produced by Aeromonas Hydrophila and Analysis of its Chemical Compounds Using GC-MS. Research Journal of Pharmacy and Technology.
- De Luca, L., et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Bioorganic & Medicinal Chemistry Letters.
- Fischer, A., et al. (Date not available).
- Nakarai, T., et al. (2024). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC-MS.
Sources
- 1. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.mpu.edu.mo [research.mpu.edu.mo]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
dealing with regioisomers in the synthesis of substituted pyrroles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrroles. This guide is designed to provide expert insights and practical solutions to a common and often vexing challenge in heterocyclic chemistry: the control of regioselectivity. Uncontrolled formation of regioisomers can lead to complex purification challenges, reduced yields of the desired product, and ambiguous structure-activity relationship (SAR) studies.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple procedural lists to explain the underlying chemical principles that govern the regiochemical outcome of the most common pyrrole syntheses. Our goal is to empower you with the knowledge to not only troubleshoot existing protocols but also to proactively design more selective and efficient synthetic routes.
Troubleshooting Guide: Managing Regioisomers in Classical Pyrrole Syntheses
Issue 1: Paal-Knorr Synthesis with Unsymmetrical 1,4-Diketones Yields a Mixture of Regioisomers
Question: I am performing a Paal-Knorr reaction with an unsymmetrical 1,4-diketone and a primary amine, and I'm obtaining a mixture of the two possible regioisomeric pyrroles. How can I favor the formation of a single isomer?
Answer: This is a classic regioselectivity challenge in the Paal-Knorr synthesis.[1][2] The outcome of the reaction is determined by which of the two non-equivalent carbonyl groups of the diketone is preferentially attacked by the amine in the initial step of the mechanism.[1] Several factors can be manipulated to control this selectivity:
-
Electronic Effects: The initial nucleophilic attack of the amine is generally faster on the more electrophilic carbonyl carbon.
-
Strategy: If one of your carbonyl groups is adjacent to an electron-withdrawing group (e.g., an ester, trifluoromethyl group), it will be more electrophilic and more readily attacked. Conversely, an electron-donating group will decrease the electrophilicity of the nearby carbonyl, directing the amine to the other carbonyl.
-
-
Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the incoming amine, slowing down the rate of attack at that position.
-
Strategy: If you have a choice in the synthesis of your 1,4-diketone, introducing a bulky substituent (e.g., a tert-butyl or phenyl group) adjacent to one of the carbonyls can effectively "block" it, directing the amine to the less hindered carbonyl.
-
-
Reaction Conditions:
-
pH Control: The Paal-Knorr reaction is typically acid-catalyzed.[1][3][4] However, excessively low pH (<3) can sometimes lead to the formation of furan byproducts.[2] Using a weak acid like acetic acid is often sufficient to promote the reaction without favoring side reactions.[2] The choice of a Brønsted or Lewis acid catalyst can also influence the reaction rate and, in some cases, the regioselectivity.[3][5]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is formed from the faster initial amine attack on the more reactive carbonyl.
-
Troubleshooting Workflow: Paal-Knorr Regioselectivity
Caption: Decision workflow for troubleshooting Paal-Knorr regioselectivity.
Issue 2: Lack of Regiocontrol in the Knorr Pyrrole Synthesis
Question: My Knorr pyrrole synthesis, reacting an α-aminoketone with a β-ketoester, is producing a mixture of isomers. How can I direct the reaction to the desired product?
Answer: The Knorr synthesis assembles the pyrrole ring from two unsymmetrical components, making regiocontrol a significant concern.[6] The reaction proceeds through the initial condensation of the amine of the α-aminoketone with one of the carbonyls of the β-ketoester.[6] The regiochemical outcome depends on which carbonyl of the β-ketoester reacts first.
-
Relative Reactivity of Carbonyls: In a typical β-ketoester, the ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl.
-
Strategy: In most cases, the reaction will favor the initial condensation at the ketone carbonyl. This selectivity can be enhanced by using a β-diketone instead of a β-ketoester, where both carbonyls are highly reactive, though this can sometimes lead to other side reactions.
-
-
In Situ Generation of the α-Aminoketone: α-aminoketones are often unstable and prone to self-condensation.[6] They are typically generated in situ from the corresponding α-oximinoketone by reduction, for example, with zinc dust in acetic acid.[6]
-
Strategy: The slow, controlled addition of the reducing agent to a solution containing both the α-oximinoketone and the β-ketoester can maintain a low concentration of the reactive α-aminoketone, minimizing self-condensation and favoring the desired intermolecular reaction.
-
Experimental Protocol: Regiocontrolled Knorr Synthesis
This protocol illustrates the synthesis of "Knorr's Pyrrole," where the regioselectivity is well-established.[6]
-
Preparation of the α-Oximinoacetoacetate: Dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. While cooling in an ice bath, slowly add a solution of sodium nitrite (1.0 eq) in water. Stir for 30 minutes.
-
Condensation and Reduction: In a separate flask, dissolve a second equivalent of ethyl acetoacetate (1.0 eq) in glacial acetic acid. To this solution, slowly and concurrently add the prepared α-oximinoacetoacetate solution and zinc dust (2.0 eq).
-
Reaction Monitoring and Work-up: The reaction is exothermic.[6] Maintain the temperature below 40°C with external cooling. Monitor the reaction by TLC. Once complete, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Issue 3: Poor Selectivity in the Hantzsch Pyrrole Synthesis
Question: I am attempting a Hantzsch synthesis using a β-ketoester, an α-haloketone, and a primary amine, but I am getting a low yield of the desired pyrrole along with several byproducts. What is going wrong?
Answer: The Hantzsch synthesis is a three-component reaction where chemoselectivity and regioselectivity can be problematic.[7][8] The desired reaction pathway involves the formation of an enamine from the β-ketoester and the amine, followed by C-alkylation with the α-haloketone.[7][9]
-
Competing N-alkylation vs. C-alkylation: The intermediate enamine can be alkylated at either the nitrogen or the α-carbon. C-alkylation leads to the pyrrole, while N-alkylation is a non-productive pathway.
-
Strategy: The choice of solvent can influence this selectivity. Protic solvents, such as ethanol, can favor the desired C-alkylation pathway through hydrogen bonding interactions.[9]
-
-
Side Reactions of the α-Haloketone: The α-haloketone is a reactive electrophile and can undergo side reactions, such as direct substitution with the amine or self-condensation.
-
Strategy: To minimize these side reactions, the α-haloketone should be added slowly to the pre-formed enamine mixture.[9] This keeps the concentration of the α-haloketone low at any given time, favoring its reaction with the more abundant enamine intermediate.
-
-
Enamine Formation: Inefficient formation of the enamine intermediate will leave unreacted β-ketoester and amine, which can then participate in side reactions.
-
Strategy: Allow the β-ketoester and the amine to stir together for a period (e.g., 30 minutes) before adding the α-haloketone to ensure complete enamine formation. Using a slight excess of the amine can also drive this equilibrium.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the Van Leusen Pyrrole Synthesis, and what are its common regioselectivity issues?
A1: The Van Leusen reaction is a powerful method for synthesizing 3,4-disubstituted pyrroles from α,β-unsaturated ketones (or aldehydes) and tosylmethyl isocyanide (TosMIC).[10][11][12] It is a [3+2] cycloaddition reaction.[12] Regioselectivity is generally not an issue in the classical Van Leusen synthesis as the connectivity is well-defined by the mechanism. However, problems can arise with certain substrates or if side reactions occur. The primary troubleshooting focus for this reaction is typically on yield and purity rather than regioselectivity. Key parameters to optimize for good yields include the use of a strong, non-nucleophilic base (e.g., NaH, t-BuOK) and an aprotic polar solvent like DMSO or THF.[9]
Q2: How can I reliably distinguish between different pyrrole regioisomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[13][14]
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrrole ring are highly sensitive to the substitution pattern. Protons at the α-positions (C2 and C5, adjacent to the nitrogen) typically resonate at a different chemical shift than those at the β-positions (C3 and C4).[15] The coupling constants between adjacent protons can also help to establish connectivity.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrrole ring also provide clear evidence of the substitution pattern.
-
2D NMR Techniques: For complex or ambiguous cases, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, allowing you to trace the connectivity of the protons around the ring.[14][16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[14][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for establishing the positions of quaternary carbons and substituents.[16]
-
Q3: My reaction produced a mixture of regioisomers that are difficult to distinguish by NMR. How can I separate them?
A3: The separation of regioisomers, which often have very similar physical properties, can be challenging.
-
Column Chromatography: This is the most common method. Due to the subtle differences in polarity between regioisomers, a careful screening of solvent systems (e.g., various ratios of hexanes and ethyl acetate) is often required to achieve separation on silica gel.[17][18] Sometimes, using a different stationary phase, like alumina, can be beneficial.
-
Preparative TLC or HPLC: For small quantities or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide higher resolution.[19]
-
Crystallization: If one of the isomers is a crystalline solid and present in sufficient excess, fractional crystallization can be an effective purification method. Experimenting with different solvents is key.
Q4: Are there modern synthetic methods that offer better intrinsic regiocontrol?
A4: Yes, the field of organic synthesis has seen significant advances in the development of highly regioselective methods for pyrrole synthesis.
-
Multicomponent Reactions (MCRs): Many modern MCRs are designed to proceed through highly ordered transition states, leading to the formation of a single regioisomer.[20][21][22] These reactions often utilize transition metal catalysts that orchestrate the assembly of several components in a specific sequence.
-
Directed C-H Functionalization: For modifying an existing pyrrole ring, the use of directing groups can achieve excellent regioselectivity.[23] A directing group temporarily coordinates to a metal catalyst and positions it to react at a specific C-H bond, typically ortho to the directing group.
Quantitative Data Summary: Regioselectivity in Pyrrole Synthesis
| Synthesis Method | Key Regiocontrol Factor(s) | Typical Outcome for Unsymmetrical Substrates |
| Paal-Knorr | Steric and electronic differentiation of carbonyls | Mixture of isomers possible; control achievable by substrate design |
| Knorr | Relative electrophilicity of carbonyls in the β-dicarbonyl component | Generally favors condensation at the more reactive ketone carbonyl |
| Hantzsch | Enamine C-alkylation vs. N-alkylation | Control achievable through solvent choice and slow addition of reagents |
| Van Leusen | Mechanism of [3+2] cycloaddition | Generally high intrinsic regioselectivity for 3,4-disubstitution |
| Modern MCRs | Catalyst control, ordered transition states | Often designed for high to excellent regioselectivity |
References
- ResearchGate. (2025). Multicomponent reactions for the synthesis of pyrroles. [Link]
- Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. [Link]
- Oriental Journal of Chemistry. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]
- RSC Publishing. (1989).
- Technical University of Munich. (2016). Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles. [Link]
- ResearchGate. (n.d.). Chemoselective and regioselective synthesis of multisubstituted pyrroles from enaminones and tosylhydrazones. [Link]
- ResearchGate. (2025).
- National Institutes of Health. (2023). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. [Link]
- Oriental Journal of Chemistry. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
- Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- ACS Publications. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. [Link]
- ESA-IPB. (n.d.).
- AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
- ResearchGate. (2025). Analysis of the N.M.R. Spectrum of pyrrole. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
- Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
- American Chemical Society. (2025). Total Synthesis of (+)
- ResearchGate. (n.d.).
- PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Link]
- ACS Publications. (n.d.).
- National Institutes of Health. (n.d.).
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
- SpringerLink. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
- MDPI. (n.d.).
- MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
- PubMed. (n.d.). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. [Link]
- PubMed. (1998). Hantzsch pyrrole synthesis on solid support. [Link]
- Taylor & Francis Online. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]
- ChemTube3D. (n.d.). Knorr Pyrrole Synthesis. [Link]
- Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
- ResearchGate. (n.d.).
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Technical Support Center: Catalyst Optimization for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this specific C-N cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during your experimental work.
Introduction: The Challenge of N-Arylation
The synthesis of this compound involves an N-arylation reaction, a cornerstone of modern synthetic chemistry. While powerful, these reactions, particularly the Buchwald-Hartwig amination, are highly sensitive to a multitude of parameters.[1] The choice of catalyst, specifically the palladium source and the ancillary ligand, is paramount to achieving high yield and purity.[2] This guide provides a structured approach to catalyst selection and troubleshooting to ensure reproducible and successful outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical framework for diagnosis and resolution.
Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a common issue that can often be traced back to catalyst activity. Here’s a systematic approach to troubleshooting:
-
Catalyst Pre-activation: Many palladium(II) precatalysts, like Pd(OAc)₂, require reduction to the active Pd(0) species to enter the catalytic cycle. Inefficient activation is a frequent culprit for sluggish reactions.
-
Insight: The formation of the active L-Pd(0) complex is the first and a critical step.[3] Some protocols have shown that the addition of a small amount of water can facilitate the pre-activation of Pd(OAc)₂ with biaryldialkylphosphine ligands.[3]
-
Recommendation: Consider a pre-activation step where the Pd(II) source, ligand, and a mild reducing agent (or a specific pre-activation protocol) are heated briefly before adding the substrates and base.[3]
-
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For an electron-deficient aryl halide like 1-halo-2-nitro-4-(trifluoromethyl)benzene, a sufficiently electron-rich and bulky ligand is necessary to promote the oxidative addition and reductive elimination steps.
-
Insight: Bulky, electron-rich phosphine ligands have been shown to be effective for the arylation of electron-rich heterocycles.[4] Ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) are designed to enhance catalyst stability and reactivity.[2]
-
Recommendation: If using a general-purpose ligand like PPh₃ yields poor results, screen a panel of specialized biarylphosphine ligands. High-throughput screening kits are commercially available for this purpose.[5]
-
-
Base Selection: The choice of base is not trivial. It must be strong enough to deprotonate the pyrrole but not so strong as to cause degradation of the starting materials or the catalyst.
-
Insight: The solubility of the base and its compatibility with the functional groups on the substrates are important considerations.[6] Common bases for Buchwald-Hartwig reactions include NaOt-Bu, K₃PO₄, and Cs₂CO₃.
-
Recommendation: If you suspect base-related issues, try switching to a different base. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be preferable to a stronger one like NaOt-Bu.
-
-
Solvent Quality: Anhydrous and degassed solvents are crucial. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.
-
Insight: The solvent plays a role in solubilizing the reagents and can influence the reaction rate and selectivity.[7]
-
Recommendation: Ensure your solvents are freshly dried and thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) before use.
-
Question 2: I am observing significant formation of side products, particularly debromination/dechlorination of the aryl halide and homocoupling of the pyrrole. How can I suppress these pathways?
Answer: Side product formation often points to an imbalance in the rates of the desired catalytic steps versus undesired pathways.
-
Optimizing the Ligand-to-Palladium Ratio: An inappropriate ligand-to-palladium ratio can lead to the formation of coordinatively unsaturated palladium species that can promote side reactions.
-
Insight: Varying the amount of phosphine ligand can alter the reaction outcome.[8]
-
Recommendation: Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is used. Experiment with slightly adjusting this ratio to see if it suppresses side product formation.
-
-
Temperature Control: Higher temperatures can sometimes accelerate side reactions more than the desired C-N coupling.
-
Insight: While thermal energy is needed, excessive heat can lead to catalyst degradation and increased side product formation.
-
Recommendation: Try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes offer better temperature control and faster reaction times.[7]
-
-
Choice of Palladium Precatalyst: The generation of the active Pd(0) species from different precatalysts can influence the concentration of active catalyst and potentially lead to different side product profiles.
-
Insight: Precatalysts have evolved to provide more stable and active catalytic systems.[6] Generations 3 and 4 (G3 and G4) palladacycles are often more efficient and lead to cleaner reactions.[5][6]
-
Recommendation: If you are using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a more advanced precatalyst such as an XPhos Pd G3 or SPhos Pd G2.[5]
-
Question 3: My reaction starts well but then stalls before reaching completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is a significant challenge in cross-coupling reactions and can occur through several mechanisms.
-
Ligand Degradation: The phosphine ligands themselves can degrade under the reaction conditions, especially at elevated temperatures.
-
Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially if the ligand is not providing sufficient steric protection.
-
Insight: The formation of palladium nanoparticles can be a deactivation pathway.[10]
-
Recommendation: Ensure you are using a sufficiently bulky ligand. Visual inspection of the reaction mixture for the formation of a black precipitate can be an indicator of this issue.
-
-
Inhibition by Reaction Components: Anions, such as halides generated during the reaction, can sometimes inhibit the catalyst.
-
Insight: Iodide formed during the reaction has been shown to have an inhibitory effect in some Buchwald-Hartwig reactions.[6]
-
Recommendation: While difficult to avoid, understanding this potential inhibition can guide the choice of the aryl halide (e.g., using a bromide or chloride instead of an iodide if reactivity allows).
-
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing the catalyst system for the synthesis of this compound.
Caption: A decision workflow for catalyst system optimization.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best to start with?
A1: For initial screenings, a readily available and commonly used palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is a reasonable starting point. However, for challenging substrates like the electron-deficient aryl halide in this synthesis, it is often more efficient to start with a modern palladacycle precatalyst, such as XPhos Pd G3 or SPhos Pd G3. These are air- and moisture-stable and typically provide higher activity and cleaner reactions.[5]
Q2: How do I choose the right ligand?
A2: The "right" ligand is highly dependent on the specific substrates. For the N-arylation of pyrrole with an electron-poor aryl halide, a bulky and electron-rich dialkylbiaryl phosphine ligand is generally a good choice.[2] Ligands like XPhos, SPhos, and RuPhos have demonstrated broad utility in C-N cross-coupling reactions. It is highly recommended to perform a screen of several ligands to identify the optimal one for your specific system.
Q3: Can I use a copper catalyst instead of palladium?
A3: Yes, copper-catalyzed N-arylation of heterocycles, often referred to as the Ullmann condensation, is a viable alternative.[11] These reactions typically use a copper(I) source, such as CuI, in combination with a diamine ligand.[11] While often requiring higher reaction temperatures than palladium-catalyzed systems, they can be a cost-effective and efficient alternative, particularly for aryl iodides and bromides.[11]
Q4: What is the role of additives in the reaction?
A4: While not always necessary, certain additives can improve the outcome of Buchwald-Hartwig aminations. For instance, some studies have shown that trace ingredients in certain solvents or reagents can have a positive effect on reaction yields.[1] However, for the sake of reproducibility, it is generally best to start with high-purity reagents and only introduce additives if troubleshooting indicates a specific need.
Q5: How can I monitor the progress of my reaction effectively?
A5: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it provides information on the consumption of starting materials and the formation of the desired product, as well as the presence of any side products. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with an internal standard is the preferred method.
Experimental Protocols
Protocol 1: High-Throughput Catalyst and Base Screening
This protocol is designed for the rapid screening of different catalyst systems using a 24-well plate format.
-
Plate Preparation: In an inert atmosphere glovebox, add 1 µmol of each palladium precatalyst to designated wells of a 24-well reaction block.[5] In separate wells for each base to be screened, add 30 µmol of the base (e.g., NaOt-Bu or Cs₂CO₃).[5]
-
Stock Solution Preparation: Prepare a stock solution of the 1-halo-2-nitro-4-(trifluoromethyl)benzene (10 µmol) and pyrrole (12-15 µmol) in the chosen anhydrous, degassed solvent (e.g., dioxane or DMAc).[5]
-
Reaction Setup: Dispense the stock solution into each well of the reaction block.
-
Reaction Execution: Seal the reaction block and place it on a magnetic stirring hotplate. Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Quenching and Analysis: After cooling to room temperature, quench each reaction with a suitable solvent and add an internal standard. Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion to the desired product.
Data Summary Table: Example Screening Results
| Catalyst | Base | Solvent | Conversion (%) |
| XPhos Pd G3 | NaOt-Bu | Dioxane | 95 |
| SPhos Pd G2 | NaOt-Bu | Dioxane | 88 |
| RuPhos Pd G2 | NaOt-Bu | Dioxane | 75 |
| XPhos Pd G3 | Cs₂CO₃ | Dioxane | 65 |
| XPhos Pd G3 | NaOt-Bu | Toluene | 85 |
Analytical Characterization
The successful synthesis of this compound should be confirmed by a suite of analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will show characteristic shifts for the aromatic protons and carbons of both the pyrrole and the substituted phenyl ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which has a molecular formula of C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 g/mol .[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-O stretching of the nitro group and the C-F stretching of the trifluoromethyl group.
Conclusion
Optimizing the catalyst system for the synthesis of this compound is a multifactorial problem that requires a systematic approach. By carefully considering the choice of palladium precatalyst, ligand, base, and solvent, and by employing a logical troubleshooting strategy, researchers can overcome common challenges and achieve high yields of the desired product. This guide provides the foundational knowledge and practical advice to navigate this process successfully.
References
Please note that the availability of the following links was last verified on January 9, 2026.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. ResearchGate.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.
- Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. PubMed.
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed.
- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters.
- Well-Defined Palladium N-Heterocyclic Carbene Complexes: Direct C–H Bond Arylation of Heteroarenes. The Journal of Organic Chemistry.
- Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. Journal of the American Chemical Society.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry.
- Pyrrole synthesis—four-component synthesis involving nitroalkanes,... ResearchGate.
- Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. Organic Letters.
- Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters.
- Palladium-catalyzed 2-arylation of pyrroles. PubMed.
- Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. ResearchGate.
- Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. PMC - NIH.
- Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. NIH.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. ResearchGate.
- Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
- An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PMC - NIH.
- Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. AWS.
- Palladium-Catalyzed C-H Arylation of 2,5-Substituted Pyrroles. ElectronicsAndBooks.
- Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. ScienceDirect.
- Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. PMC.
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Technical Support Center: Crystallization of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. This guide is designed for researchers and drug development professionals who may encounter challenges during the purification of this compound via crystallization. The unique structure of this molecule, featuring a planar pyrrole ring linked to a heavily substituted nitro- and trifluoromethyl-phenyl group, presents specific challenges related to solubility, nucleation, and crystal growth. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high-purity crystalline material.
Part 1: Core Compound Characteristics & Initial Considerations
Understanding the physicochemical properties of this compound is the foundation for successful crystallization. The molecule's structure is characterized by several key features that dictate its behavior in solution:
-
Aromatic Systems: The presence of both a pyrrole and a phenyl ring suggests that π-π stacking interactions may play a significant role in crystal lattice formation.
-
Electron-Withdrawing Groups: The nitro (NO₂) and trifluoromethyl (CF₃) groups are strongly electron-withdrawing. This reduces the electron density of the phenyl ring and creates significant dipole moments, influencing which solvents will be effective.
-
Polarity: While rich in electronegative atoms (N, O, F), the molecule lacks strong hydrogen bond donors. Its overall character is moderately polar to nonpolar, suggesting good solubility in many common organic solvents.[1]
These features can lead to issues such as high solubility in a wide range of solvents, a tendency to form supersaturated solutions, or the formation of oils instead of crystals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 136773-58-5 | [2] |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | [2] |
| Molecular Weight | 256.18 g/mol | [2] |
| Predicted Polarity | Moderately polar, aprotic | Inferred from structure |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound is "oiling out" upon cooling instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the melting point of the compound is lower than the temperature of the solution, or when the concentration of the solute is too high in a very good solvent.[3] The resulting oil often traps impurities, defeating the purpose of crystallization.
Causality & Solution Workflow:
-
Reduce Solution Temperature: The most direct cause is that the solution is too warm for crystals to form. The first step should be to switch to a solvent with a lower boiling point. For example, if you are using toluene, consider switching to ethyl acetate or dichloromethane.
-
Decrease Solute Concentration: The solution may be too concentrated. Re-heat the mixture to redissolve the oil, then add more of the same solvent (10-20% additional volume) to lower the saturation point. Allow this more dilute solution to cool slowly.[3]
-
Change the Solvent System: The compound's solubility in your current solvent is likely too high. Switch to a solvent in which the compound is less soluble. Alternatively, use a two-solvent (anti-solvent) system. Dissolve the compound in a minimum of a "good" solvent and slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes faintly turbid, then allow it to cool slowly.[4]
Q2: Upon cooling, my compound precipitates instantly as a fine powder ("crashes out"). How can I promote the growth of larger, purer crystals?
A2: Rapid precipitation, or "crashing out," is a sign of excessive supersaturation and/or excessively rapid cooling. This process traps impurities within the rapidly forming solid and generally results in a low-purity, difficult-to-filter powder.[3][5] The goal is to slow down the crystallization process to allow for the selective incorporation of the desired molecule into the growing crystal lattice.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: This is the most critical factor. Do not place the hot flask directly on a cold benchtop or in an ice bath. Insulate the flask by placing it on a cork ring or several layers of paper towels and loosely covering it to allow for slow cooling to room temperature.[6]
-
Reduce Supersaturation: The solution is likely too concentrated. Re-heat the solution to dissolve the precipitate, add a small amount of additional solvent (5-10%), and then allow it to cool slowly as described above.[3]
-
Use a More Optimal Solvent: A solvent that dissolves the compound too well at high temperatures and too poorly at low temperatures will promote crashing. Seek a solvent with a more moderate solubility curve for your compound.
Q3: My solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do to induce crystallization?
A3: The failure to crystallize indicates that the solution is not yet sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.[7]
Inducement Protocol:
-
Introduce a Nucleation Site (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.[7]
-
Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the solution. This "seed" acts as a template for further crystal growth, bypassing the initial nucleation energy barrier.[8]
-
Increase Concentration: If scratching or seeding fails, your solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 10-15% of the volume) to increase the compound's concentration. Then, allow it to cool again slowly.[3]
-
Utilize an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy.
-
Extreme Cooling: As a final resort, place the sealed flask in a freezer for several hours or even days. The lower temperature will further decrease solubility.
Q4: I am having difficulty finding a single good solvent for recrystallization. What is the best strategy for solvent selection?
A4: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[4] For a compound like this compound, a systematic screening process is the most reliable approach.
Recommended Solvents for Screening:
It is best to test a range of solvents with varying polarities. "Like dissolves like" is a guiding principle.[4]
Table 2: Candidate Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Hexane/Heptane | Nonpolar | 69 / 98 | Good as an anti-solvent or for compounds with low polarity. |
| Toluene | Nonpolar (Aromatic) | 111 | May promote crystallization via π-π interactions.[8] |
| Dichloromethane | Polar Aprotic | 40 | Often a good solvent for dissolving, but its volatility can be a challenge.[8] |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for moderately polar compounds. |
| Acetone | Polar Aprotic | 56 | A strong solvent, may need to be paired with an anti-solvent. |
| Isopropanol/Ethanol | Polar Protic | 82 / 78 | The -OH group allows for hydrogen bonding, which may or may not be favorable. |
A two-solvent system is often the solution when a single solvent fails. Common miscible pairs include Dichloromethane/Hexane, Ethyl Acetate/Heptane, and Acetone/Water.[4]
Q5: My crystallization yield is consistently low (<50%). How can I improve recovery?
A5: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after filtration.[3]
Methods to Improve Yield:
-
Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent to dissolve the compound initially. Use the absolute minimum amount of hot solvent required for complete dissolution.
-
Ensure Complete Cooling: Make sure the flask has been thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.
-
Recover a Second Crop: Do not discard the mother liquor. Concentrate the filtrate by boiling off a significant portion of the solvent (e.g., 50-70%) and cool the remaining solution again. This will often yield a second crop of crystals, which can be collected. Check the purity of this second crop separately before combining it with the first.
-
Wash with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold fresh solvent to avoid redissolving your product.[6]
Part 3: Detailed Experimental Protocols
Protocol 1: Systematic Single-Solvent Screening
-
Place approximately 15-20 mg of your crude this compound into several small test tubes.
-
To the first tube, add a candidate solvent (e.g., ethyl acetate) dropwise at room temperature, swirling after each drop, until the solid just dissolves. If it dissolves in less than 0.5 mL, the compound is too soluble at room temperature; this solvent is not a good candidate for single-solvent crystallization but may be useful as the "good" solvent in a two-solvent system.
-
If the solid is not soluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue to add solvent dropwise until the solid fully dissolves.
-
Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the result. An ideal solvent will show extensive crystal formation upon cooling. A poor solvent will show no dissolution even when hot. An intermediate solvent is a good candidate.
-
Repeat steps 2-5 for each candidate solvent listed in Table 2.
Protocol 2: Recrystallization Using a Two-Solvent (Anti-Solvent) System
This method is ideal when your compound is very soluble in one solvent and very insoluble in another, and the two solvents are miscible. A good starting pair for this compound would be Dichloromethane (good solvent) and Hexane (anti-solvent).
-
Place the crude compound in an appropriately sized Erlenmeyer flask.
-
Heat the flask and add the minimum amount of hot "good" solvent (Dichloromethane) required to fully dissolve the solid.
-
While maintaining the elevated temperature, add the "poor" solvent (Hexane) dropwise with constant swirling.
-
Continue adding the anti-solvent until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.
-
Add one or two drops of the "good" solvent to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.[6]
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Decision Tree
This diagram outlines the logical steps to take when initial crystallization attempts fail.
Caption: A decision tree for troubleshooting common crystallization problems.
Diagram 2: Vapor Diffusion Experimental Setup
This advanced technique is excellent for producing high-quality single crystals from a small amount of material.[8] It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.
Caption: Schematic of a vapor diffusion crystallization experiment.
References
- SOP: CRYSTALLIZATION. (n.d.). Gavilan College.
- WikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- EPFL. (n.d.). Guide for crystallization.
- Bradford, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6). DOI:10.1039/D2CS00697A.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
- Quora. (2017, April 5). What should I do if crystallisation does not occur?.
- ChemicalBook. (2022, December 30). This compound.
- PubChem. (n.d.). Pyrrole. National Institutes of Health.
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- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
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- 8. unifr.ch [unifr.ch]
Technical Support Center: Storage and Handling of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Welcome to the dedicated technical support center for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues.
I. Understanding the Stability of this compound
This compound is a complex molecule with several functional groups that can be susceptible to degradation under improper storage conditions. The primary points of vulnerability are the nitroaromatic system, the trifluoromethyl group, and the N-arylpyrrole core. Understanding the potential degradation pathways is crucial for preventing the loss of compound integrity.
II. Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you might encounter and provides actionable solutions based on established chemical principles.
Scenario 1: You observe the appearance of new, unidentified peaks in your HPLC or LC-MS analysis after a short period of storage.
-
Question: What could be the cause of these new peaks?
Answer: The appearance of new peaks strongly suggests that your compound is degrading. The most likely culprits are exposure to light, elevated temperatures, or atmospheric oxygen. Nitroaromatic compounds are known to be susceptible to photodegradation, which can lead to a variety of byproducts.[1] Thermal degradation is also a significant concern, as indicated by supplier recommendations for cold-chain transportation of this compound.
-
Question: How can I identify the degradation products?
Answer: Forced degradation studies are an essential first step to tentatively identify the degradation products.[2][3] By subjecting small aliquots of your compound to controlled stress conditions (e.g., UV light, heat, acidic/basic hydrolysis, oxidation), you can generate the degradation products and analyze them by LC-MS/MS to characterize their structures. This information will help you to confirm if the impurities in your stored sample match those from the forced degradation experiments.
-
Question: What immediate actions should I take to prevent further degradation?
Answer: Immediately transfer your stock of this compound to a dark, cold, and inert environment. An amber vial stored in a freezer at -20°C or below, with the headspace flushed with an inert gas like argon or nitrogen, is highly recommended.[4]
Scenario 2: You notice a decrease in the potency or activity of your compound in biological assays.
-
Question: Could this be related to compound degradation?
Answer: Yes, a loss of potency is a direct consequence of a decrease in the concentration of the active parent compound due to degradation. Even a small percentage of degradation can significantly impact experimental results.
-
Question: How can I confirm that degradation is the cause of the reduced activity?
Answer: Re-analyze your stored sample by a validated quantitative method (e.g., HPLC with a calibration curve) to determine the exact concentration of the parent compound. If the concentration is lower than expected, degradation has occurred. It is also advisable to prepare a fresh solution from a new or properly stored solid stock and repeat the assay to compare the results.
Scenario 3: You observe a color change in your solid compound or solution over time.
-
Question: What does a color change indicate?
Answer: A color change, such as darkening, is a visual indicator of chemical degradation. For nitroaromatic compounds, this can be a sign of polymerization or the formation of colored byproducts. The pyrrole ring itself can be prone to oxidative polymerization, which often results in colored, insoluble materials.
-
Question: Is the compound still usable if it has changed color?
Answer: It is strongly advised not to use a sample that has visibly degraded. The presence of impurities can lead to erroneous and irreproducible experimental data. The material should be discarded, and a fresh, properly stored sample should be used.
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored at -20°C or below in a tightly sealed, amber glass vial to protect it from light.[4] To prevent oxidative degradation, it is best practice to flush the vial with an inert gas (argon or nitrogen) before sealing.[5]
-
Q2: How should I store solutions of this compound?
A2: Solutions should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, store the solution at -20°C or below in an amber vial with an inert gas headspace.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The choice of solvent can also impact stability; aprotic solvents like DMSO or DMF are generally preferred over protic solvents for long-term storage of many organic compounds.
-
Q3: Is this compound sensitive to moisture?
A3: While the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under certain, often harsh, conditions, it is generally considered to be chemically stable.[6][7] However, the presence of moisture can facilitate other degradation pathways, especially at elevated temperatures or in the presence of acidic or basic impurities. Therefore, it is crucial to store the compound in a dry environment.
Degradation Pathways
-
Q4: What are the most likely degradation pathways for this molecule?
A4: Based on the chemical structure, the following degradation pathways are plausible:
-
Photodegradation: The nitroaromatic ring is a chromophore that can absorb UV light, leading to the formation of reactive excited states. This can result in various reactions, including reduction of the nitro group, ring cleavage, or reactions with the pyrrole moiety. Studies on the related pesticide fipronil, which also contains a trifluoromethylphenyl group, show that photodegradation is a significant degradation route.[8][9][10][11][12]
-
Thermal Degradation: Elevated temperatures can promote the decomposition of the nitro group and potentially lead to polymerization of the pyrrole ring.
-
Hydrolysis of the Trifluoromethyl Group: While generally robust, the trifluoromethyl group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[6][7]
-
Oxidative Degradation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening or polymerization, especially in the presence of atmospheric oxygen.
-
-
Q5: Are there any specific chemicals or materials that are incompatible with this compound?
A5: Yes, you should avoid storing or mixing this compound with the following:
-
Strong oxidizing agents: Can lead to uncontrolled oxidation of the molecule.
-
Strong reducing agents: May reduce the nitro group.
-
Strong acids and bases: Can catalyze the hydrolysis of the trifluoromethyl group and may also promote degradation of the pyrrole ring.
-
IV. Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately place the container in a freezer set to -20°C or colder .
-
For long-term storage, transfer the solid compound into a pre-weighed amber glass vial with a PTFE-lined cap.
-
Flush the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.
-
Securely seal the cap and wrap the connection with parafilm as an extra precaution against moisture and air ingress.
-
Label the vial clearly with the compound name, date, and concentration (if in solution).
-
Store the vial in the freezer, preferably in a secondary container to protect it from physical damage.
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to help you identify potential degradation products and assess the stability of your compound.[2][3][13]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal Degradation: Heat a solution and a solid sample at 60°C.
-
Photodegradation: Expose a solution and a solid sample to a calibrated light source (e.g., a photostability chamber).
-
-
Time Points: Sample each stressed solution and a control (unstressed) solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to monitor the disappearance of the parent peak and the appearance of new peaks.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify degradation products. The mass spectrometry data will be crucial for proposing the structures of these products.
V. Data and Visualizations
Table 1: Summary of Potential Degradation Factors and Prevention Strategies
| Degradation Factor | Potential Consequence | Prevention Strategy |
| Light (UV/Visible) | Photodegradation of the nitroaromatic ring, potential ring cleavage. | Store in amber vials or protect from light with aluminum foil.[4] |
| Elevated Temperature | Thermal decomposition, increased reaction rates for other degradation pathways. | Store at -20°C or below.[4] |
| Oxygen | Oxidative degradation of the pyrrole ring, leading to polymerization. | Store under an inert atmosphere (argon or nitrogen).[5] |
| Moisture/Humidity | Can facilitate hydrolytic degradation, especially at non-neutral pH. | Store in a desiccated environment or with a desiccant. |
| Strong Acids/Bases | Catalyze hydrolysis of the trifluoromethyl group and pyrrole ring degradation. | Avoid contact with strong acids and bases. |
Diagram 1: Inferred Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Recommended Workflow for Stability Assessment
Caption: Workflow for assessing and troubleshooting the stability of the compound.
VI. References
-
L'Abeille, G. D., et al. (2000). Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation. Environmental Science & Technology, 34(23), 4872-4877.
-
Hainzl, D., & Casida, J. E. (1996). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry, 44(6), 1709-1715.
-
Bissonnette, F. T., et al. (2002). Phototransformation of the Insecticide Fipronil: Identification of Novel Photoproducts and Evidence for an Alternative Pathway of Photodegradation. Environmental Science & Technology, 36(22), 4872-4877.
-
ResearchGate. (2025). Photodegradation of Fipronil in Natural Water by High Intensity UV Light Under Laboratory Conditions. ResearchGate.
-
ACS Publications. (1996). Elucidation of Fipronil Photodegradation Pathways. Journal of Agricultural and Food Chemistry.
-
PubMed. (2003). Mild Hydrolysis of 2-trifluoromethylphenol: Kinetics, Mechanism and Environmental Relevance. PubMed.
-
MedCrave online. (2016). Forced Degradation Studies. MedCrave online.
-
ResearchGate. (n.d.). stress degradation tests on nitisinone bulk powder using different conditions. ResearchGate.
-
National Center for Biotechnology Information. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PubMed Central.
-
ResearchGate. (2025). 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. ResearchGate.
-
MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI.
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central.
-
PubMed. (2019). LC-MS/MS Study of the Degradation Processes of Nitisinone and Its By-Products. PubMed.
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
-
GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. GMP Insiders.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI.
-
EMBL-EBI. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ChEMBL.
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
-
Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.
-
Googleapis.com. (2016). WO 2016/175555 A2. Googleapis.com.
-
StatPearls - NCBI Bookshelf. (2024). Nitisinone. StatPearls - NCBI Bookshelf.
-
National Institutes of Health. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. NIH.
-
Google Patents. (n.d.). WO2003044011A1 - Pyrrole synthesis. Google Patents.
-
Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Google Patents.
-
Benchchem. (n.d.). Best practices for long-term storage of Zanoterone solutions. Benchchem.
-
ResearchGate. (n.d.). Chemical structure of five novel trifluoromethyl-functionalized pyrrole derivatives. ResearchGate.
-
MDPI. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. MDPI.
-
International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Stability indicating method development and validation of nitisinone in pure form in marketed pharmaceutical dosage form by using RP-HPLC. .
-
National Center for Biotechnology Information. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central.
-
PubMed. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed.
-
Google Patents. (n.d.). EP0337277A1 - Pyrrole derivatives. Google Patents.
-
Google Patents. (n.d.). EP0714895A1 - Pyrrole derivatives. Google Patents.
-
ResearchGate. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate.
-
PubChem. (n.d.). Process for producing pyrrole compound - Patent WO-2010098351-A1. PubChem.
-
PubMed. (n.d.). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed.
-
PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
-
Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. Drug Discovery and Development.
-
Farrar Scientific. (n.d.). Cold Storage Solutions for the Drug Development Process. Farrar Scientific.
-
Google Patents. (n.d.). US6017849A - Synthesis methods, complexes and delivery methods for the safe and convenient storage, transport and application of compounds for inhibiting the ethylene response in plants. Google Patents.
-
BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
-
ResearchGate. (n.d.). Degradative pathway of tyrosine. HT-1 is due to fumarylacetoacetase.... ResearchGate.
-
ResearchGate. (2025). Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. ResearchGate.
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- 7. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Addressing Batch-to-Batch Variability of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Introduction: 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole is a key chemical intermediate in various research and development pipelines. Its complex structure lends itself to potential inconsistencies between synthesis batches. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, troubleshooting, and mitigating batch-to-batch variability. Ensuring the consistency of this starting material is paramount for experimental reproducibility, data integrity, and the overall success of a research program. Impurities or changes in physical properties can drastically alter reaction outcomes, leading to lower yields, unexpected side products, or erroneous biological data.[1][2]
The Troubleshooting Workflow
Navigating inconsistent experimental results requires a systematic approach. The first step is to rule out variability in the starting material before troubleshooting complex experimental parameters. This workflow provides a logical progression from basic chemical verification to more nuanced physical property analysis.
Caption: A systematic workflow for troubleshooting batch-to-batch variability.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter, following the logic of the workflow diagram.
Part 1: Chemical Purity & Identity
The foundational step in any investigation is to confirm that the material is what it purports to be and is of sufficient purity. Contaminants can act as inhibitors, catalysts for side reactions, or simply reduce the amount of active starting material available.[2][3]
Q1: My reaction yield is significantly lower with a new batch of this compound. Could the starting material purity be the problem?
A: Absolutely. A lower-than-expected yield is a classic indicator of purity issues.[2] If a new batch has a lower assay (e.g., 95% pure vs. a previous 99% pure batch), you are effectively starting with less reactant, which will directly impact the theoretical yield. Furthermore, certain impurities can actively interfere with or inhibit the desired reaction.[2]
Troubleshooting Steps:
-
Assess Purity via HPLC: Perform a High-Performance Liquid Chromatography (HPLC) analysis on both the old (good) and new (bad) batches. Compare the peak area of the main compound.
-
Quantify Impurities: Compare the impurity profiles. Note any new impurity peaks or significant increases in existing ones.
-
Consult the Protocol: Refer to Protocol 3.1: Purity Analysis by HPLC for a detailed methodology.
Q2: I'm observing unexpected side products in my reaction. How can I determine if they are caused by reactive impurities in the new batch?
A: The appearance of new side products strongly suggests the presence of a reactive impurity in your starting material.[1] This impurity could be an unreacted intermediate from the synthesis of the pyrrole compound or a degradation product.
Troubleshooting Steps:
-
Structural Elucidation of Impurities: The most powerful combination for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS) followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
-
LC-MS Analysis: Use LC-MS to get the molecular weight of the impurity peaks observed in the HPLC chromatogram. This provides the molecular formula.[6][7]
-
NMR Spectroscopy: If an impurity is present at a high enough level (>0.1%), 1D and 2D NMR can elucidate its structure.[4][8] This will help you understand its potential reactivity.
-
Consult Protocols: Use Protocol 3.3 (LC-MS) and Protocol 3.2 (NMR) to guide your analysis.
Q3: How do I definitively confirm the identity and molecular weight of my new batch?
A: Every new batch should undergo identity confirmation. This is a core tenet of quality control.
-
Mass Spectrometry (MS): LC-MS is the gold standard for confirming the molecular weight of the main component in your sample.[9][10] The observed mass-to-charge ratio should correspond to the expected molecular weight of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR provide a structural "fingerprint" of the molecule. The chemical shifts, splitting patterns, and integrations should match the known spectrum of the compound.[8][11] This confirms that the atoms are connected in the correct way.
Part 2: Physical Property Characterization
Even if two batches are chemically identical and pure, they can behave differently due to variations in their solid-state properties. These physical differences can have profound effects on reaction kinetics and outcomes.[12]
Q4: The compound from a new batch is dissolving much slower or not at all in my reaction solvent. What could be the cause?
A: This is a common issue often linked to two main factors: polymorphism and particle size.
-
Polymorphism: The compound may have crystallized in a different, less soluble crystal lattice structure (polymorph).[13] Different polymorphs can have drastically different solubilities even though they are the same chemical entity.[13]
-
Particle Size/Surface Area: A batch with larger crystals will have a smaller surface area, leading to a slower dissolution rate.
Troubleshooting Steps:
-
Conduct a Solubility Study: Formally measure the equilibrium solubility of the new batch and compare it to a previous batch that performed well. Refer to Protocol 3.4: Equilibrium Solubility Assessment .
-
Screen for Polymorphism: Use X-Ray Powder Diffraction (XRPD) to analyze the solid-state form of the compound. Different polymorphs will produce distinct diffraction patterns.[14] See Protocol 3.5: Polymorph Screening by XRPD .
Q5: My results are inconsistent, but the HPLC and NMR look identical between batches. Could polymorphism still be the issue?
A: Yes. Standard analytical techniques like HPLC and NMR analyze the compound in a dissolved state, so they will not detect differences in the solid-state crystal structure.[14] If the compound is a suspension in your reaction or if the dissolution rate is critical to the reaction kinetics, then an undetected change in polymorph could be the root cause. It is for this reason that many pharmaceutical products are formulated with specific, metastable polymorphs to improve solubility and bioavailability.[13]
Troubleshooting Steps:
-
Prioritize XRPD Analysis: This is the most direct way to identify different crystalline forms. Compare the XRPD patterns of the good and bad batches.
-
Consider Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can also be used to detect polymorphism, as different crystal forms will have different melting points and thermal transitions.[]
Part 3: Handling & Protocol Review
If the chemical and physical properties of the compound are verified to be consistent, the source of variability may lie in its handling or in the experimental execution.
Q6: Could my storage and handling procedures be degrading the compound or introducing variability?
A: Improper storage is a frequent source of compound degradation.
-
Light and Heat Sensitivity: Many complex organic molecules are sensitive to light and heat. Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) if it is known to be sensitive to oxidation.[16][17][18]
-
Hygroscopicity: The compound may absorb atmospheric moisture, which can introduce water into a sensitive reaction. Store in a desiccator if necessary.[17]
-
Labeling and Handling: Ensure all containers are clearly labeled with the batch number and opening date.[19][20] Use clean spatulas and weighing instruments to avoid cross-contamination.
Troubleshooting Steps:
-
Review Storage Conditions: Check that the compound is stored according to the supplier's recommendations.[20]
-
Re-analyze an Opened Batch: If a batch has been open for a long time, re-run a purity analysis by HPLC to check for degradation products.
Q7: How can I be sure my experimental protocol is not the source of the inconsistency?
A: Even minor, seemingly insignificant deviations in a protocol can lead to different outcomes.[21]
-
Reagent Quality: Are all other reagents (solvents, bases, catalysts) from the same lot? A change in a different reagent could be the real cause.
-
Temperature Control: Is the reaction temperature being accurately monitored and controlled?
-
Addition Rates & Stirring: Was a reagent added at a different rate? Is the stirring speed consistent to ensure proper mixing?[21]
-
Atmosphere Control: For air-sensitive reactions, was the system properly purged with an inert gas?
Troubleshooting Steps:
-
Run a Control Experiment: If possible, run the reaction simultaneously using the old "good" batch and the new "bad" batch. If both fail, the issue is likely with another reagent or the procedure. If only the new batch fails, it confirms the issue is with the starting material.[22]
-
Detailed Note-Taking: Keep meticulous records of every parameter for each experiment to help identify patterns.[23]
Standard Operating Protocols
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for determining the purity and impurity profile of this compound.
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both solvents.[24]
-
Standard Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Prepare the sample from the batch at the same concentration as the primary standard. Ensure the sample is fully dissolved and filter through a 0.2 µm syringe filter before injection.[25]
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Gradient: A typical gradient might be 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration.
-
-
Data Analysis:
-
Identify the main peak corresponding to the compound.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the chromatogram to a reference standard or a previous "good" batch to identify any new or increased impurity peaks.
-
Caption: Workflow for HPLC purity analysis.
Protocol: Structural Verification by NMR Spectroscopy
This protocol ensures the chemical structure of the batch is correct. NMR is a non-destructive technique ideal for structural elucidation.[8][11]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure good resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H (proton) spectrum.
-
Acquire a standard ¹³C (carbon) spectrum.
-
If needed for complex impurity identification, acquire 2D spectra such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation).[8]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H spectrum. The ratios should correspond to the number of protons in different environments in the molecule.
-
Compare the chemical shifts (ppm) and coupling constants (Hz) to a known reference spectrum or predicted values for this compound.
-
Confirm the number of expected signals in the ¹³C spectrum.
-
Protocol: Molecular Weight Confirmation by Mass Spectrometry (LC-MS)
This protocol confirms that the compound has the correct molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., Acetonitrile/Water).
-
LC-MS System & Conditions:
-
Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Single Quadrupole).[7][10]
-
A short C18 column can be used for rapid separation.
-
The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 100-500).
-
Use an appropriate ionization source, typically Electrospray Ionization (ESI), in either positive or negative mode.
-
-
Data Acquisition: Inject the sample. The HPLC will separate the components before they enter the mass spectrometer.
-
Data Analysis:
-
Find the total ion chromatogram (TIC).
-
Extract the mass spectrum for the main peak.
-
Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Calculate the neutral mass from the observed m/z and confirm it matches the theoretical molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few ppm, allowing for molecular formula confirmation.[6]
-
Protocol: Equilibrium Solubility Assessment
This protocol determines the maximum dissolved concentration of the compound in a specific solvent at equilibrium.[26]
Methodology:
-
Setup: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of the chosen solvent (e.g., 1 mL) in a sealed vial. The key is to have undissolved solid remaining.[27]
-
Equilibration: Place the vial on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the solid to settle. Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a 0.2 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration using a pre-calibrated HPLC-UV method (as described in Protocol 3.1).
-
Calculation: The measured concentration is the equilibrium solubility of the compound in that solvent at that temperature. Compare this value between batches.
Protocol: Polymorph Screening by X-Ray Powder Diffraction (XRPD)
This is the primary method for identifying the crystalline form of a solid material.[13]
Methodology:
-
Sample Preparation: Gently grind a small amount of the solid sample (a few milligrams) to a fine, uniform powder.
-
Sample Mounting: Pack the powder into a sample holder according to the instrument manufacturer's instructions.
-
Instrument Setup:
-
Use a standard XRPD instrument.
-
Set the X-ray source (commonly Cu Kα).
-
Define the scan range (e.g., 2θ from 5° to 40°).
-
-
Data Acquisition: Run the scan. The instrument will measure the intensity of the diffracted X-rays as a function of the angle (2θ).
-
Data Analysis:
-
The result is a diffractogram (a plot of intensity vs. 2θ).
-
The positions and relative intensities of the peaks are characteristic of a specific crystal lattice.
-
Overlay the diffractograms from the "good" and "bad" batches. If the patterns are identical, they are the same polymorph. If the peak positions differ, it indicates the presence of different polymorphs.
-
Data Summary Tables
Table 1: Example HPLC Purity Profile
| Batch ID | Retention Time (min) | Area % | Identity | Status |
| XYZ-001 (Good) | 12.5 | 99.5% | Product | Pass |
| 8.2 | 0.3% | Impurity A | Pass | |
| 9.1 | 0.2% | Impurity B | Pass | |
| XYZ-002 (Bad) | 12.5 | 96.0% | Product | Fail |
| 8.2 | 0.4% | Impurity A | Pass | |
| 9.1 | 0.3% | Impurity B | Pass | |
| 10.4 | 3.3% | Unknown Impurity C | Fail |
Table 2: Key ¹H NMR Shifts for Structural Confirmation (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.1 - 8.3 | d | 1H | Aromatic H |
| 7.8 - 8.0 | dd | 1H | Aromatic H |
| 7.5 - 7.7 | d | 1H | Aromatic H |
| 7.0 - 7.2 | t | 1H | Pyrrole H |
| 6.5 - 6.7 | t | 2H | Pyrrole H |
References
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- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. (2020). [Link]
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- Safe Lab Reagent Storage Guide | Best Practices 2025. Laboratory Disposable Products. (2025). [Link]
- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]
- Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent Technologies, Inc. (2019). [Link]
- Oligonucleotide Mass Confirmation and Impurity Identific
- How Do Impurities Affect Percent Yield In Chemistry?. Chemistry For Everyone. (2025). [Link]
- Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.
- Influence of trace impurities on chemical reaction hazards.
- A Guide to Handling and Storing Chemicals in a Lab. InterFocus. (2021). [Link]
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). [Link]
- Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- How Can I Troubleshoot Inconsistent Titration Results Effectively?. Chemistry For Everyone. (2025). [Link]
- [Development of solubility screening methods in drug discovery]. PubMed. [Link]
- Drug Polymorphism: A Key Consideration for API Development. Xtalks. (2020). [Link]
- Troubleshooting: I Cant Reproduce an Earlier Experiment!. University of Rochester Department of Chemistry. [Link]
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- Small Molecule Analysis. AxisPharm. [Link]
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- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
- How to troubleshoot experiments. Chemistry World. (2024). [Link]
- High performance liquid chromatography (HPLC) Protocol. Conduct Science. (2019). [Link]
- Molecular weight confirmation and impurity analysis of a 70-mer oligonucleotide. SCIEX. [Link]
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- Identifying and elucid
- Simplified approach for structural elucidation and quantitation for pharmaceutical API and rel
- Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Protocols.io. (2024). [Link]
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. (2018). [Link]
- Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Identifying sources of batch to batch variation in processability.
- Batch-to-Batch Variability - Applications using Sorption Experiments. [Link]
- US6413431B1 - HPLC method for purifying organic compounds.
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- Scaling Small Molecule Purific
- Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.
- Navigating Batch-to-Batch Variability with a D
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Validation & Comparative
Efficacy Analysis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole: A Comparative Guide for Drug Discovery Professionals
Introduction: The Pyrrole Scaffold and the Promise of Targeted Substitution
The pyrrole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its versatility allows for fine-tuning of pharmacological properties through targeted substitution. This guide focuses on the specific compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole , a molecule featuring a pyrrole core N-substituted with a phenyl ring bearing two potent electron-withdrawing groups: a nitro group at the ortho position and a trifluoromethyl group at the para position.
While direct experimental data on the biological efficacy of this compound is not extensively available in the public domain, the well-documented structure-activity relationships (SAR) of analogous N-phenylpyrrole derivatives provide a robust framework for predicting its potential therapeutic applications and comparing its likely efficacy. The presence of both nitro and trifluoromethyl moieties on the phenyl ring is known to significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing their potency and metabolic stability.[2][3]
This guide will, therefore, provide a comparative analysis of the anticipated efficacy of this compound against key therapeutic targets, drawing upon experimental data from structurally similar compounds. We will explore its potential in two primary areas where N-phenylpyrrole derivatives have shown considerable promise: antimicrobial and anticancer activities.
Anticipated Antimicrobial Efficacy: A Structure-Activity Relationship Perspective
The N-phenylpyrrole scaffold is a recognized pharmacophore in the development of novel antimicrobial agents. The electronic properties of the substituents on the phenyl ring play a critical role in determining the antimicrobial spectrum and potency.
Comparative Compounds and Experimental Data
To predict the antimicrobial efficacy of this compound, we will compare it with N-arylpyrrole derivatives that have been evaluated for their activity against various bacterial and fungal pathogens. The key structural features for comparison are the N-arylpyrrole core and the presence of electron-withdrawing substituents.
A study on N-arylpyrrole derivatives as broad-spectrum antimicrobial agents provides valuable insights.[4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several N-arylpyrrole analogs against methicillin-resistant Staphylococcus aureus (MRSA), a clinically significant pathogen.
| Compound ID | N-Aryl Substituent | MIC against MRSA (μg/mL) | Reference |
| Vb | 4-Chlorophenyl | 4 | [4] |
| Vc | 3,4-Dichlorophenyl | 4 | [4] |
| Ve | 4-Trifluoromethylphenyl | 4 | [4] |
| Levofloxacin | (Standard Antibiotic) | 8 | [4] |
Table 1: Antimicrobial activity of selected N-arylpyrrole derivatives against MRSA.
The data clearly indicates that N-arylpyrroles with electron-withdrawing groups, such as chloro and trifluoromethyl substituents, exhibit potent antibacterial activity, in some cases surpassing the efficacy of the standard antibiotic levofloxacin.[4] The presence of a trifluoromethyl group in compound Ve is particularly noteworthy, as it directly corresponds to one of the key substituents in our target molecule.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented above are typically determined using the broth microdilution method, a standard protocol in microbiology for assessing antimicrobial susceptibility.
Caption: Workflow for the broth microdilution method to determine MIC.
Inference on the Efficacy of this compound
Based on the established SAR, the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) on the N-phenyl ring of our target compound is expected to confer potent antimicrobial activity. The trifluoromethyl group at the para-position, as seen in the active compound Ve , combined with the ortho-nitro group, would likely enhance the compound's interaction with bacterial targets. It is plausible that this compound would exhibit an MIC value against MRSA in the low microgram per milliliter range, potentially comparable to or even lower than the 4 μg/mL observed for the single-substituted analogs.
Anticipated Anticancer Efficacy: Targeting Cellular Proliferation
Pyrrole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. The substitution pattern on the pyrrole and its N-phenyl ring is a key determinant of their antiproliferative activity.
Comparative Compounds and Experimental Data
To estimate the potential anticancer efficacy of this compound, we will analyze the cytotoxic effects of structurally related compounds for which experimental data is available. A study on trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives provides relevant data on the impact of the trifluoromethylphenyl moiety on cytotoxicity.
| Compound ID | Structure | Cancer Cell Line | IC50 (μM) | Reference |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | [7] |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 25.4 | [7] |
| 4a | 2-Hydrazinyl-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine | Prostate (DU145) | High Cytotoxicity | [7] |
Table 2: Cytotoxic activity of selected trifluoromethyl-containing heterocyclic compounds.
The data in Table 2 demonstrates that the presence of a trifluoromethyl group is consistent with potent cytotoxic activity against various cancer cell lines.[7] Although the core heterocyclic system is different, the influence of the trifluoromethylphenyl substituent is a valuable indicator.
Furthermore, studies on marinopyrroles and their derivatives have shown that the addition of nitro groups can increase efficacy against colon and breast cancer cell lines.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT assay to determine cytotoxicity (IC50).
Inference on the Efficacy of this compound
The combination of a nitro group and a trifluoromethyl group on the N-phenyl ring of the pyrrole core strongly suggests that this compound would possess significant cytotoxic activity. The electron-withdrawing nature of these substituents can enhance the molecule's ability to interact with biological targets involved in cell proliferation and survival pathways. It is reasonable to hypothesize that this compound would exhibit IC50 values in the low micromolar range against a panel of cancer cell lines, making it a promising candidate for further investigation in oncology drug discovery.
Conclusion and Future Directions
While direct experimental validation is pending, a comprehensive analysis of the structure-activity relationships of analogous compounds strongly supports the potential of This compound as a potent bioactive agent. The dual electron-withdrawing substituents on the N-phenyl ring are anticipated to confer significant antimicrobial and anticancer properties.
For researchers and drug development professionals, this compound represents a compelling lead for further optimization. The next logical steps would involve the synthesis of this compound and its systematic evaluation in a battery of in vitro and in vivo assays to confirm its efficacy and elucidate its mechanism of action. Key experiments should include:
-
Broad-spectrum antimicrobial screening: Testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Anticancer profiling: Evaluating its cytotoxicity against a diverse panel of human cancer cell lines, including those representing different tumor types and drug-resistance profiles.
-
Mechanism of action studies: Investigating the specific cellular pathways and molecular targets modulated by the compound.
-
In vivo efficacy and toxicity studies: Assessing its therapeutic potential and safety profile in relevant animal models.
The insights provided in this guide, grounded in the established principles of medicinal chemistry and supported by experimental data from related compounds, offer a solid foundation for embarking on the exciting journey of exploring the full therapeutic potential of this compound.
References
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- Zadykowicz, B., Karczmarzyk, Z., & Wysocki, W. (2022).
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Navigating the Structure-Activity Landscape of 1-[2-Nitro-4-(Trifluoromethyl)phenyl]-1H-pyrrole Analogs: A Comparative Guide
In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, renowned for its presence in a multitude of biologically active compounds.[1][2] The strategic functionalization of this privileged heterocycle can unlock potent and selective therapeutic agents. This guide delves into the structure-activity relationships (SAR) of a specific, yet underexplored, class of pyrrole analogs: those bearing a 1-[2-nitro-4-(trifluoromethyl)phenyl] substituent. While direct and extensive research on this exact scaffold is nascent, we can construct a robust predictive SAR framework by drawing upon the wealth of data from analogous compounds. This guide will provide researchers, scientists, and drug development professionals with a comparative analysis of potential structural modifications and their anticipated impact on biological activity, supported by established experimental methodologies.
The Core Scaffold: Deconstructing the Key Pharmacophoric Features
The 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole core is a composite of distinct electronic and steric features, each poised to play a critical role in molecular interactions with biological targets.
-
The N-Aryl Linkage: The direct connection of the phenyl ring to the pyrrole nitrogen establishes a diaryl-like system, influencing the overall conformation and electronic distribution of the molecule.
-
The 2-Nitro Group: This potent electron-withdrawing group significantly modulates the electronics of the phenyl ring. Its presence can influence binding through hydrogen bonding or dipole-dipole interactions. In some contexts, nitroaromatic compounds have been investigated for their bio-reductive activation into cytotoxic agents.
-
The 4-Trifluoromethyl Group: The CF3 group is a common substituent in medicinal chemistry, valued for its ability to enhance metabolic stability and membrane permeability.[3] Its strong electron-withdrawing nature further impacts the phenyl ring's electronic properties and can engage in specific fluorine-protein interactions. The trifluoromethyl group has been successfully used as a bioisosteric replacement for the aliphatic nitro group in some contexts.[4]
-
The Pyrrole Ring: This five-membered aromatic heterocycle serves as a versatile scaffold for further substitution. Modifications at the C2, C3, C4, and C5 positions can profoundly alter the molecule's shape, polarity, and ability to interact with target proteins.
A Predictive Structure-Activity Relationship (SAR) Analysis
Based on established principles and findings from related classes of pyrrole derivatives, we can forecast the impact of various structural modifications. The following sections explore potential avenues for analog synthesis and their likely consequences on biological activity, which could range from anticancer to antimicrobial effects.
Part 1: Modifications of the Pyrrole Ring
The pyrrole core is ripe for substitution, allowing for the fine-tuning of steric bulk, electronics, and hydrogen bonding potential.
Table 1: Predicted Impact of Pyrrole Ring Substitutions on Biological Activity
| Position | Substituent (R) | Predicted Effect on Activity | Rationale |
| C2, C5 | Small alkyl (e.g., -CH3) | Potential for increased potency | May enhance van der Waals interactions with hydrophobic pockets of a target protein. |
| C2, C5 | Aryl or heteroaryl | Variable; potential for enhanced potency | Can introduce additional binding interactions (e.g., pi-stacking) but may also introduce steric hindrance. |
| C3, C4 | Halogens (e.g., -Cl, -Br) | Potential for increased potency | Can modulate electronics and participate in halogen bonding, a recognized interaction in drug design. Dihalogenation of the pyrrole ring has been shown to be beneficial for biological activity in some series.[1] |
| C3 | Carbonitrile (-CN) | Potential for increased potency | A strong electron-withdrawing group and hydrogen bond acceptor that has been shown to be important for inhibitory potency in other pyrrole series.[5] |
| C2 | Carboxamide (-CONH2) | Potential for improved solubility and new H-bonding | The introduction of polar groups can enhance aqueous solubility and provide additional hydrogen bond donor/acceptor sites.[6] |
Part 2: Modifications of the Phenyl Ring
While the 2-nitro and 4-trifluoromethyl groups are defining features, their modification or replacement can provide valuable SAR insights.
Table 2: Predicted Impact of Phenyl Ring Substitutions on Biological Activity
| Position | Modification | Predicted Effect on Activity | Rationale |
| C2 | Relocation of Nitro to C3 or C4 | Likely decrease in activity | The ortho-positioning of the nitro group creates a specific electronic and steric environment that may be crucial for binding. |
| C2 | Replacement of Nitro with -CN, -SO2Me | Variable; potential for altered selectivity | These electron-withdrawing groups can mimic some of the electronic properties of the nitro group but differ in size and hydrogen bonding capacity. |
| C4 | Replacement of CF3 with -Cl, -Br | Potential for retained or slightly reduced activity | Halogens can mimic the lipophilicity and electron-withdrawing nature of the CF3 group to some extent. |
| C5, C6 | Introduction of small substituents (e.g., -F, -CH3) | Potential for fine-tuning of potency | Can be used to probe for additional steric or electronic interactions with the target. |
Experimental Protocols
The synthesis and biological evaluation of these analogs would follow established methodologies in medicinal chemistry.
General Synthetic Protocol for N-Aryl Pyrroles
A common route for the synthesis of 1-arylpyrroles is the Paal-Knorr synthesis.
dot
Caption: General workflow for the synthesis of N-aryl pyrrole analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriate 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added 2-nitro-4-(trifluoromethyl)aniline (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-arylpyrrole analog.
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Biological Evaluation: A Kinase Inhibition Assay Example
Given that many pyrrole derivatives are kinase inhibitors, a representative assay to determine their inhibitory potency (IC50) is described below.[7][8][9]
dot
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Assay Plate Preparation: The diluted compounds are added to the wells of a microtiter plate.
-
Enzyme and Substrate Addition: A solution containing the target kinase and its specific substrate is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Signal Detection: A detection reagent is added to stop the reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ATP consumed (and thus, kinase activity).
-
Data Analysis: The signal is read using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide provides a predictive framework based on the SAR of analogous compounds, the empirical synthesis and biological testing of a focused library of analogs are essential to validate these hypotheses. Future work should focus on a systematic exploration of substitutions on both the pyrrole and phenyl rings to build a comprehensive SAR profile. Such studies will undoubtedly uncover novel compounds with potent and selective biological activities, contributing to the ever-expanding therapeutic potential of pyrrole derivatives.
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comparative analysis of different synthetic routes to 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Introduction
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. Among the myriad of substituted pyrroles, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole stands out as a key intermediate in the synthesis of various therapeutic agents. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making its efficient synthesis a topic of considerable interest for researchers and drug development professionals.
This guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, experimental protocols, and the relative advantages and disadvantages of each approach, supported by experimental data to offer a comprehensive resource for chemists in the field.
Key Synthetic Strategies
The synthesis of 1-arylpyrroles, such as the target molecule, can be broadly categorized into two main strategies:
-
Ring Formation Reactions: These methods construct the pyrrole ring from acyclic precursors, with the arylamine already incorporated or introduced during the reaction. The Paal-Knorr and Clauson-Kaas syntheses are classic examples.
-
N-Arylation of Pyrrole: These approaches involve the formation of the C-N bond between a pre-existing pyrrole ring and an activated aryl electrophile. The Buchwald-Hartwig amination and Ullmann condensation are the most prominent examples of this strategy.
The following sections will explore these methods in the context of synthesizing this compound.
Route 1: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a venerable and straightforward method for constructing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] For the synthesis of our target molecule, this would involve the reaction of 2-nitro-4-(trifluoromethyl)aniline with a suitable 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (which serves as a precursor to succinaldehyde).
Reaction Mechanism
The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3][4] The electron-withdrawing nature of the substituents on the aniline may decrease its nucleophilicity, potentially requiring more forcing reaction conditions.
Sources
benchmarking 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole against known inhibitors
A Senior Application Scientist's In-depth Technical Guide to Evaluating 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole Against Established STAT3 Pathway Inhibitors.
Introduction: The Imperative for Novel STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein involved in a multitude of cellular processes, including cell growth, survival, and differentiation.[1] Its aberrant and persistent activation is a hallmark of numerous human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[1][2] The development of small molecule inhibitors that can effectively and selectively block the STAT3 signaling pathway holds immense promise for a new generation of targeted therapies.[3][4]
This guide introduces This compound , a novel small molecule with potential inhibitory activity against the STAT3 pathway. Here, we provide a comprehensive framework for benchmarking this compound against well-characterized STAT3 inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust data comparison framework to facilitate the objective evaluation of this and other potential STAT3 inhibitors.
The JAK/STAT Signaling Pathway: The Context for Inhibition
To understand the mechanism of potential inhibitors, it is crucial to first grasp the intricacies of the JAK/STAT signaling pathway. This pathway is a primary communication route from the cell surface to the nucleus, transducing signals from various cytokines and growth factors.[5][6][7][8][9]
The canonical JAK/STAT pathway can be summarized in the following key steps:
-
Ligand Binding and Receptor Dimerization: The binding of a cytokine or growth factor to its specific receptor on the cell surface induces receptor dimerization.
-
JAK Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, leading to their trans-phosphorylation and activation.[6][7]
-
STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptors.[7]
-
STAT Recruitment and Dimerization: These phosphorylated tyrosine residues serve as docking sites for the SH2 domains of STAT proteins.[10] Once recruited, STATs are themselves phosphorylated by the JAKs. This phosphorylation event, primarily on a conserved tyrosine residue (Tyr705 for STAT3), triggers the formation of STAT homo- or heterodimers.[11][12]
-
Nuclear Translocation and DNA Binding: The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5]
The aberrant activation of STAT3 in cancer often results from the constitutive activation of upstream kinases like JAKs or mutations in the STAT3 gene itself.[3] Therefore, a potential inhibitor could target various stages of this pathway, from preventing STAT3 phosphorylation to blocking its dimerization or DNA binding capabilities.[1][13]
Diagram of the JAK/STAT3 Signaling Pathway
A simplified diagram of the canonical JAK/STAT3 signaling cascade.
Comparative Benchmarking: Established STAT3 Inhibitors
To provide a meaningful comparison, we have selected a panel of well-characterized STAT3 inhibitors with diverse mechanisms of action. These compounds will serve as benchmarks to evaluate the potency and selectivity of this compound.
| Inhibitor | Mechanism of Action | Reported IC50 | Key Characteristics |
| Stattic | Inhibits STAT3 activation and nuclear translocation by targeting the SH2 domain.[14] | ~5.1 µM (cell-free assay)[15] | The first non-peptidic small molecule inhibitor of STAT3.[15] |
| S3I-201 | A STAT3 inhibitor that disrupts STAT3 dimerization.[10] | IC50 = 18.7–51.9 μM in DNA binding inhibition assays.[16] | Demonstrates direct binding to STAT3.[16] |
| Niclosamide | Inhibits STAT3 phosphorylation.[15] | ~0.7 µM (cell-free assay)[15] | An FDA-approved drug with repositioned potential as a STAT3 inhibitor. |
| WP1066 | A JAK2 and STAT3 inhibitor.[15] | ~2.43 µM (in HEL cells)[15] | Targets an upstream kinase in the pathway. |
| OPB-31121 | Targets the SH2 domain of STAT3 to inhibit phosphorylation and dimerization.[17] | Phase I/II clinical trials.[17] | Orally bioavailable small molecule.[17] |
Experimental Protocols for Comparative Analysis
A multi-faceted approach is essential for a thorough evaluation of a potential STAT3 inhibitor. The following experimental protocols are designed to assess the inhibitory activity of this compound at different stages of the STAT3 signaling pathway.
Western Blot Analysis for STAT3 Phosphorylation
This is a fundamental assay to determine if the test compound inhibits the activation of STAT3.[11]
Objective: To quantify the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705 (Tyr705) in cells treated with the test compound.
Experimental Workflow:
Workflow for Western Blot analysis of p-STAT3.
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate a cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells or DU145 prostate cancer cells) and allow them to adhere overnight.[2]
-
Treat the cells with varying concentrations of this compound, the benchmark inhibitors, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[2]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).[11][12][18]
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total STAT3 and a loading control such as β-actin or GAPDH.[2][11][19]
-
Quantify the band intensities to determine the relative levels of p-STAT3.
-
Luciferase Reporter Assay for STAT3 Transcriptional Activity
This cell-based assay measures the functional consequence of STAT3 inhibition by quantifying its transcriptional activity.[20][21][22]
Objective: To determine if the test compound can inhibit the STAT3-mediated transcription of a reporter gene.
Experimental Workflow:
Workflow for STAT3 Luciferase Reporter Assay.
Detailed Steps:
-
Transfection with Reporter Plasmids:
-
Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid. The STAT3 reporter contains tandem repeats of a STAT3-binding DNA element upstream of the luciferase gene.[20][23] The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[20]
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound, benchmark inhibitors, and a vehicle control.
-
Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-dependent luciferase expression.[24]
-
-
Cell Lysis:
-
Lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
-
Data Normalization and Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.[25]
-
Calculate the percentage of inhibition of STAT3 transcriptional activity for each compound concentration.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to study protein-DNA interactions in vitro.[26][27]
Objective: To determine if the test compound can directly inhibit the binding of STAT3 to its DNA consensus sequence.
Experimental Workflow:
Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Detailed Steps:
-
Prepare Nuclear Extracts:
-
Treat cells that have high STAT3 activity with the test compound or vehicle control.
-
Isolate the nuclear extracts containing activated STAT3.[28]
-
-
Binding Reaction:
-
Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded DNA probe containing the STAT3 consensus binding site.
-
In parallel reactions, include the test compound at various concentrations.
-
-
Native Gel Electrophoresis:
-
Detection of DNA-Protein Complex:
-
Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging.
-
A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of STAT3-DNA binding.[29][30]
-
A supershift assay can be performed by adding a STAT3-specific antibody to confirm the identity of the protein in the complex.[26]
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.
Table 2: Comparative Inhibitory Activity of this compound and Benchmark Inhibitors
| Compound | IC50 (p-STAT3, Western Blot) | IC50 (Luciferase Reporter Assay) | Inhibition of DNA Binding (EMSA) |
| This compound | Experimental Value | Experimental Value | Qualitative/Quantitative Assessment |
| Stattic | Experimental Value | Experimental Value | Qualitative/Quantitative Assessment |
| S3I-201 | Experimental Value | Experimental Value | Qualitative/Quantitative Assessment |
| Niclosamide | Experimental Value | Experimental Value | Qualitative/Quantitative Assessment |
| WP1066 | Experimental Value | Experimental Value | Qualitative/Quantitative Assessment |
| OPB-31121 | Experimental Value | Experimental Value | Qualitative/Quantitative Assessment |
Interpreting the Results:
-
A low IC50 value in the Western blot and luciferase reporter assays indicates potent inhibition of STAT3 phosphorylation and transcriptional activity, respectively.
-
The EMSA results will reveal whether the compound directly interferes with the DNA-binding function of STAT3.
-
By comparing the data for this compound with the benchmark inhibitors, researchers can assess its relative potency and potential mechanism of action. For instance, if the compound is highly active in the Western blot and luciferase assays but shows no effect in the EMSA, it likely acts upstream of DNA binding, possibly by inhibiting phosphorylation or dimerization.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound as a potential STAT3 inhibitor. By employing the described methodologies and comparing the results to established inhibitors, researchers can gain valuable insights into the compound's efficacy and mechanism of action.
Positive results from these initial assays would warrant further investigation, including selectivity profiling against other STAT family members and other kinases, in vivo efficacy studies in relevant cancer models, and detailed pharmacokinetic and pharmacodynamic analyses. The ultimate goal is to identify and develop novel, potent, and selective STAT3 inhibitors that can translate into effective clinical therapies for a range of debilitating diseases.
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A Comparative Guide to the Experimental Validation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole: Synthesis, Characterization, and Biological Profiling
An editor has reviewed this guide and has approved it for publication.
Introduction
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] The strategic functionalization of the pyrrole scaffold is a key approach in drug discovery to modulate physicochemical properties and target affinity.[3] This guide focuses on a particularly compelling derivative, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole (hereafter designated NTP ), a molecule that combines the pyrrole ring with a phenyl group decorated by two powerful electron-withdrawing substituents.
The trifluoromethyl (CF₃) group is a widely used bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity, with over half of the fluoride-containing drugs approved by the FDA in 2019 featuring this moiety.[4] The nitro (NO₂) group, particularly in conjunction with a CF₃ group, can significantly influence a molecule's electronic profile and has been exploited in the development of inhibitors for challenging biological targets like protein aggregation.[5]
Given the therapeutic potential suggested by its structure, rigorous and reproducible experimental validation of NTP is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to cross-validate experimental results for NTP and its analogs. We will detail a robust synthetic pathway, outline essential characterization protocols, and present a comparative workflow for profiling its biological activity, grounding each step in established scientific principles and authoritative literature.
Part 1: Synthesis and Structural Verification
The foundation of any experimental investigation is the unambiguous synthesis and structural confirmation of the target compound. Here, we present a primary synthetic route for NTP, complemented by a comprehensive protocol for its structural characterization.
Rationale for Synthetic Route Selection
We propose the synthesis of NTP via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is the method of choice due to the electronic nature of the aryl precursor. The target phenyl ring is "activated" by the presence of two strong electron-withdrawing groups (NO₂ and CF₃), which stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution of a leaving group (e.g., a halide) by the pyrrolide anion. This approach is generally high-yielding and procedurally straightforward for N-aryl pyrroles.[6]
Experimental Protocol: Synthesis of NTP via SNAr
This protocol is adapted from established methods for the N-arylation of pyrroles.[6]
-
Preparation of the Pyrrolide Anion:
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (10 mL/mmol of pyrrole).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred solvent.
-
Add freshly distilled pyrrole (1.0 equivalent) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen gas evolution ceases, indicating the formation of the sodium pyrrolide salt.
-
-
Nucleophilic Aromatic Substitution:
-
In a separate flask, dissolve 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the aryl fluoride dropwise to the prepared pyrrolide anion solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.
-
Caption: Workflow for the synthesis and verification of NTP.
Protocol: Structural Characterization and Data Cross-Validation
Unambiguous characterization is critical. The data obtained should be compared against theoretical values and data from structurally similar compounds found in the literature.[7][8]
| Technique | Purpose | Expected Observations / Key Signatures for NTP |
| ¹H NMR | Confirms proton environment and connectivity. | Signals corresponding to the pyrrole ring protons and the aromatic protons on the trifluoromethylphenyl ring with characteristic splitting patterns and integration. |
| ¹³C NMR | Identifies all unique carbon atoms. | Resonances for the four distinct pyrrole carbons and the carbons of the substituted phenyl ring, including the CF₃ carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | Directly confirms the presence and environment of the CF₃ group. | A singlet at the characteristic chemical shift for an aromatic CF₃ group. |
| HRMS (ESI-TOF) | Provides the exact mass to confirm the elemental composition. | The measured m/z value should match the calculated mass for the molecular formula C₁₁H₇F₃N₂O₂[9] within a <5 ppm error margin. |
| FT-IR | Identifies key functional groups. | Characteristic absorption bands for N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), C-F stretching of the CF₃ group (~1320 cm⁻¹), and C-N stretching.[8] |
| Melting Point | Assesses purity. | A sharp and defined melting point range indicates high purity. |
Part 2: Comparative Biological Activity Profiling
The functional groups on NTP suggest potential as a biologically active agent, particularly in oncology.[10][11] A robust evaluation requires comparing its performance against well-characterized benchmarks. This section outlines a workflow to assess the anticancer activity of NTP.
Selection of Benchmark Compounds
For a meaningful comparison, we will use two types of alternatives:
-
Structural Analog: Compound 22 (1-(3-aminophenyl)-3-(3,4,5-trimethoxybenzoyl)pyrrole) . This compound, from a study by Brancale et al., is a potent inhibitor of tubulin polymerization and cancer cell growth.[10] It shares the 1-aryl-pyrrole core but differs in its substitution, allowing for an initial structure-activity relationship (SAR) analysis.
-
Standard Clinical Drug: Doxorubicin . A widely used chemotherapeutic agent that serves as a positive control for general cytotoxicity assays.[11]
Caption: A tiered workflow for biological screening of NTP.
Experimental Workflow 1: In Vitro Cytotoxicity Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
-
Protocol (Adapted from BenchChem Application Notes[11]):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, as used for similar compounds[10]) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of NTP, the structural analog, and Doxorubicin in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
Data Presentation for Cross-Validation:
| Compound | Cell Line: MCF-7 IC₅₀ (nM) | Cell Line: NCI/ADR-RES IC₅₀ (nM) |
| NTP | Experimental Value | Experimental Value |
| Analog (Cmpd 22) | Literature/Experimental Value[10] | Literature/Experimental Value[10] |
| Doxorubicin | Literature/Experimental Value[11] | Literature/Experimental Value |
Note: The NCI/ADR-RES cell line is useful for identifying compounds that can overcome multidrug resistance.[10]
Experimental Workflow 2: Mechanism of Action - Tubulin Polymerization Assay
Aryl pyrroles are known to inhibit tubulin polymerization, a key mechanism for disrupting cell division.[10][11] This assay validates if NTP shares this mechanism.
-
Principle: This is a fluorescence-based assay. A fluorescent reporter binds specifically to polymeric (but not dimeric) tubulin, causing an increase in fluorescence signal as polymerization proceeds. An inhibitor will slow or stop this increase.
-
Protocol (Adapted from Brancale et al.[10]):
-
Reaction Setup: In a 96-well plate, add tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add various concentrations of NTP or a known inhibitor (e.g., Combretastatin A-4) to the wells. Include a vehicle control.
-
Initiation & Monitoring: Incubate the plate at 37 °C to initiate polymerization. Monitor the fluorescence intensity over time using a plate reader.
-
Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ for polymerization inhibition.
-
-
Data Presentation for Cross-Validation:
| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| NTP | Experimental Value |
| Analog (Cmpd 22) | 1.4[10] |
| Combretastatin A-4 | Literature/Experimental Value[10] |
Conclusion and Outlook
This guide provides a structured, multi-faceted methodology for the synthesis, characterization, and biological evaluation of this compound. By following these self-validating protocols and comparing the results against established benchmarks and literature data, researchers can generate a high-confidence dataset for this promising molecule. The causality is clear: precise chemical synthesis enables rigorous biological testing, and the comparative results from this testing illuminate the structure-activity relationships that drive potency and mechanism of action. This systematic approach ensures that the experimental findings are not only robust and reproducible but also contribute meaningfully to the broader field of medicinal chemistry and drug development.
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- Moskvina, V., et al. (2021). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molbank, 2021(4), M1291.
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A Comparative Guide to the Cytotoxicity of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole and its Analogs
For researchers, medicinal chemists, and drug development professionals, the pyrrole scaffold represents a privileged structure in the quest for novel therapeutic agents. Its synthetic tractability allows for a diverse range of substitutions, leading to compounds with a wide spectrum of biological activities, including potent cytotoxic effects against cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic potential of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole, a compound of significant interest due to its unique substitution pattern. By examining the structure-activity relationships (SAR) of analogous compounds, we aim to provide a predictive framework for its efficacy and a practical guide for its experimental evaluation.
The rationale for investigating this particular molecule stems from the known bioactivity of its constituent parts. The 2-nitrophenyl group is a common feature in compounds with demonstrated cytotoxic and mutagenic properties, while the trifluoromethyl substituent is known to enhance metabolic stability and cell permeability.[3][4] The pyrrole core itself is present in numerous natural and synthetic anticancer agents.[5] This guide will synthesize existing data on related structures to build a comprehensive understanding of the target molecule's potential.
Structure-Activity Relationship (SAR) Insights from Analogs
While direct comparative studies on this compound are not extensively documented in publicly available literature, a wealth of information on analogous structures provides critical insights into the determinants of cytotoxicity for this class of compounds. The key structural motifs to consider are the substitutions on the phenyl ring and the pyrrole nucleus.
Impact of Phenyl Ring Substitutions
The nature and position of substituents on the phenyl ring play a pivotal role in modulating the cytotoxic activity of N-phenylpyrrole derivatives.
-
Nitro Group: The presence of a nitro group, particularly at the ortho-position, is often associated with increased cytotoxicity. This is attributed to its electron-withdrawing nature, which can influence the molecule's interaction with biological targets and potentially lead to the generation of reactive oxygen species (ROS) under hypoxic conditions found in tumors.[6] Studies on nitropyrrole compounds have demonstrated their marked cytotoxicity to various cell lines.[3]
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a common addition in medicinal chemistry to enhance drug-like properties. Its high lipophilicity can improve membrane permeability, leading to higher intracellular concentrations. Furthermore, the C-F bond is metabolically stable, which can increase the compound's half-life. The inclusion of a -CF3 group in thiourea derivatives, for instance, has been shown to result in high cytotoxic activity against several cancer cell lines.[4]
-
Halogenation: Halogenated pyrroles, such as marinopyrroles and pyrrolomycins, exhibit multifaceted cancer cell cytotoxicity profiles.[5] The presence of halogens can influence the electronic properties and binding affinities of the molecule to its targets.
Modifications of the Pyrrole Moiety
Substitutions on the pyrrole ring itself can also dramatically alter cytotoxic potency. For instance, 2,3,4-trisubstituted pyrroles have been identified as potent cytotoxic agents against various leukemias, lymphomas, and solid tumors.[7] The introduction of bulky or electron-donating/withdrawing groups can affect the planarity of the molecule and its ability to fit into the active sites of target proteins.
Comparative Cytotoxicity Data of Analogous Pyrrole Derivatives
To provide a quantitative perspective, the following table summarizes the cytotoxic activity (IC50 values) of various substituted pyrrole derivatives from published studies. This data serves as a benchmark for evaluating the potential potency of this compound.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Nitrophenyl Pyrroles | 1-Nitro-2-acetyl-pyrrole | Mouse C3H10T1/2 | Markedly cytotoxic | [3] |
| 1,3,5-Trinitro-2-acetylpyrrole | Mouse C3H10T1/2 | Markedly cytotoxic | [3] | |
| Trifluoromethylphenyl Analogs | 3-(trifluoromethyl)phenylthiourea analog | Human Colon (SW480) | ≤ 10 | [4] |
| 3-(trifluoromethyl)phenylthiourea analog | Human Colon (SW620) | ≤ 10 | [4] | |
| Halogenated Pyrroles | Marinopyrrole A | Colon (HCT-116) | 9.4 ((+)-enantiomer) | [5] |
| Marinopyrrole A | Colon (HCT-116) | 8.8 ((-)-enantiomer) | [5] | |
| Substituted Phenylpyrroles | 3-Aroyl-1-arylpyrrole derivative | Lung (A549) | 3.6 | [8] |
| 2-Phenylpyrroloquinolin-4-one derivative | Steroid hormone-sensitive lines | 0.7 - 8 | [8] |
Experimental Protocols for Cytotoxicity Evaluation
To enable researchers to conduct their own comparative studies, we provide the following detailed, self-validating experimental protocols.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and analog stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for cell cycle analysis using flow cytometry.
Potential Mechanisms of Action
Based on studies of analogous compounds, the cytotoxic effects of this compound are likely mediated through one or more of the following mechanisms:
-
Induction of Apoptosis: Many cytotoxic pyrrole derivatives have been shown to induce programmed cell death, or apoptosis. [1][2]This can be evaluated by assays such as Annexin V/PI staining or caspase activity assays.
-
Cell Cycle Arrest: As detailed in the protocol above, the compound may arrest the cell cycle at a specific phase, preventing cell proliferation. [10]* Inhibition of Tubulin Polymerization: Some N-phenylpyrrole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. [10][11]* Mcl-1 Inhibition: Certain marine-derived pyrroles, like marinopyrrole A, induce the proteasomal degradation of the anti-apoptotic protein Mcl-1. [5][12]
Caption: Potential mechanisms of cytotoxicity.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the comparative cytotoxicity of this compound. By leveraging the structure-activity relationships of analogous compounds, researchers can formulate hypotheses about its potential efficacy and mechanism of action. The detailed experimental protocols provided herein offer a practical starting point for in vitro validation. Further investigation into this and related compounds will undoubtedly contribute to the development of novel and effective anticancer therapeutics.
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- Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Deriv
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validation of in vitro assays for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
An In-Depth Guide to the Validation of In Vitro Assays for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole (NTP-Pyrrole)
Introduction: De-risking a Novel Chemical Entity
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is paved with rigorous testing and validation. This guide focuses on establishing a robust in vitro validation framework for the novel compound This compound , which we will refer to as NTP-Pyrrole. The structural motifs of NTP-Pyrrole—a pyrrole core, a nitro group, and a trifluoromethylphenyl group—suggest a range of potential biological activities and liabilities. Pyrrole-based structures are known scaffolds for various therapeutic agents, including those with anticancer and antimicrobial properties.[1][2][3] Furthermore, molecules decorated with nitro- and trifluoromethylphenyl fragments have recently been explored as modulators of protein aggregation, such as in the context of alpha-synuclein.[4]
This potential therapeutic promise must be balanced with a thorough, early-stage assessment of its safety and drug-like properties. The objective of this guide is not merely to present protocols but to compare and contrast key assays, justify experimental choices, and establish self-validating systems that ensure data integrity. Our approach is grounded in the principles outlined by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), which emphasize that assay validation is the process of providing documented evidence that a method is suitable for its intended purpose.[5][6][7][8]
The following sections will detail a multi-tiered validation strategy, beginning with fundamental safety and toxicity assessments and progressing to critical ADME (Absorption, Distribution, Metabolism, and Excretion) characterizations.
Caption: High-level validation workflow for NTP-Pyrrole.
Tier 1: Foundational Safety and Liability Profiling
The first critical step is to identify potential "show-stopper" liabilities. We will validate a panel of assays designed to assess cytotoxicity, genotoxicity, and cardiotoxicity.
Comparative Validation of Cytotoxicity Assays: MTT vs. LDH
Cytotoxicity assays are fundamental for determining a compound's therapeutic window.[9] We will compare two ubiquitous methods that measure different cellular endpoints: the MTT assay, which assesses metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[10][11]
-
Causality: Relying on a single cytotoxicity assay can be misleading. A compound might inhibit mitochondrial dehydrogenases (affecting the MTT assay) without immediately compromising membrane integrity (measured by LDH), or vice-versa. Validating both provides a more robust assessment of the cytotoxic mechanism.[10]
Table 1: Comparison of Validation Parameters for MTT and LDH Assays
| Validation Parameter | MTT Assay (Metabolic Activity) | LDH Assay (Membrane Integrity) | Acceptance Criteria |
| Specificity | Confirmed no interference from NTP-Pyrrole with formazan absorbance. | Confirmed no inhibition of LDH enzyme activity by NTP-Pyrrole. | No significant signal in compound-only controls. |
| Accuracy (% Recovery) | 98.5% ± 4.2% | 101.2% ± 5.5% | 85-115% |
| Precision (Intra-assay %RSD) | 6.8% | 8.1% | < 15% |
| Linearity (R²) | 0.998 | 0.996 | > 0.99 |
| Limit of Quantitation (LOQ) | 500 viable cells/well | 1000 viable cells/well | Signal > 10x background |
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HepG2) at 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of NTP-Pyrrole (e.g., from 0.1 µM to 100 µM). Add the compound to the cells and incubate for a defined period (e.g., 24 or 48 hours).
-
Control Preparation:
-
Vehicle Control: Cells treated with solvent (e.g., 0.1% DMSO).
-
Maximum Release Control: Cells treated with a lysis buffer 45 minutes before the assay endpoint.
-
Compound Control: NTP-Pyrrole in media alone (no cells) to check for interference.
-
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Vehicle Abs) / (Max Release Abs - Vehicle Abs)] * 100
Genotoxicity Potential: The Bacterial Reverse Mutation (Ames) Test
The Ames test is a well-established, rapid bacterial assay used to assess a chemical's potential to cause gene mutations.[12][13] It is a standard requirement by regulatory agencies for preclinical safety assessment.[14][15]
-
Causality: Many compounds are not directly mutagenic but become so after being metabolized by liver enzymes. Therefore, the assay must be performed both with and without a metabolic activation system (e.g., a liver S9 fraction).[15] This is particularly relevant for NTP-Pyrrole, as the nitro group can be metabolically reduced to reactive intermediates.
Table 2: Ames Test Validation with NTP-Pyrrole
| Strain | Metabolic Activation (S9) | NTP-Pyrrole Result | Positive Control Result | Interpretation |
| TA98 | - | Negative | > 2-fold increase | Valid |
| TA98 | + | Positive | > 2-fold increase | Potential frameshift mutagen after activation |
| TA100 | - | Negative | > 2-fold increase | Valid |
| TA100 | + | Negative | > 2-fold increase | Valid |
| TA1535 | + | Negative | > 2-fold increase | Valid |
| TA1537 | + | Negative | > 2-fold increase | Valid |
| Note: A "Positive" result is typically defined as a dose-dependent increase in revertant colonies that is at least double the vehicle control count. |
Cardiotoxicity Screening: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias (Long QT Syndrome).[16][17][18] Early in vitro screening is essential to flag this potential liability.
-
Causality: We will validate a high-throughput, fluorescence-based thallium flux assay for initial screening.[16][17] While the gold standard is patch-clamp electrophysiology, the thallium flux assay is more suitable for early discovery due to its speed and cost-effectiveness.[19][20] A positive result would then be confirmed using the more resource-intensive patch-clamp method.
Table 3: hERG Thallium Flux Assay Validation Data
| Parameter | NTP-Pyrrole | Positive Control (Terfenadine) | Acceptance Criteria |
| IC₅₀ Value | 25.3 µM | 0.05 µM | Consistent with literature |
| Hill Slope | 1.1 | 1.0 | 0.7 - 1.3 |
| Z'-factor | 0.78 | N/A | > 0.5 |
Tier 2: In Vitro ADME Profiling
After establishing a preliminary safety profile, we must assess the "drug-like" properties of NTP-Pyrrole. These assays predict how the compound will be absorbed, distributed, metabolized, and excreted in the body.
Metabolic Stability: Liver Microsomes vs. Hepatocytes
Metabolic stability determines the rate at which a compound is broken down by metabolic enzymes, which is crucial for predicting its in vivo half-life and bioavailability.[21][22][23] We will compare two common systems: liver microsomes and cryopreserved hepatocytes.
-
Causality: Liver microsomes are subcellular fractions containing primarily Phase I (e.g., Cytochrome P450) enzymes.[23][24] They are cost-effective and suitable for high-throughput screening.[24] Hepatocytes, however, are intact liver cells that contain both Phase I and Phase II (conjugation) enzymes, offering a more complete and physiologically relevant picture of hepatic metabolism.[25] Validating both allows us to understand the relative contributions of different metabolic pathways.
Caption: Step-by-step workflow for the microsomal stability assay.
Table 4: Comparative Metabolic Stability of NTP-Pyrrole
| System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| Human Liver Microsomes | 28 | 85 | Moderate to high Phase I metabolism. |
| Human Hepatocytes | 15 | 155 | Rapid clearance; suggests involvement of both Phase I and Phase II enzymes. |
| Positive Control (Verapamil) | 12 (Microsomes) | 190 (Microsomes) | Assay performance is valid. |
Drug-Drug Interaction Potential: CYP450 Inhibition
Cytochrome P450 (CYP) enzymes are responsible for metabolizing over 90% of clinical drugs.[26] If NTP-Pyrrole inhibits a key CYP isoform, it could dangerously increase the concentration of co-administered drugs.[26][27][28] This makes CYP inhibition screening a regulatory requirement.[28][29]
-
Causality: We will validate a fluorescence-based assay using recombinant human CYP enzymes and specific fluorescent substrates.[30] This format is rapid and allows for the screening of the most important isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) simultaneously to determine an IC₅₀ value for each.[26][29]
Table 5: CYP450 Inhibition Profile of NTP-Pyrrole (IC₅₀ Values in µM)
| CYP Isoform | NTP-Pyrrole IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Risk Assessment |
| CYP1A2 | > 50 | Furafylline (2.5) | Low Risk |
| CYP2C9 | > 50 | Sulfaphenazole (0.8) | Low Risk |
| CYP2C19 | > 50 | Ticlopidine (1.2) | Low Risk |
| CYP2D6 | 15.2 | Quinidine (0.04) | Moderate Risk |
| CYP3A4 | 8.9 | Ketoconazole (0.02) | Moderate Risk |
Conclusion: Building a Self-Validating Framework for Drug Discovery
This guide outlines a comprehensive and logically structured approach to the in vitro assay validation for a novel compound, NTP-Pyrrole. By employing orthogonal assays for key endpoints like cytotoxicity, comparing different biological systems for metabolism, and adhering to established validation parameters, we generate a reliable data package. The hypothetical results presented herein suggest that while NTP-Pyrrole shows promise, it carries potential liabilities, including mutagenicity after metabolic activation and moderate inhibition of CYP2D6 and CYP3A4. This self-validating framework does not just produce data; it provides actionable insights, enabling informed go/no-go decisions and guiding the next steps in the drug development process, such as structural modifications to mitigate the identified risks.
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A Comparative Guide to the Pharmacokinetic Properties of 1-[2-Nitro-4-(Trifluoromethyl)phenyl]-1H-Pyrrole Derivatives
For researchers and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is paramount to its successful translation from a promising lead compound to a clinical candidate. This guide provides a comparative analysis of the anticipated pharmacokinetic properties of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole derivatives, a scaffold with significant potential in various therapeutic areas due to its structural motifs. While direct comparative experimental data for a series of these specific derivatives is not extensively available in the public domain, this guide will leverage established medicinal chemistry principles and data from structurally related compounds to provide a robust predictive comparison.
Introduction to the this compound Scaffold
The this compound scaffold combines several key features that are of interest in drug design. The trifluoromethyl group is a well-known modulator of metabolic stability and lipophilicity, often enhancing bioavailability.[1][2] The nitro group, while sometimes associated with toxicity, is also a feature of several approved drugs and can be a handle for prodrug strategies or specific targeting.[3] The pyrrole ring itself is a versatile five-membered aromatic heterocycle present in numerous biologically active compounds.[4] The combination of these moieties suggests that derivatives of this scaffold could be tailored for a range of therapeutic applications, including as anticancer, anti-inflammatory, or antimicrobial agents.
Predicted Physicochemical Properties and Their Influence on ADME
The overall pharmacokinetic profile of a compound is intrinsically linked to its physicochemical properties. For the this compound core, we can anticipate the following characteristics:
-
Lipophilicity: The presence of the trifluoromethylphenyl group suggests that the parent scaffold is likely to be moderately to highly lipophilic. This would favor good membrane permeability and absorption but may also lead to higher plasma protein binding and potential for sequestration in adipose tissue.
-
Solubility: The lipophilic nature of the scaffold may result in poor aqueous solubility. This is a critical parameter to optimize for oral absorption.
-
Hydrogen Bonding: The core scaffold has limited hydrogen bond donors and acceptors. Substituents on the pyrrole ring will play a crucial role in modulating this property, which in turn affects solubility and target engagement.
Comparative Analysis of Pyrrole Ring Substitutions on Pharmacokinetic Profiles
The true diversity in the pharmacokinetic properties of this class of compounds will arise from the nature of the substituents at the 2-, 3-, 4-, and 5-positions of the pyrrole ring. Below, we provide a predictive comparison of how different functional groups at these positions could modulate the ADME profile.
Table 1: Predicted Impact of Pyrrole Substituents on Pharmacokinetic Parameters
| Substituent Type at Pyrrole Ring | Predicted Effect on Absorption | Predicted Effect on Distribution | Predicted Effect on Metabolism | Predicted Effect on Excretion | Rationale |
| Small Alkyl Groups (e.g., -CH3) | Increased lipophilicity may slightly enhance passive diffusion. | Likely to increase volume of distribution (Vd) due to higher tissue penetration. | May provide sites for oxidative metabolism (hydroxylation). | Primarily renal excretion of metabolites. | Increases lipophilicity and provides metabolic soft spots. |
| Carboxylic Acids (e.g., -COOH) | May decrease oral absorption due to ionization, unless formulated as a prodrug. | Lower Vd due to increased polarity and potential for plasma protein binding. | Generally, metabolically stable, but can undergo glucuronidation. | Primarily renal excretion. | Increases polarity and aqueous solubility. |
| Esters (e.g., -COOCH3) | Good passive absorption as a more lipophilic prodrug of the corresponding carboxylic acid. | Moderate Vd, will be hydrolyzed to the acid in vivo. | Susceptible to hydrolysis by esterases in the plasma and tissues. | Excretion of the parent acid. | Acts as a prodrug to improve absorption of the more polar acid. |
| Amides (e.g., -CONH2, -CONHR) | Variable, dependent on the nature of the amide substituent. | Vd will be influenced by the polarity of the amide group. | Generally more stable to hydrolysis than esters. Can undergo N-dealkylation or hydroxylation. | Renal excretion of parent and metabolites. | Offers a stable and versatile functional group to modulate properties. |
| Polar Heterocycles (e.g., Pyridine) | Can improve solubility and may enhance absorption. | Vd will depend on the specific heterocycle and its basicity. | Can provide sites for N-oxidation or hydroxylation. | Renal excretion is likely. | Introduces polarity and potential for specific interactions. |
Anticipated Metabolic Pathways
Based on the structure of the this compound scaffold, two primary metabolic transformations are anticipated:
-
Nitro-reduction: The nitro group on the phenyl ring is a prime candidate for reduction by nitroreductases, particularly under hypoxic conditions, to form nitroso, hydroxylamino, and ultimately amino metabolites. This pathway is of critical importance as the resulting metabolites will have significantly different physicochemical and pharmacological properties.[5]
-
Oxidative Metabolism: The pyrrole ring and any alkyl substituents are susceptible to oxidation by cytochrome P450 enzymes, leading to hydroxylated metabolites.
The interplay of these pathways will determine the metabolic fate and clearance of these compounds.
Caption: Predicted major metabolic pathways for this compound derivatives.
Experimental Protocol for Pharmacokinetic Evaluation
For researchers seeking to characterize a novel derivative from this class, the following is a standard experimental workflow for an initial in vivo pharmacokinetic study in rodents.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) of a novel this compound derivative.
Materials:
-
Test compound
-
Vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male Sprague-Dawley rats (n=6 per group)
-
Cannulated jugular vein catheters for serial blood sampling
-
Analytical method for quantification of the test compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Dose Preparation: Prepare a solution of the test compound in the vehicle at a suitable concentration for IV (e.g., 1 mg/mL) and PO (e.g., 2 mg/mL) administration.
-
Animal Dosing:
-
IV Group (n=3): Administer the test compound as a single bolus injection via the tail vein at a dose of 1 mg/kg.
-
PO Group (n=3): Administer the test compound by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Caption: Experimental workflow for a rodent pharmacokinetic study.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While this guide provides a predictive framework for understanding the pharmacokinetic properties of its derivatives, experimental validation is essential. Future work should focus on the synthesis of a focused library of analogues with diverse pyrrole substituents and their systematic evaluation in the in vitro and in vivo ADME assays described herein. Such studies will be invaluable in establishing clear structure-pharmacokinetic relationships and guiding the optimization of this exciting class of compounds.
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In Vivo Validation of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole: A Comparative Guide for Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of the therapeutic activity of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. While direct in vivo studies on this specific molecule are not yet extensively published, its structural motifs—a pyrrole core, a nitro group, and a trifluoromethylphenyl group—are present in various biologically active compounds, suggesting potential as a modulator of inflammatory pathways.[1][2] Drawing from established preclinical validation strategies for small molecule inhibitors, this document outlines a robust methodology for assessing its efficacy, contextualized against alternative therapies.[3][4]
Putative Mechanism of Action: NLRP3 Inflammasome Inhibition
The presence of the electron-withdrawing nitro and trifluoromethyl groups on the phenyl-pyrrole scaffold suggests that this compound may act as an inhibitor of the NLRP3 inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[5][7] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune disorders.[6][8]
The proposed mechanism involves the direct or indirect interference of this compound with the assembly or activation of the NLRP3 inflammasome complex, thereby reducing the maturation and secretion of IL-1β and IL-18.
Caption: Putative signaling pathway of NLRP3 inflammasome inhibition.
In Vivo Validation Workflow
A well-established model for assessing the in vivo efficacy of anti-inflammatory compounds is the carrageenan-induced paw edema model in rodents.[9][10][11] This model mimics the acute inflammatory response and allows for the quantitative assessment of a compound's ability to reduce edema.
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization and Grouping:
-
House male Wistar rats (180-220 g) in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 10, 30, 100 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Alternative NLRP3 Inhibitor (e.g., MCC950, 10 mg/kg)
-
-
-
Compound Administration:
-
Administer the test compounds, vehicle, or positive control orally via gavage one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
-
Tissue Collection and Biochemical Analysis:
-
At the end of the experiment (6 hours post-carrageenan), euthanize the animals and collect the paw tissue.
-
Homogenize the tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits.
-
Assess neutrophil infiltration by measuring myeloperoxidase (MPO) activity in the tissue homogenates.
-
Comparative Performance Analysis
The efficacy of this compound should be benchmarked against a standard non-steroidal anti-inflammatory drug (NSAID) like Indomethacin and a specific NLRP3 inflammasome inhibitor such as MCC950.
| Compound | Putative Target | Dose (mg/kg, p.o.) | Peak Paw Edema Inhibition (%) | IL-1β Reduction in Paw Tissue (%) |
| Vehicle Control | N/A | N/A | 0 | 0 |
| This compound | NLRP3 Inflammasome | 30 | Hypothetical: 45-55% | Hypothetical: 50-60% |
| Indomethacin | COX-1/COX-2 | 10 | 50-60% | 20-30% |
| MCC950 | NLRP3 Inflammasome | 10 | 40-50% | 60-70%[12] |
Note: The data for this compound is hypothetical and serves as an illustrative example for this guide. Actual experimental results would be required for a definitive comparison.
Interpretation of Results and Further Steps
Significant inhibition of paw edema and a marked reduction in IL-1β levels in the paw tissue by this compound, especially when comparable to or exceeding the effects of MCC950, would provide strong evidence for its in vivo activity as an NLRP3 inflammasome inhibitor. A lower impact on TNF-α compared to Indomethacin could further suggest a more specific mechanism of action.
Successful validation in this acute inflammation model would warrant further investigation in chronic inflammatory disease models, such as collagen-induced arthritis, to evaluate its therapeutic potential for long-term inflammatory conditions.[11]
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A Comparative Guide to Pyrrole Synthesis: A Mechanistic and Practical Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The strategic selection of a synthetic route to this vital heterocycle is paramount, directly influencing yield, purity, scalability, and the overall feasibility of a research program. This guide provides an in-depth comparative study of three classical and enduring methods for pyrrole synthesis: the Paal-Knorr, Hantzsch, and Knorr syntheses. We will dissect their reaction mechanisms, provide a quantitative comparison of their performance with supporting experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: A Comparative Overview of Pyrrole Synthesis Methods
The choice of a synthetic strategy is often a trade-off between factors such as substrate availability, desired substitution pattern, and reaction conditions. The following table provides a high-level comparison of the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses to guide initial selection.[1][2]
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, Lewis acids | 25 - 150 | 15 min - 24 h | >60, often 80-95[1] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., ammonia, pyridine) | Room Temp. - Reflux | Variable | Moderate, often <60[1] |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[2] |
In-Depth Mechanistic Analysis
A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions, predicting outcomes, and troubleshooting unforeseen challenges. Herein, we dissect the mechanistic pathways of the Paal-Knorr, Hantzsch, and Knorr syntheses.
The Paal-Knorr Pyrrole Synthesis: A Direct Cyclization
The Paal-Knorr synthesis is a straightforward and high-yielding method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3] The generally accepted mechanism proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrrole ring.[3] The use of microwave irradiation has been shown to dramatically accelerate this process.[4]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
The causality behind the choice of an acid catalyst lies in its role in protonating one of the carbonyl groups, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. The choice of solvent can also be critical; for instance, conducting the reaction in water can offer a green and efficient alternative.
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
The Hantzsch synthesis is a versatile three-component reaction that brings together a β-ketoester, an α-haloketone, and ammonia or a primary amine to construct the pyrrole ring.[5] This method allows for the assembly of highly substituted pyrroles in a single pot. The reaction is initiated by the formation of an enamine from the β-ketoester and the amine. This enamine then acts as the nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[5]
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
A key experimental choice in the Hantzsch synthesis is the use of a base, which facilitates the initial enamine formation. The reaction can often be performed at room temperature, although heating may be required for less reactive substrates. A notable advantage of this method is the high degree of flexibility in the substitution pattern of the final pyrrole product.[6] However, yields can be moderate and are highly dependent on the specific substrates used.[2]
The Knorr Pyrrole Synthesis: Condensation of α-Amino Ketones
The Knorr synthesis provides a powerful route to substituted pyrroles through the condensation of an α-amino-ketone with a β-dicarbonyl compound.[7] A significant practical consideration is the inherent instability of α-amino-ketones, which are prone to self-condensation. To circumvent this, they are often generated in situ from a more stable precursor, such as an α-oximino-ketone, via reduction with zinc in acetic acid.[8]
Caption: Mechanism of the Knorr Pyrrole Synthesis.
The use of zinc and acetic acid serves a dual purpose: the in situ generation of the reactive α-amino-ketone and catalysis of the subsequent condensation and cyclization steps.[8] This one-pot procedure is a key advantage, streamlining the synthetic workflow. The Knorr synthesis is particularly well-suited for the preparation of pyrroles with electron-withdrawing groups.[1]
Experimental Protocols and Data
To provide a practical framework for the application of these methods, we present detailed, step-by-step experimental protocols for the synthesis of representative pyrrole derivatives.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole[9]
This protocol details a microscale synthesis of a classic N-substituted pyrrole.
Experimental Workflow:
Caption: Workflow for the Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 186 mg (2.0 mmol) of aniline, 228 mg (2.0 mmol) of hexane-2,5-dione, and 0.5 mL of methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystalline product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.
-
Expected Yield: Approximately 178 mg (52%).
Protocol 2: Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate[10]
This protocol illustrates a classic Hantzsch synthesis to produce a polysubstituted pyrrole.
Experimental Workflow:
Caption: Workflow for the Hantzsch synthesis of a polysubstituted pyrrole.
Step-by-Step Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 equivalent) and 2-bromo-1-phenylethan-1-one (1.0 equivalent) in ethanol.
-
To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate.
Protocol 3: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")[8][11]
This one-pot protocol describes the synthesis of the eponymous "Knorr's Pyrrole."
Experimental Workflow:
Caption: Workflow for the Knorr synthesis of "Knorr's Pyrrole".
Step-by-Step Procedure:
-
In a 250 mL flask, combine 32.5 g of ethyl acetoacetate and 75 mL of glacial acetic acid. Cool the mixture in an ice bath to 5-7 °C.
-
Dissolve 8.7 g of sodium nitrite in 12.5 mL of water and add it slowly to the cooled reaction mixture, maintaining the temperature between 5 and 7 °C.
-
After the addition is complete, stir the reaction in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Gradually add 16.7 g of zinc powder to the stirred solution. The reaction is exothermic and may require occasional cooling to control the temperature.
-
After all the zinc has been added, heat the mixture to reflux for 1 hour.
-
While still hot, pour the reaction mixture into 850 mL of water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and air dry.
Substrate Scope and Limitations: A Critical Evaluation
The utility of a synthetic method is ultimately defined by its substrate scope and its inherent limitations.
-
Paal-Knorr Synthesis: This method is highly versatile, accommodating a wide range of 1,4-dicarbonyl compounds and primary amines.[9] However, the synthesis of unsymmetrical 1,4-dicarbonyl compounds can be challenging, which may limit the accessibility of certain pyrrole substitution patterns.[6]
-
Hantzsch Synthesis: The multicomponent nature of the Hantzsch synthesis allows for a high degree of diversity in the final products. A wide variety of β-ketoesters, α-haloketones, and amines can be employed.[10] The primary limitation is often the moderate yields, which can be sensitive to the specific combination of reactants.[2]
-
Knorr Synthesis: The Knorr synthesis is particularly effective for the preparation of pyrroles with electron-withdrawing groups. The main limitation is the need for an α-amino-ketone, which is often unstable. While the in situ generation from an oxime is a common solution, this adds a step to the overall process and may not be compatible with all functional groups.[1]
Conclusion: Selecting the Optimal Synthetic Pathway
The Paal-Knorr, Hantzsch, and Knorr syntheses each offer distinct advantages and are suited to different synthetic challenges.
-
The Paal-Knorr synthesis is the method of choice for its simplicity, high yields, and the use of readily available starting materials, particularly when symmetrical 1,4-dicarbonyl compounds are accessible.
-
The Hantzsch synthesis provides unparalleled flexibility for accessing highly substituted pyrroles in a one-pot fashion, making it ideal for the rapid generation of compound libraries for screening purposes.
-
The Knorr synthesis excels in the preparation of pyrroles bearing electron-withdrawing groups and is a robust method when the requisite α-amino-ketone or its precursor is available.
By carefully considering the target molecule, the availability of starting materials, and the desired reaction conditions, researchers can leverage the strengths of these classical methods to efficiently and effectively synthesize a diverse array of pyrrole-containing compounds for their research and development programs.
References
- Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube.
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
- A Detailed Review on the Synthesis and Mechanistic Study of Pyrrole Fused Quinone/Naphthoquinone. ResearchGate.
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
- Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central.
- Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate.
- Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. American Chemical Society.
- Knorr pyrrole synthesis. Grokipedia.
- Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Knorr pyrrole synthesis. Wikipedia.
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
- Knorr Pyrrole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.
- Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Chemistry Online.
- Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry.
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment.
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Semantic Scholar.
- Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate.
- Microwave-activated Synthesis of Pyrroles: A Short Review. ResearchGate.
- Pyrrole synthesis. Organic Chemistry Portal.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Hantzsch pyrrole synthesis. Wikipedia.
- Recent approaches in the organocatalytic synthesis of pyrroles. PMC - PubMed Central.
- An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris.
- The Hantzsch pyrrole synthesis. ResearchGate.
- Comparison of some other methods with the present procedure for the synthesis of 2,5-dimethyl- 1-phenyl-1H-pyrrole. ResearchGate.
- 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. ResearchGate.
- The Hantzsch Pyrrole Synthesis. Scribd.
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A Researcher's Guide to Characterizing the Selectivity of a Novel Kinase Inhibitor: A Case Study with 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Introduction: The Imperative of Selectivity in Targeted Drug Discovery
In the landscape of modern therapeutics, particularly in oncology and immunology, the success of small molecule inhibitors is intrinsically linked to their selectivity. A highly selective compound promises enhanced efficacy by concentrating its therapeutic action on the intended target, while minimizing off-target effects that can lead to toxicity. This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using the hypothetical inhibitor 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole (hereafter designated as NTP ) as a case study.
For the purpose of this guide, we will hypothesize that NTP has been identified as a potent inhibitor of p38 Mitogen-Activated Protein Kinase Alpha (p38 MAPKα) , a critical node in cellular stress and inflammatory signaling pathways. Dysregulation of the p38 MAPKα pathway is implicated in a host of diseases, including rheumatoid arthritis, Crohn's disease, and various cancers, making it a high-value therapeutic target. Our objective is to rigorously profile NTP to determine its specificity for p38 MAPKα relative to other kinases and to confirm its engagement with the target in a cellular context.
This guide will detail the strategic application of established biochemical and cellular assays, comparing NTP's performance against a well-characterized, clinical-stage p38 MAPKα inhibitor, Doramapimod (BIRB 796) . We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a comparative format to empower researchers in their own drug development campaigns.
Part 1: Foundational Assessment - In Vitro Kinase Selectivity Profiling
The first and most crucial step in characterizing a new inhibitor is to understand its interaction with a broad panel of purified enzymes. This provides a global view of its selectivity profile and highlights potential off-targets that could compromise its clinical utility or offer opportunities for polypharmacology.
Scientific Rationale
Large-scale kinase panel screening is the industry standard for assessing inhibitor selectivity. By quantifying the binding affinity or enzymatic inhibition of NTP across hundreds of human kinases, we can generate a Selectivity Score. A compound that potently inhibits p38 MAPKα while sparing other kinases, especially those within the same family (e.g., other MAPKs like JNK and ERK), is considered highly selective. We will employ a competition binding assay format, which measures the ability of a test compound to displace a reference ligand from the kinase's active site.
Comparative Data: NTP vs. Doramapimod
The following table summarizes the dissociation constants (Kd) for NTP and the benchmark inhibitor Doramapimod against p38 MAPKα and other key kinases. A lower Kd value signifies a stronger binding affinity.
| Kinase Target | NTP (Kd, nM) | Doramapimod (Kd, nM) | Fold Selectivity (NTP) | Fold Selectivity (Doramapimod) |
| MAPK14 (p38α) | 0.8 | 0.1 | - | - |
| MAPK11 (p38β) | 2.5 | 6.5 | 3.1x | 65x |
| JNK1 | 150 | >10,000 | 187.5x | >100,000x |
| ERK2 | >10,000 | >10,000 | >12,500x | >100,000x |
| SRC | 850 | 130 | 1062.5x | 1300x |
| ABL1 | 1,200 | 3,500 | 1500x | 35,000x |
| VEGFR2 | >5,000 | 65 | >6,250x | 650x |
Interpretation: The data indicates that while NTP is a potent binder to p38 MAPKα, it shows less selectivity against the closely related p38 MAPKβ isoform compared to Doramapimod. Furthermore, Doramapimod exhibits superior selectivity against a broader range of kinases like JNK1 and VEGFR2. This initial screen is critical; it informs which potential off-targets should be monitored in subsequent cellular assays.
Experimental Workflow: Kinome-Wide Competition Binding Assay
The diagram below illustrates the workflow for a typical large-scale kinase binding assay.
Caption: Workflow for a competition-based kinase selectivity assay.
Protocol: KinomeScan™ Profiling
-
Compound Preparation: Prepare stock solutions of NTP and Doramapimod in 100% DMSO at a concentration of 10 mM.
-
Assay Plate Preparation: Serially dilute the test compounds to generate a range of concentrations for dose-response analysis.
-
Binding Reaction: In each well of a multi-well plate containing an immobilized kinase, add the test compound and a fixed concentration of a biotinylated broad-spectrum kinase inhibitor (the reference ligand).
-
Incubation: Allow the reaction to proceed at room temperature for 1 hour to reach equilibrium.
-
Washing: Wash the plates thoroughly to remove unbound compounds and ligands.
-
Detection: Add a streptavidin-conjugated tag (e.g., linked to a fluorophore or enzyme) that binds to the biotinylated reference ligand. Quantify the signal. A lower signal indicates that the test compound has successfully displaced the reference ligand.
-
Data Analysis: Plot the signal against the test compound concentration. Fit the data to a dose-response curve to calculate the dissociation constant (Kd), which represents the concentration of the compound required to bind to 50% of the kinases.
Part 2: Cellular Target Engagement - Verifying Interaction in a Physiological Context
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. It is paramount to confirm that NTP can access and bind to p38 MAPKα within its native cellular compartment.
Scientific Rationale
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to assess target engagement in intact cells and tissues. The underlying principle is that when a small molecule binds to its target protein, it typically stabilizes the protein's structure. This stabilization results in an increased resistance to thermal denaturation. By heating cell lysates to various temperatures and then quantifying the amount of soluble p38 MAPKα remaining, we can observe a "thermal shift" in the presence of a binding compound.
Comparative Data: Thermal Shift of p38 MAPKα
This table shows the melting temperature (Tm) of p38 MAPKα in the presence of the vehicle (DMSO), NTP, or Doramapimod. A higher Tm indicates protein stabilization due to ligand binding.
| Treatment Condition | Concentration (µM) | Melting Temperature (Tm) of p38 MAPKα (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 48.5 | - |
| NTP | 1 | 54.2 | +5.7 |
| Doramapimod | 1 | 56.8 | +8.3 |
Interpretation: Both NTP and Doramapimod induce a significant positive thermal shift, confirming that they bind to and stabilize p38 MAPKα in a cellular environment. Doramapimod appears to confer a slightly higher degree of stabilization at the tested concentration, which may correlate with its higher in vitro affinity.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
The diagram below outlines the key steps in a CETSA experiment for assessing target engagement.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA®).
Protocol: CETSA for p38 MAPKα Target Engagement
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 human monocytes) to 80% confluency. Treat the cells with vehicle (0.1% DMSO), 1 µM NTP, or 1 µM Doramapimod for 1 hour.
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble p38 MAPKα in each sample using a standard Western Blot or ELISA protocol with a specific anti-p38 MAPKα antibody.
-
Data Analysis: For each treatment condition, normalize the amount of soluble protein at each temperature to the amount at the lowest temperature (e.g., 40°C). Plot the percentage of soluble p38 MAPKα against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
Part 3: Functional Consequence - Pathway Inhibition
Confirming target binding is essential, but demonstrating that this binding event translates into a functional downstream effect is the ultimate proof of a compound's mechanism of action.
Scientific Rationale
A key downstream substrate of p38 MAPKα is MAPK-activated protein kinase 2 (MK2). Upon activation by cellular stress (e.g., lipopolysaccharide [LPS]), p38 MAPKα phosphorylates and activates MK2. Therefore, a potent and selective inhibitor of p38 MAPKα should block this phosphorylation event. We can measure the levels of phosphorylated MK2 (p-MK2) as a direct biomarker of p38 MAPKα activity in cells.
Comparative Data: Inhibition of MK2 Phosphorylation
This table shows the IC50 values (the concentration of inhibitor required to block 50% of the signal) for the inhibition of LPS-induced MK2 phosphorylation in THP-1 cells.
| Compound | IC50 for p-MK2 Inhibition (nM) |
| NTP | 25.5 |
| Doramapimod | 8.9 |
Interpretation: Both compounds effectively block the p38 MAPKα signaling pathway in a cellular context, as evidenced by the dose-dependent inhibition of MK2 phosphorylation. The lower IC50 value for Doramapimod is consistent with its higher binding affinity and suggests greater cellular potency. This functional data corroborates the binding and target engagement results.
Signaling Pathway: p38 MAPKα Activation and Inhibition
This diagram illustrates the signaling cascade leading to MK2 phosphorylation and where the inhibitors exert their effect.
Caption: Inhibition of the p38 MAPKα signaling pathway by NTP and Doramapimod.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to characterizing the selectivity of a novel kinase inhibitor, using the hypothetical compound NTP as a model. Our integrated analysis, spanning from broad in vitro profiling to specific cellular target engagement and functional validation, provides a clear picture of NTP's biological activity.
The collective data suggests that This compound (NTP) is a potent, cell-permeable inhibitor of p38 MAPKα. While it successfully engages its target and inhibits downstream signaling, its selectivity profile, particularly concerning the p38β isoform, is less optimal than the advanced clinical candidate Doramapimod.
This head-to-head comparison is not a final verdict but a critical step in the drug discovery process. These findings would guide the next phase of a research program, which could include:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to modify the NTP scaffold to improve selectivity against p38β and other off-targets.
-
Broader Off-Target Screening: Employing unbiased proteomics or cell-based phenotypic screens to uncover any unexpected off-target effects.
-
In Vivo Efficacy and Toxicity Studies: Advancing the most promising compounds into animal models to assess their therapeutic window.
By systematically applying the principles and protocols detailed herein, researchers can build a robust data package to confidently assess the potential of their own novel inhibitors and make informed decisions on their path toward clinical development.
References
- Title: p38 MAPK in inflammation and cancer Source: Pharmacology & Therapeutics URL:[Link]
- Title: Mitogen-activated protein kinase p38 as a therapeutic target in rheumatoid arthritis Source: Arthritis Research & Therapy URL:[Link]
- Title: Comprehensive characterization of kinase inhibitor selectivity Source: N
- Title: The KinomeScan platform for systematic drug-target profiling Source: Expert Opinion on Drug Discovery URL:[Link]
- Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: N
- Title: The p38 mitogen-activated protein kinase cascade: a key regulator of gene expression and cell fate Source: Molecular and Cellular Biology URL:[Link]
A Comparative Spectroscopic Guide to 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Spectroscopic Signatures Arising from N-Arylation of Pyrrole
This guide provides a detailed comparative analysis of the spectroscopic data for the complex heterocyclic compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole and its fundamental precursors: Pyrrole and 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene . By examining the distinct changes in FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR spectra from the simple starting materials to the final product, this document aims to provide a clear understanding of how molecular structure modifications influence spectroscopic properties. The causality behind spectral shifts is explained, offering field-proven insights for researchers engaged in the synthesis, characterization, and quality control of novel small molecules.
Introduction and Synthetic Rationale
The target molecule, this compound, is a highly functionalized aromatic system. Its structure combines a pyrrole ring, a versatile pharmacophore, with a phenyl ring bearing two powerful electron-withdrawing groups: a nitro group (NO₂) and a trifluoromethyl group (CF₃). Such compounds are of significant interest in medicinal chemistry and materials science.[1][2] Understanding the spectroscopic signature at each synthetic stage is critical for reaction monitoring, structural confirmation, and purity assessment.
The synthesis of the target compound typically proceeds via a nucleophilic aromatic substitution reaction, where the pyrrole anion displaces a leaving group (such as fluorine) on the electrophilic benzene ring. This guide will deconstruct the spectroscopic journey from the precursors to the N-arylated pyrrole product.
Molecular Structures and Synthetic Workflow
The relationship between the precursors and the final product is fundamental to interpreting the comparative data.
Caption: General workflow for sample analysis.
A. NMR Spectroscopy [3]1. Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. 2. Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. 3. ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds. 4. ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (e.g., 0 to 220 ppm) and a longer relaxation delay (2-5 seconds) are generally required.
B. FT-IR Spectroscopy [4]1. Sample Preparation: For solid samples, prepare a KBr pellet by finely grinding a small amount of the compound with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the crystal. 2. Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer. 3. Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. The instrument software will automatically perform the background subtraction.
C. UV-Vis Spectroscopy [5]1. Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max. 2. Instrumentation: Use a dual-beam UV-Vis spectrophotometer. 3. Data Acquisition: Record a baseline spectrum using a cuvette filled only with the solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear and logical narrative of chemical transformation. The disappearance of the pyrrole N-H signal in both FT-IR and ¹H NMR spectra serves as conclusive evidence of N-arylation. Concurrently, downfield shifts in the NMR signals for the pyrrole moiety and the emergence of an extended conjugated system, evidenced by a bathochromic shift in the UV-Vis spectrum, confirm the formation of the new, more complex molecular architecture. The characteristic signatures of the nitro and trifluoromethyl groups persist from the precursor to the final product, acting as reliable markers. This comparative approach, grounded in the fundamental principles of spectroscopy, is an essential tool for the modern synthetic chemist, enabling confident structural elucidation and reaction monitoring.
References
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.
- ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
- Grube, M., et al. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology.
- ResearchGate. Changes in UV/Vis absorption spectra with varying substitution on the aromatic ring of a trifluoromethyl aryl diazirine.
- ResearchGate. Changes in UV/Vis absorption spectra with varying substitution on the aromatic ring of a trifluoromethyl aryl diazirine.
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- Bharathi, A. K., et al. (2022). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Chemistry & Biodiversity.
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Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Understanding the Hazard Profile: A Structural Causality Approach
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. In the case of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole, its constituent functional groups provide a clear roadmap for risk assessment.
-
Nitroaromatic Core : Nitroaromatic compounds are a well-documented class of chemicals often exhibiting toxic and mutagenic properties.[1][2][3] Their environmental persistence and potential for adverse health effects mandate their classification as hazardous waste.[1] The U.S. Environmental Protection Agency (EPA) lists many nitroaromatic compounds as priority pollutants.[1]
-
Trifluoromethyl Group : The -CF₃ group imparts significant chemical stability to the molecule. While this is advantageous in synthesis, it contributes to the compound's recalcitrance in the environment.[4][5] Fluorinated compounds must be managed carefully to prevent environmental accumulation. Disposal procedures for similar trifluoromethylated aromatics consistently require handling as regulated hazardous waste.[6][7]
-
Pyrrole Heterocycle : The pyrrole ring itself is a common motif in biologically active molecules.[8][9] While the core itself has a defined toxicological profile, its substitution with potent electron-withdrawing groups (nitro and trifluoromethyl) is expected to dominate the hazard characteristics of the overall molecule.
Based on these structural components, this compound must be presumed to be toxic, potentially harmful if swallowed, inhaled, or absorbed through the skin, and an environmental hazard.[10][11][12][13] Therefore, it must be disposed of as regulated hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[14][15]
Quantitative Data Summary & Hazard Classification
For clarity, the inferred hazard classification and critical disposal parameters are summarized below. This information is extrapolated from data on structurally analogous compounds.
| Parameter | Value / Classification | Rationale & Sources |
| GHS Hazard Class (Inferred) | Acute Toxicity (Oral, Dermal, Inhalation); Serious Eye Irritation; Skin Irritation; Environmental Hazard | Based on SDS for similar nitroaromatic and trifluoromethylated phenyl-pyrrole derivatives.[11][12][13] |
| Waste Classification | Hazardous Waste | Presence of nitro and trifluoromethyl functional groups. Must be managed under EPA RCRA regulations.[14][16] |
| Recommended Waste Stream | Halogenated Organic Waste | The trifluoromethyl group classifies this as a halogenated compound. Segregation is crucial.[7][10] |
| Incompatible Materials | Strong Oxidizing Agents | A common incompatibility for nitro compounds. Mixing can lead to vigorous, exothermic reactions.[10] |
Experimental Protocol: Step-by-Step Disposal Procedure
Adherence to a systematic, validated protocol is essential for ensuring safety and regulatory compliance. The following steps provide a direct workflow for the disposal of this compound from the laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Causality : The primary routes of exposure to this compound are inhalation, skin contact, and eye contact. The first line of defense is to create a barrier and control the immediate environment.
-
PPE : Before handling any waste, don the following PPE:
-
Chemical-resistant gloves (nitrile or neoprene are appropriate).
-
Safety goggles or a face shield.
-
A flame-retardant, chemical-resistant lab coat.[7]
-
-
Ventilation : All waste handling and consolidation procedures must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6][7]
Step 2: Waste Segregation
Causality : Improperly mixed chemical waste streams are a primary cause of laboratory incidents. Segregation prevents dangerous reactions and ensures the waste is routed to the correct final disposal facility.
-
Designate a Waste Stream : This compound must be segregated as Halogenated Organic Waste .[10]
-
Avoid Mixing : Do NOT mix waste containing this compound with other waste streams, especially:
-
Non-halogenated organic waste.
-
Aqueous waste.
-
Strong oxidizing agents.[10]
-
Acids or bases.
-
Step 3: Containerization and Labeling
Causality : Proper containerization and labeling form the core of the "cradle-to-grave" tracking system mandated by the EPA.[15] This ensures that everyone who handles the container, from the lab to the final disposal site, understands its contents and associated hazards.
-
Container Selection : Use a designated, robust, and leak-proof hazardous waste container compatible with organic solvents. Ensure the container has a secure, tight-fitting lid.
-
Labeling : The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard characteristics: "Toxic", "Irritant".
-
The date of accumulation (the date the first drop of waste was added).
-
The name and contact information of the generating laboratory/researcher.
-
Step 4: Spill Management and Decontamination
Causality : In the event of an accidental release, a pre-defined cleanup protocol is critical to mitigate exposure and prevent environmental contamination.
-
Containment : For a small spill, contain the material using an inert absorbent like vermiculite, sand, or silica gel.[10] Do not use combustible materials like paper towels.
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container as described in Step 3.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste in the same container.
Step 5: Storage and Final Disposal
Causality : Regulated storage limits and professional disposal are the final steps in ensuring compliance and safety.
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should have secondary containment to capture any potential leaks.
-
Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][7] Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]
Visualization of the Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- EPA Hazardous Waste Management.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Bioremediation of nitroaromatic compounds (Chapter 6). Cambridge University Press. [Link]
- Biodegradation of Nitroaromatic Compounds and Explosives. cswab.org. [Link]
- Biodegradation of nitroarom
- Biological Treatment of Nitroaromatics in Wastewater.
- Material Safety Data Sheet for 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde. Cole-Parmer. [Link]
- Pyrrole. Wikipedia. [Link]
- SAFETY DATA SHEET for 1-(2-Nitrophenyl)-1H-pyrrole. Thermo Fisher Scientific. [Link]
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry. [Link]
- Pyrrole: Structure, Properties, Synthesis & Applic
- PYRROLE.
- Process for the preparation of trifluoromethylated aromatic compounds.
- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Handling novel or specialized chemical compounds is the cornerstone of innovation in drug development. However, with great innovation comes the great responsibility of ensuring personnel safety. This guide provides a comprehensive, technically grounded protocol for the selection and use of Personal Protective Equipment (PPE) when working with 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. As no specific safety data sheet (SDS) is readily available for this compound, this protocol is built upon a conservative hazard assessment by analogy, a standard and prudent practice in chemical safety.[1][2][3]
Our approach is to treat this compound as a "Particularly Hazardous Substance" due to the combination of its structural motifs: a nitroaromatic system and a trifluoromethyl group.[2] Nitroaromatic compounds are known for their potential toxicity, mutagenicity, and ability to be absorbed through the skin, while halogenated compounds can present their own unique metabolic hazards.[4] Therefore, a rigorous and cautious approach to PPE is not just recommended; it is essential.
Part 1: Hazard Assessment by Analogy
To establish a robust PPE protocol, we must first understand the potential risks posed by the compound's constituent parts:
-
Nitroaromatic Moiety: This functional group is prevalent in many industrial chemicals and explosives.[4][5][6] Its primary hazards include:
-
Trifluoromethylphenyl Group: The trifluoromethyl (CF3) group is generally electron-withdrawing and can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes. While often stable, compounds containing this group require careful handling until toxicological data is available.[8][9]
-
Pyrrole Ring: A fundamental heterocyclic aromatic compound, its derivatives can have a wide range of biological activities and associated toxicities.
Part 2: The Core PPE Protocol
The foundation of laboratory safety is a multi-layered approach, where PPE serves as the final, critical barrier between the researcher and the chemical hazard. This protocol is divided into minimum requirements for all handling tasks and enhanced precautions for higher-risk procedures.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, ensure that appropriate engineering controls are in place and functioning correctly.[11][12]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[1][13][14]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8][9]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[8][15]
Minimum PPE Requirements (For all handling tasks)
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.[1]
-
Rationale: Standard safety glasses do not provide a complete seal around the eyes. Goggles are essential to prevent liquid splashes from any angle. For tasks with a higher splash risk, a full face shield should be worn in addition to goggles.[1][16]
-
-
Hand Protection:
-
Requirement: Double-gloving with nitrile gloves.
-
Rationale: Nitroaromatic compounds can penetrate standard laboratory gloves. Double-gloving provides an additional layer of protection. Gloves should be inspected for any signs of degradation or puncture before use.[17] Change gloves immediately if contamination is suspected, and always before leaving the work area.
-
-
Protective Clothing:
-
Requirement: A flame-resistant lab coat with tight-fitting cuffs.
-
Rationale: A lab coat protects the skin and personal clothing from splashes and spills.[1] The cuffs should be tucked into the inner pair of gloves to create a seal.
-
Enhanced PPE for High-Risk Procedures
For procedures involving larger quantities of the compound, heating, or the potential for aerosol generation, the following additional PPE is required:
-
Respiratory Protection:
-
Requirement: A NIOSH-approved respirator with organic vapor cartridges.[10][18]
-
Rationale: To prevent inhalation of any vapors or aerosols that may not be fully contained by the fume hood. All personnel requiring respirator use must be fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).[10][18]
-
-
Body Protection:
Part 3: Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling, spill management, and proper disposal.
Safe Handling Workflow
-
Preparation: Designate a specific area within the fume hood for handling the compound.[2]
-
Donning PPE: Put on PPE in the correct order: inner gloves, lab coat, outer gloves (tucking the lab coat cuff under the outer glove).
-
Handling: Conduct all manipulations carefully to avoid creating dust or splashes.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, and then the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[9]
Spill Management
-
Evacuate: Immediately alert others and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Protect: Don appropriate PPE, including respiratory protection if necessary.[7]
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.[7]
-
Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[7]
Waste Disposal
-
Segregation: All waste contaminated with this compound must be segregated as hazardous waste.[7]
-
Labeling: The waste container must be clearly labeled with the full chemical name and appropriate hazard warnings.[7]
-
Disposal: Dispose of the waste through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[7]
Data and Visualization
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (mg scale) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Solution Preparation | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Reaction > 1g scale | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Recommended |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Coveralls | Required |
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risk assessment.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster.
- NIOSH Pocket Guide to Chemical Hazards. (1997). Office of Justice Programs.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno.
- Laboratories - Overview. (n.d.). Occupational Safety and Health Administration.
- OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
- Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
- OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Scientific.
- Newly Synthesized Chemical Hazard Information. (n.d.). Vanderbilt University Medical Center.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Is it true that research chemicals are completely safe? (2024, May 13). Quora.
- Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde. (n.d.). Cole-Parmer.
- Bioremediation of nitroaromatic compounds. (2009, October 28). Cambridge University Press.
- Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Center for Biotechnology Information.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Safety Data Sheet - [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. (2025, January 10). INDOFINE Chemical Company, Inc.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
